molecular formula C13H17BN2O2 B1390626 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS No. 915411-02-8

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No.: B1390626
CAS No.: 915411-02-8
M. Wt: 244.1 g/mol
InChI Key: KZRYMNAPWVDMDN-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS# 915411-02-8) is a high-value indazole derivative functionalized with a pinacol boronic ester group . This compound serves as a crucial synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Its primary research value lies in the construction of complex biaryl systems, which are core structures in numerous active pharmaceutical ingredients (APIs) and other functional materials . The indazole scaffold is of significant interest in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities . As a boronic ester, this reagent offers enhanced stability and handling compared to its boronic acid counterpart, facilitating its use in multi-step synthetic routes. The compound is a solid and should be stored sealed in a dry environment, preferably at -20°C to ensure long-term stability . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheet (SDS) and handle this material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9-8-15-16-11(9)10/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRYMNAPWVDMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672351
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915411-02-8
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Record name 1H-Indazole-7-lboronic acid, pinacol ester
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Borylated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, neurology, and inflammatory diseases.[1][2][3][4] The ability to functionalize the indazole ring at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Among the various functionalization strategies, the introduction of a boronic ester at the C7 position provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[5] This guide provides a comprehensive, in-depth technical overview of a robust and widely applicable protocol for the synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key building block for the synthesis of C7-substituted indazole libraries.

This document moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for successful execution. As such, it is intended to serve as a practical and intellectually enriching resource for researchers in the field of drug discovery and process development.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy begins with the preparation of a key intermediate, 7-bromo-1H-indazole, followed by a palladium-catalyzed Miyaura borylation. This approach is favored due to the ready availability of starting materials and the high efficiency and functional group tolerance of the borylation reaction.

Synthesis_Overview Start Commercially Available Precursors Intermediate Stage 1: Synthesis of 7-Bromo-1H-indazole Start->Intermediate e.g., Sandmeyer Reaction Target Stage 2: Miyaura Borylation Intermediate->Target Pd-catalyzed cross-coupling FinalProduct This compound Target->FinalProduct

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of the Key Precursor, 7-Bromo-1H-indazole

The successful synthesis of the target boronic ester is contingent on the availability of high-quality 7-bromo-1H-indazole. Two common and effective methods for its preparation are presented below.

Method A: Sandmeyer Reaction from 7-Amino-1H-indazole

This classical approach involves the diazotization of 7-amino-1H-indazole followed by treatment with a copper(I) bromide source.[6]

Reaction Scheme:

Underlying Principles: The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary amine. This diazonium group is an excellent leaving group (N₂) and is readily displaced by a bromide ion, facilitated by the copper(I) catalyst. The use of hydrobromic acid serves as both the acid for diazotization and the bromide source.

Experimental Protocol:

Step Procedure Causality and Insights
1. Diazotization In a suitable reaction vessel, dissolve 7-aminoindazole in concentrated hydrobromic acid and water. Cool the solution to -10 °C to 0 °C in an ice-salt bath.The low temperature is crucial to stabilize the diazonium salt intermediate and prevent its premature decomposition.
2. Nitrite Addition Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the indazole solution, maintaining the temperature below 5 °C.The slow addition of sodium nitrite controls the exothermic diazotization reaction. An excess of nitrous acid should be avoided.
3. Copper(I) Bromide Addition In a separate flask, dissolve copper(I) bromide in concentrated hydrobromic acid and cool the solution. Add this solution dropwise to the diazonium salt solution.Copper(I) is the active catalyst that facilitates the single-electron transfer mechanism for the displacement of the diazonium group by bromide.
4. Reaction Progression Allow the reaction mixture to stir at low temperature for a short period and then warm to room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution.The gradual warming allows the reaction to proceed to completion.
5. Work-up Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).Neutralization removes excess acid and precipitates the product. Ethyl acetate is a good solvent for extracting the moderately polar 7-bromo-1H-indazole.
6. Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.This standard work-up procedure removes aqueous impurities and residual salts. Chromatography ensures the removal of any unreacted starting material or side products.

Data Summary: Synthesis of 7-Bromo-1H-indazole (Method A)

Parameter Value Reference
Starting Material 7-Amino-1H-indazole
Key Reagents Sodium nitrite, Copper(I) bromide, Hydrobromic acid
Solvent Water
Reaction Temperature -10 °C to room temperature
Typical Yield 35-45%
Method B: Cyclization of 2-Bromo-6-nitrotoluene

Reaction Scheme:

Underlying Principles: This transformation typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the indazole ring. Various reducing agents can be employed for this purpose.

A detailed experimental protocol for this method is beyond the scope of this guide, but interested readers are encouraged to consult relevant literature.

Stage 2: Miyaura Borylation of 7-Bromo-1H-indazole

This stage constitutes the core of the synthesis, where the C-Br bond at the 7-position of the indazole is converted to a C-B bond, yielding the desired pinacol boronic ester. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that is highly efficient and tolerant of a wide range of functional groups.

Miyaura_Borylation cluster_reactants Reactants cluster_conditions Reaction Conditions 7-Bromo-1H-indazole 7-Bromo-1H-indazole Product This compound 7-Bromo-1H-indazole->Product Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Product Catalyst Pd(dppf)Cl2 (Palladium Catalyst) Catalyst->Product Base KOAc (Potassium Acetate) Base->Product Solvent 1,4-Dioxane (Anhydrous) Solvent->Product

Caption: Key components of the Miyaura borylation reaction.

Experimental Protocol:

Step Procedure Causality and Insights
1. Reaction Setup To an oven-dried Schlenk flask, add 7-bromo-1H-indazole, bis(pinacolato)diboron (B₂pin₂), potassium acetate (KOAc), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).The use of an oven-dried flask and an inert atmosphere is critical to prevent the deactivation of the palladium catalyst and hydrolysis of the boronic ester.
2. Inert Atmosphere Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.This ensures the removal of oxygen, which can lead to oxidative degradation of the phosphine ligands and the catalyst.
3. Solvent Addition Add anhydrous 1,4-dioxane via syringe.Anhydrous solvent is essential to prevent the hydrolysis of the diboron reagent and the final product. Dioxane is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point.
4. Heating Heat the reaction mixture to 80-100 °C with vigorous stirring.The elevated temperature is necessary to drive the catalytic cycle. The optimal temperature may require some optimization.
5. Monitoring Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged heating.
6. Work-up Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional solvent.Celite filtration is an effective method for removing solid impurities.
7. Extraction Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.This step removes the remaining inorganic salts and highly polar impurities.
8. Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.Column chromatography is typically required to obtain the product in high purity, separating it from any remaining starting materials, homocoupled byproducts, or other impurities. A gradient elution system, for example, with hexane and ethyl acetate, is often effective.

Data Summary: Miyaura Borylation

Parameter Value Reference
Substrate 7-Bromo-1H-indazole
Boron Source Bis(pinacolato)diboron (B₂pin₂)
Catalyst Pd(dppf)Cl₂
Base Potassium Acetate (KOAc)
Solvent 1,4-Dioxane (anhydrous)
Reaction Temperature 80-100 °C
Typical Yield Moderate to high (can exceed 80%)

Mechanism of the Miyaura Borylation

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Miyaura borylation is generally accepted to proceed through the following key steps:

Catalytic_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArX 7-Bromo-1H-indazole ArX->OxAdd ArPd(II)XL2 [Indazole-Pd(II)-Br]L2 OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)(Bpin)L2 [Indazole-Pd(II)-Bpin]L2 Transmetalation->ArPd(II)(Bpin)L2 B2pin2_KOAc B2pin2 + KOAc B2pin2_KOAc->Transmetalation RedElim Reductive Elimination ArPd(II)(Bpin)L2->RedElim RedElim->Pd(0)L2 Regenerates Catalyst ArBpin Product RedElim->ArBpin

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-(pinacolboranyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-(pinacolboranyl)-1H-indazole, a versatile building block in medicinal chemistry and organic synthesis. The indazole scaffold is a privileged structure in drug discovery, and its functionalization with a pinacol boronate ester at the 7-position opens up a vast chemical space for the synthesis of novel therapeutic agents through cross-coupling reactions.[1][2] This document delves into the structural features, synthesis, and key physicochemical parameters of 7-(pinacolboranyl)-1H-indazole, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. The causality behind experimental choices is explained to provide a deeper understanding for researchers in the field.

Introduction: The Significance of 7-(pinacolboranyl)-1H-indazole in Modern Drug Discovery

The indazole nucleus is a bicyclic heteroaromatic system that is isosteric to indole and purine, rendering it a structure of significant interest in medicinal chemistry. Indazole derivatives have demonstrated a wide array of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties. The introduction of a pinacol boronate ester onto the indazole core, specifically at the 7-position, creates a powerful synthetic handle for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the late-stage functionalization of the indazole scaffold, a crucial strategy in the rapid generation of compound libraries for high-throughput screening and lead optimization.

This guide will provide a detailed examination of the essential physicochemical properties of 7-(pinacolboranyl)-1H-indazole, which are critical for its effective use in synthesis, for understanding its behavior in biological systems, and for the development of robust and reproducible synthetic protocols.

Molecular Structure and Key Features

The structure of 7-(pinacolboranyl)-1H-indazole is characterized by the fusion of a benzene ring and a pyrazole ring, with a pinacol boronate ester substituent at the 7-position of the indazole core.

Caption: 2D structure of 7-(pinacolboranyl)-1H-indazole.

The pinacolboranyl group is a bulky substituent that can influence the steric environment around the 7-position. The boron atom is electrophilic and the C-B bond is susceptible to cleavage under specific conditions, which is the basis for its utility in cross-coupling reactions. The indazole ring system possesses both a weakly acidic N-H proton and a basic pyrazole nitrogen, contributing to its amphiprotic character.

Synthesis of 7-(pinacolboranyl)-1H-indazole

A common and effective method for the synthesis of 7-(pinacolboranyl)-1H-indazole involves the palladium-catalyzed borylation of a 7-halo-1H-indazole precursor. This approach offers good yields and functional group tolerance.[3][4][5][6][7]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_product Product start 7-Halo-1H-indazole (e.g., 7-bromo-1H-indazole) reaction Palladium-Catalyzed Borylation start->reaction reagents Bis(pinacolato)diboron (B2pin2) Potassium Acetate (KOAc) Pd Catalyst (e.g., Pd(dppf)Cl2) Solvent (e.g., Dioxane or DMSO) reagents->reaction product 7-(pinacolboranyl)-1H-indazole reaction->product

Caption: Proposed synthetic workflow for 7-(pinacolboranyl)-1H-indazole.

Experimental Protocol: Synthesis of 7-(pinacolboranyl)-1H-indazole

Causality: The choice of a palladium catalyst with a suitable phosphine ligand (like dppf) is crucial for efficient catalytic turnover. Potassium acetate acts as a base to facilitate the transmetalation step. Anhydrous and inert conditions are necessary to prevent the hydrolysis of the boronic ester product.

  • Preparation: To an oven-dried Schlenk flask, add 7-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane or DMSO as the solvent, followed by the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 equiv).

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-(pinacolboranyl)-1H-indazole is paramount for its application in drug discovery and development. These properties influence its solubility, stability, reactivity, and pharmacokinetic profile.

PropertyPredicted/Estimated ValueExperimental Protocol
Molecular Formula C13H17BN2O2Mass Spectrometry
Molecular Weight 244.10 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point Not availableCapillary Melting Point Determination
Solubility Not availableShake-Flask Method
pKa ~14.01 (predicted)[8]Potentiometric Titration or UV-Vis Spectroscopy
LogP Not availableReversed-Phase HPLC
Melting Point

The melting point is a critical parameter for assessing the purity of a solid compound. A sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination [8][9][10][11]

  • Sample Preparation: Finely powder a small amount of dry 7-(pinacolboranyl)-1H-indazole.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly (1-2 °C/min) and record the temperature at which the solid begins to melt and the temperature at which it completely liquefies. This range is the melting point.

Solubility

Solubility is a key determinant of a compound's bioavailability and its suitability for various biological assays.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility [12][13][14][15]

  • Equilibration: Add an excess amount of 7-(pinacolboranyl)-1H-indazole to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Agitation: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.

Acidity and Basicity (pKa)

The pKa values indicate the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. The indazole NH is weakly acidic, while the pyrazole nitrogen is basic.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a known amount of 7-(pinacolboranyl)-1H-indazole in a suitable solvent mixture (e.g., water/methanol).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [16][17][18][19]

  • Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Standard Compounds: Inject a set of standard compounds with known LogP values to generate a calibration curve.

  • Sample Analysis: Inject a solution of 7-(pinacolboranyl)-1H-indazole and determine its retention time.

  • Calculation: Correlate the retention time of the target compound with the calibration curve to determine its LogP value.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of 7-(pinacolboranyl)-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy[23][24][25][26][27]
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indazole ring and the methyl protons of the pinacol group. The chemical shifts and coupling constants provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the indazole core and the pinacol moiety.

  • ¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the tetracoordinate boron atom of the pinacol boronate ester.

General Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)[28][29][30][31][32]

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

General Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Infrared (IR) Spectroscopy[33][34][35][36][37][38]

IR spectroscopy provides information about the functional groups present in the molecule.

General Protocol for IR Spectroscopy (Solid State):

  • Sample Preparation: Prepare a KBr pellet or a thin film of the solid sample.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.

  • Analysis: Identify characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, C=C and C=N ring stretching, and B-O stretching.

Crystal Structure

The three-dimensional arrangement of atoms in the solid state can be determined by X-ray crystallography. This provides precise information on bond lengths, bond angles, and intermolecular interactions.

XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement cluster_structure Final Structure crystal_growth Slow evaporation of a saturated solution diffraction Single-crystal X-ray diffraction crystal_growth->diffraction analysis Phase determination and model building diffraction->analysis structure 3D atomic coordinates, bond lengths, and angles analysis->structure

Caption: Workflow for determining the crystal structure.

Protocol for Single-Crystal X-ray Diffraction: [20][21][22][23][24]

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of 7-(pinacolboranyl)-1H-indazole in an appropriate solvent system.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 7-(pinacolboranyl)-1H-indazole lies in its application as a coupling partner in Suzuki-Miyaura reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 7-position of the indazole core, a key strategy in the synthesis of potential drug candidates.[1][19][25]

Conclusion

7-(pinacolboranyl)-1H-indazole is a valuable and versatile building block for the synthesis of novel indazole-based compounds with potential therapeutic applications. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective utilization in research and development. The experimental protocols provided herein offer a practical framework for the synthesis and characterization of this important synthetic intermediate, empowering researchers to explore new frontiers in drug discovery.

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  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS).
  • Kertesz, I., et al. (2019).
  • D'hooge, F., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(11), 1753-1757.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • Trice, S. L. J. (2014). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. University of Pennsylvania ScholarlyCommons.
  • Sharma, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1187.
  • Lee, C.-I., et al. (2006). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Synthesis, 2006(14), 2359-2362.
  • Molander, G. A., et al. (2011). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Organic & Biomolecular Chemistry, 9(20), 6914-6923.
  • Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 71(37), 6497-6504.
  • Trice, S. L. J. (2014). PALLADIUM-CATALYZED BORYLATION AND CROSS-COUPLING OF ARYL AND HETEROARYL HALIDES UTILIZING DIBORA DERIVATIVES. University of Pennsylvania ScholarlyCommons.
  • Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4434-4437.
  • Lee, J. C., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)

Sources

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS number 912838-33-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 912838-33-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic protocols, and elucidate its primary application in palladium-catalyzed cross-coupling reactions. A significant focus is placed on its role as a key intermediate in the synthesis of targeted therapeutics, most notably the PARP inhibitor Niraparib. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this versatile reagent.

Introduction: A Privileged Scaffold Functionalized for Modern Synthesis

The indazole nucleus is a prominent "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a pyrazole ring, is a core structural motif in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3][4] The functionalization of the indazole core is therefore a critical endeavor in the discovery of new therapeutic agents.[5]

This compound represents a sophisticated evolution of this scaffold, engineered for strategic carbon-carbon bond formation. It is a boronic acid pinacol ester, a class of organoboron compounds prized for their stability, ease of handling, and exceptional performance in the Suzuki-Miyaura cross-coupling reaction.[6][7] The pinacolato group provides steric bulk and electronic stabilization to the boronic acid moiety, rendering the compound a stable, crystalline solid that is significantly more user-friendly than its corresponding free boronic acid. Its primary utility lies in its ability to couple with aryl or heteroaryl halides, enabling the construction of complex molecular architectures, a cornerstone of contemporary drug discovery.[8]

The most notable application of this reagent is in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian and breast cancer.[8][9] This boronic ester serves as the indazole-donating fragment in a late-stage Suzuki-Miyaura or a copper-catalyzed N-arylation coupling step, highlighting its industrial relevance and importance.[9]

Physicochemical Properties and Characterization

Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 912838-33-4 (Reported variant: 915411-02-8)[10]
Molecular Formula C₁₃H₁₇BN₂O₂[11][12]
Molecular Weight 244.10 g/mol [11][12]
Appearance Off-white to pale yellow crystalline powder[13]
Melting Point 154 - 158 °C
Solubility Soluble in organic solvents such as DMSO, DMF, THF, Dioxane, and hot alcohols.
Synonyms 1H-Indazole-7-boronic acid pinacol ester[10]

Stability and Storage: This compound is generally stable under standard laboratory conditions.[14] However, like most boronic esters, it is sensitive to moisture and strong oxidizing agents.[14][15] For long-term viability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Synthesis and Purification

The most common and efficient method for preparing this compound is the palladium-catalyzed Miyaura borylation of a suitable precursor, typically 7-bromo-1H-indazole.[16][17] This reaction involves the coupling of the aryl halide with bis(pinacolato)diboron (B₂pin₂).

Synthesis of Precursor: 7-Bromo-1H-indazole (CAS: 53857-58-2)

The starting material, 7-bromo-1H-indazole, can be synthesized via several routes, a common one being the Sandmeyer reaction starting from 7-aminoindazole.[13][18]

  • Reaction: Diazotization of 7-aminoindazole followed by treatment with cuprous bromide (CuBr) in hydrobromic acid (HBr).[18]

Miyaura Borylation Protocol

This protocol describes a typical lab-scale synthesis of the title compound.

Causality: The choice of a palladium catalyst with a suitable phosphine ligand (e.g., dppf) is crucial for facilitating the catalytic cycle. Potassium acetate acts as a mild base, which is often sufficient for the borylation reaction and helps to suppress competitive Suzuki-Miyaura coupling side reactions.[7] Anhydrous dioxane is used as the solvent to prevent hydrolysis of the boronic ester product.

Synthesis of the title compound via Miyaura Borylation.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 7-bromo-1H-indazole (1.0 eq).[19][20]

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq).

  • Solvent: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a solid.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 7-indazole boronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[21] This reaction is one of the most powerful and widely used methods in organic synthesis due to its mild conditions and high functional group tolerance.[6][7]

Mechanism Overview: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Generalized Suzuki-Miyaura Catalytic Cycle.
Representative Experimental Protocol

Objective: To couple this compound with an aryl bromide.

Causality: A more active catalyst like Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃ and a phosphine ligand is often used for the coupling step. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., Dioxane/Water, Toluene/Water) is critical and must be optimized for the specific substrates to ensure efficient transmetalation and prevent side reactions like protodeboronation.[6][21]

Step-by-Step Methodology:

  • Setup: In a reaction tube, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent: Evacuate and backfill the tube with an inert gas. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the tube and heat the mixture (e.g., 90-110 °C) with vigorous stirring for the required time (monitor by TLC/LC-MS).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.

Case Study: A Key Intermediate for Niraparib Synthesis

Niraparib is a potent PARP inhibitor whose structure features a 2-substituted-2H-indazole-7-carboxamide core. The synthesis of this complex molecule relies on the strategic introduction of the indazole moiety. This compound is a precursor to a key intermediate in several reported synthetic routes.[8][9][22]

In a convergent synthesis, the indazole boronic ester can be N-arylated or used in a coupling reaction to build the core structure, which is then further elaborated to the final active pharmaceutical ingredient (API).[9][23] For instance, a late-stage copper-catalyzed N-arylation couples an indazole derivative with the 3-aryl-piperidine fragment to assemble the Niraparib backbone.[9] The use of the boronic ester allows for facile purification and handling on an industrial scale, making the process more cost-effective and efficient.[22]

Simplified role of the title compound in Niraparib synthesis.

Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when handling this or any chemical reagent.

Hazard CategoryDescription and Precautionary StatementsSource(s)
Acute Toxicity Harmful if swallowed or inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[10][15]
Skin Irritation Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling.[10][15]
Eye Irritation Causes serious eye irritation. Wear eye/face protection (safety goggles/face shield).[10][15]
Respiratory Irritation May cause respiratory irritation.[10][15]

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles or a face shield.

  • Hands: Chemical-resistant gloves (e.g., nitrile).

  • Body: Standard laboratory coat.

  • Respiratory: Use in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage:

  • Handle in a well-ventilated area, preferably a fume hood.[14]

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin, eyes, and clothing.[14]

  • Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[14][15] Keep the container tightly closed.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and organic synthesis. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and crucial role in the synthesis of life-saving medicines like Niraparib underscore its value. This guide has provided the fundamental knowledge, from synthesis to application and safe handling, empowering researchers to confidently and effectively integrate this powerful building block into their synthetic strategies.

References

  • Jadhavar, P. S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Cankař, P., et al. (2010). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Collection of Czechoslovak Chemical Communications.
  • Alam, M. S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug.
  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents.
  • ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments.
  • Bai, Z., et al. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development.
  • ChemicalBook. (2023). 7-(4,4,5,5-TETRAMETHYL-[1][3][17]DIOXABOROLAN-2-YL)-1H-INDAZOLE Safety Data Sheet.
  • Google Patents. (2021). Processes for the preparation of Niraparib and intermediates thereof. US10927095B2.
  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate.
  • Google Patents. (2017). A kind of synthetic method for preparing Niraparib. CN107235957A.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Bensalah, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry.
  • Fluorochem. (2024). Safety Data Sheet.
  • ChemicalBook. 7-Bromo-1H-indazole synthesis.
  • Fisher Scientific. (2025). Safety Data Sheet - Indazole.
  • PubChem. 7-Bromo-1H-indazole.
  • Sigma-Aldrich. 7-Bromo-1H-indazole 97.
  • ResearchGate. (2010). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. 7-Bromo-1H-indazole (CAS 53857-58-2): Key Properties and Synthesis for Researchers.
  • Echemi. 4-(4,4,5,5-Tetramethyl-[1][3][17]dioxaborolan-2-yl)-1H-indazole.
  • Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

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An In-depth Technical Guide to 7-Indazole Boronic Acid Pinacol Ester: Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 7-indazole boronic acid pinacol ester, a versatile building block of significant interest in medicinal chemistry and organic synthesis. We will delve into its structural features, reactivity profile, synthesis, and key applications, offering field-proven insights and detailed experimental protocols to support researchers in their synthetic endeavors.

Introduction: The Significance of the Indazole Scaffold and its Boronic Ester Derivatives

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the development of therapeutics, particularly in oncology.[3] The introduction of a boronic acid pinacol ester at the 7-position of the indazole ring provides a stable, versatile handle for synthetic chemists to construct complex molecular architectures through robust carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5] This guide will focus on the structure, synthesis, and reactivity of 1H-indazole-7-boronic acid pinacol ester, a key intermediate for accessing novel indazole-based compounds.

Molecular Structure and Characterization

The fundamental structure of 1H-indazole-7-boronic acid pinacol ester consists of a bicyclic indazole core, where a benzene ring is fused to a pyrazole ring. The boronic acid pinacol ester group is attached to the C7 position of the indazole ring.

dot graph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Figure 1: Structure of 1H-Indazole-7-boronic acid pinacol ester.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 915411-02-8[6][7]
Molecular Formula C₁₃H₁₇BN₂O₂[6]
Molecular Weight 244.10 g/mol [6]
Appearance White to off-white solid[3]
Purity ≥ 95% (HPLC)[3]
Spectroscopic Characterization Data (Predicted and Analog-Based)
  • ¹H NMR (400 MHz, CDCl₃):

    • Indazole Protons: δ 7.0-8.5 ppm (m, 4H, aromatic protons). The proton at the C3 position is expected to be a singlet around 8.0-8.2 ppm.

    • Pinacol Protons: δ 1.3-1.5 ppm (s, 12H, four methyl groups).

    • NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Indazole Carbons: δ 110-145 ppm. The carbon attached to boron (C7) will likely be broad or absent due to quadrupolar relaxation.

    • Pinacol Carbons: δ ~84 ppm (quaternary carbons of the dioxaborolane ring) and ~25 ppm (methyl carbons).

Synthesis of 7-Indazole Boronic Acid Pinacol Ester

The synthesis of 7-indazole boronic acid pinacol ester can be approached through two primary strategies: the Miyaura borylation of a pre-functionalized indazole and the direct C-H borylation of the indazole core.

Miyaura Borylation of 7-Haloindazole

This is a robust and widely used method for the synthesis of aryl boronic esters.[6][9] The reaction involves the palladium-catalyzed cross-coupling of a 7-halo-indazole (e.g., 7-bromo-1H-indazole) with bis(pinacolato)diboron (B₂pin₂).

dot graph "Miyaura_Borylation" { graph [rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Figure 2: Workflow for Miyaura Borylation.

Experimental Protocol: Miyaura Borylation of 7-Bromo-1H-indazole

This protocol is a representative procedure based on established methods for Miyaura borylation.[10]

  • Preparation: To an oven-dried Schlenk flask, add 7-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1H-indazole-7-boronic acid pinacol ester.

Iridium-Catalyzed C-H Borylation of 1H-Indazole

Direct C-H borylation has emerged as a powerful, atom-economical method for the synthesis of aryl boronic esters.[9] Iridium-based catalysts are particularly effective for this transformation. For indazoles, regioselectivity can be a challenge, but C7 borylation has been reported, sometimes directed by a protecting group on the indazole nitrogen.[11]

dot graph "CH_Borylation" { graph [rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Figure 3: Workflow for Iridium-Catalyzed C-H Borylation.

Experimental Protocol: Iridium-Catalyzed C7-Selective C-H Borylation

This is a generalized protocol based on literature procedures for the C-H borylation of heterocycles.[11] Optimization of the ligand and reaction conditions may be necessary to achieve high C7 selectivity.

  • Preparation: In a glovebox, charge an oven-dried screw-cap vial with 1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), [Ir(cod)OMe]₂ (0.015 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 equiv).

  • Solvent: Add anhydrous cyclohexane or THF.

  • Reaction: Seal the vial and heat the mixture at 80-100 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the 7-borylated indazole isomer.

Reactivity of 7-Indazole Boronic Acid Pinacol Ester

The primary utility of 7-indazole boronic acid pinacol ester lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[1] 7-Indazole boronic acid pinacol ester serves as the organoboron nucleophile, which couples with a variety of organic halides or triflates in the presence of a palladium catalyst and a base.[12][13]

Table 2: Typical Suzuki-Miyaura Coupling Partners and Conditions

ComponentExamples
Aryl/Heteroaryl Halide Aryl bromides, iodides, and chlorides; Heteroaryl bromides and iodides
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, ACN
Temperature 80-120 °C

dot graph "Suzuki_Coupling" { graph [rankdir=TB, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Figure 4: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Indazole Boronic Acid Pinacol Ester with an Aryl Bromide

This protocol is a representative procedure for a typical Suzuki-Miyaura reaction.[14]

  • Preparation: To a microwave vial or Schlenk tube, add 1H-indazole-7-boronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly.

  • Reaction: Heat the reaction mixture to 100-120 °C (conventional heating or microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 7-aryl-1H-indazole.

Applications in Drug Discovery and Medicinal Chemistry

The 7-substituted indazole motif is a key feature in several potent kinase inhibitors and other biologically active molecules. 7-Indazole boronic acid pinacol ester is a crucial building block for the synthesis of these complex compounds.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, which can be efficiently constructed using the Suzuki-Miyaura coupling. The indazole moiety often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase.[12] The ability to introduce diverse substituents at the 7-position via the boronic ester allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of analogs of kinase inhibitors like vemurafenib or GDC-0879 often involves the coupling of a boronic acid or ester with a halogenated core structure.[12] The use of 7-indazole boronic acid pinacol ester would allow for the exploration of novel chemical space in this area.

Stability, Storage, and Handling

Boronic acid pinacol esters are generally more stable than their corresponding boronic acids, particularly with respect to dehydration to form boroxines. However, they are susceptible to hydrolysis, especially under acidic or basic conditions.[15]

  • Storage: Store 7-indazole boronic acid pinacol ester in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration (0-8 °C) is recommended.[3]

  • Handling: Handle the compound in a well-ventilated area, avoiding the inhalation of dust. Standard personal protective equipment (gloves, safety glasses) should be worn. Due to its sensitivity to moisture, it is advisable to handle the reagent under anhydrous conditions, especially when setting up reactions.

Conclusion

7-Indazole boronic acid pinacol ester is a valuable and versatile reagent in modern organic synthesis. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The synthetic routes to this compound, via Miyaura borylation or direct C-H activation, offer flexibility for chemists. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its successful application in the synthesis of novel indazole-containing compounds with potential therapeutic applications.

References

  • Chem-Impex. (n.d.). 1H-Indazole-6-boronic acid pinacol ester.
  • Organic Syntheses. (n.d.). Boronic Esters.
  • Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.).
  • ResearchGate. (n.d.). Solvent/Ligand Controlled Switchable C3 or C7 C–H Arylations of 1-Methyl-4-Nitro-1H-Indazole.
  • Welsh, C. A., et al. (2020). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines.
  • Supporting Information for Wiley-VCH 2007. (n.d.).
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). Organic & Biomolecular Chemistry, 12(3), 432-437.
  • Inglis, F. I., et al. (2019). Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3.
  • Clean and fast cross-coupling of aryl halides in one-pot. (2012). Beilstein Journal of Organic Chemistry, 8, 492-498.
  • ResearchGate. (n.d.). Recent Progress in meta-/para- Selective Aromatic C—H Borylation.
  • Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Advances, 11(12), 7107-7114.
  • Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. (2018). ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 7107-7114.
  • Synthesis and Application of Boronic Acid Deriv
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(11), 2136-2165.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. (2015). Organic Letters, 17(11), 2756-2759.
  • Method of synthesizing 1H-indazole compounds. (2011).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (2015). eScholarship.org. [Link]

Sources

Introduction: The Strategic Importance of 7-Boronated Indazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Axitinib used in cancer chemotherapy.[1][2] The functionalization of the indazole ring is a key strategy for modulating pharmacological activity, and the introduction of a boronic acid pinacol ester at the 7-position creates a versatile synthetic handle. This compound is a critical building block, enabling carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]

Accurate and comprehensive characterization of this reagent is paramount. For researchers in synthetic chemistry and drug development, confirming the identity, purity, and structural integrity of this molecule is a non-negotiable prerequisite for its use in complex synthetic pathways. This guide provides an in-depth analysis of the key spectroscopic data—NMR, Mass Spectrometry, and Infrared—used to characterize this compound, grounded in the principles of structural chemistry and analytical science.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's basic architecture and properties. The structure consists of a bicyclic indazole core linked at the 7-position to a pinacol boronate ester.

Figure 1: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 915411-02-8 [4]
Molecular Formula C₁₃H₁₇BN₂O₂ [5]
Molecular Weight 244.10 g/mol [6]
Exact Mass 244.1383080 Da [6]

| Appearance | Typically an off-white to white solid | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a definitive fingerprint of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the indazole aromatic protons, the labile N-H proton, and the highly shielded methyl protons of the pinacol group. The causality for the observed chemical shifts lies in the electronic environment of each proton; aromatic protons are deshielded by ring currents, while the electron-withdrawing nature of the adjacent oxygen atoms affects the pinacol protons.

Figure 2: Proton environments for ¹H NMR assignment.

Table 2: Expected ¹H NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 - 11.0 Broad Singlet 1H NH -1 Labile acidic proton, broad signal, position is solvent and concentration dependent.
~8.10 Singlet 1H H -3 Proton on the pyrazole ring, typically a singlet.
~7.85 Doublet 1H H -4 or H -6 Aromatic proton ortho to the boronate group, deshielded.
~7.65 Doublet 1H H -6 or H -4 Aromatic proton on the benzene ring.
~7.15 Triplet 1H H -5 Aromatic proton coupled to both H-4 and H-6.

| 1.35 | Singlet | 12H | B-O-C-(CH₃ )₄ | Equivalent methyl protons of the pinacol group, highly shielded, sharp singlet. |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The assignment of H-4 and H-6 may be interchangeable without further 2D NMR experiments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The indazole ring will display seven distinct signals, while the pinacol group will show two signals: one for the quaternary carbons bonded to oxygen and one for the four equivalent methyl carbons.

Table 3: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~140-130 C3a, C7a Quaternary carbons at the ring junction.
~135 C3 Carbon adjacent to two nitrogen atoms.
~130-120 C4, C5, C6 Aromatic CH carbons of the benzene ring.
C7-B bond C7 Carbon directly attached to boron; signal may be broad or have low intensity.
~84 C -(CH₃)₂ Quaternary carbons of the pinacol group bonded to oxygen.

| ~25 | C-(C H₃)₂ | Methyl carbons of the pinacol group. |

Note: The signal for the carbon atom directly attached to the boron (C7) can be difficult to observe due to quadrupolar relaxation of the boron nucleus.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique.

Expected Data:

  • Molecular Ion Peak ([M+H]⁺): m/z ≈ 245.14

  • Exact Mass: The high-resolution mass spectrum should confirm the elemental composition (C₁₃H₁₈BN₂O₂⁺) with high accuracy (typically <5 ppm error).

The fragmentation pattern is a self-validating system. The loss of the pinacol group or fragments of the indazole ring would provide definitive evidence for the proposed structure.

G mol [M+H]⁺ m/z ≈ 245 frag1 Loss of C₆H₁₂O₂ (Pinacol moiety) [M - 116 + H]⁺ m/z ≈ 129 mol->frag1 - C₆H₁₂O₂ frag2 Loss of N₂ [M - 28 + H]⁺ m/z ≈ 217 mol->frag2 - N₂ frag3 Indazole Cation [C₇H₅N₂]⁺ m/z ≈ 117 frag1->frag3 - B(OH)₂

Figure 3: A plausible ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3300 - 3100 N-H Stretch Indazole N-H Broad absorption typical for N-H bonds involved in hydrogen bonding.[8]
3100 - 3000 C-H Stretch Aromatic C-H Characteristic stretching for sp² C-H bonds.
2980 - 2850 C-H Stretch Aliphatic C-H Stretching of the methyl groups on the pinacol moiety.
1620 - 1450 C=C Stretch Aromatic Ring Vibrations of the indazole benzene and pyrazole rings.
1380 - 1350 B-O Stretch Boronate Ester Strong, characteristic absorption for the B-O bond in pinacol esters.

| 1145 | C-O Stretch | Boronate Ester | Stretching of the C-O bonds within the pinacol group. |

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized methodologies are recommended.

NMR Spectroscopy Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans.

    • Referencing: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm; CHCl₃ at 7.26 ppm).

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans (or more, as the C-B signal may be weak).

    • Referencing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).

Mass Spectrometry (ESI-MS) Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Infusion: Introduce the sample via direct infusion or LC inlet at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

Infrared (FT-IR) Spectroscopy Acquisition
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly onto the ATR crystal.

  • Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Method:

    • Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Data Processing: The spectrum is typically presented in terms of percent transmittance vs. wavenumber (cm⁻¹).

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust and verifiable fingerprint for its structural confirmation and purity assessment. The characteristic signals in ¹H NMR (especially the pinacol singlet at ~1.35 ppm and the aromatic pattern), the full carbon skeleton map from ¹³C NMR, the precise molecular weight from HRMS, and the key functional group vibrations in IR (N-H and B-O stretches) collectively form a self-validating dataset. For any scientist utilizing this crucial building block, a thorough understanding and application of these analytical techniques are essential for achieving reliable and reproducible outcomes in the synthesis of novel chemical entities.

References

  • PubChem. 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. National Center for Biotechnology Information.
  • CAS Common Chemistry. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. American Chemical Society.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127901.
  • Figeys, H. P., & van Lommen, G. (2016). ¹³C NMR of indazoles. ResearchGate.
  • ChemWhat. 7-(4,4,5,5-TETRAMETHYL-[9][10][11]DIOXABOROLAN-2-YL)-1H-INDAZOLE.
  • Indagoo. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 969-1002.
  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. National Center for Biotechnology Information.
  • Liu, K., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099.
  • ResearchGate. Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds.
  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. National Center for Biotechnology Information.
  • SpectraBase. Indazole - Optional[FTIR] - Spectrum.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. ACS Omega, 7(16), 14078-14088.
  • Kumar, S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(3), 325-339.

Sources

1H NMR Characterization of 7-Borylated Indazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. The strategic functionalization of the indazole core is paramount for modulating biological activity, and C-H borylation has emerged as a powerful tool for introducing synthetic handles for further elaboration. Specifically, 7-borylated indazoles are key intermediates in the synthesis of diverse compound libraries. Accurate and unambiguous structural characterization of these intermediates is critical, with Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serving as the frontline analytical technique.

This in-depth technical guide provides a comprehensive overview of the ¹H NMR characterization of 7-borylated indazoles. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental considerations, and data analysis. The guide moves beyond a simple recitation of data, explaining the underlying principles and causality behind the observed spectral features.

The Influence of the Boryl Group on the ¹H NMR Spectrum

The introduction of a boryl group, most commonly a pinacol boronate ester (BPin), at the C7 position of the indazole ring induces significant and predictable changes in the ¹H NMR spectrum. Understanding these effects is key to confirming successful borylation and correct isomer identification.

The primary influence of the boryl group is its electron-withdrawing nature and anisotropic effects, which alter the electronic environment of the nearby protons. This results in shifts in their resonance frequencies (chemical shifts).

Key Diagnostic Regions in the ¹H NMR Spectrum

The most informative regions in the ¹H NMR spectrum of a 7-borylated indazole are the aromatic region, the N-H proton signal, and the signals corresponding to the boryl group itself.

Aromatic Region (δ 6.5-8.5 ppm)

The protons on the indazole core (H4, H5, and H6) typically appear in this region. The introduction of the boryl group at C7 causes a downfield shift of the adjacent H6 proton due to deshielding effects. The coupling patterns (multiplicities) of these protons are also crucial for assignment.

  • H6 Proton: Often appears as a doublet, coupled to the H5 proton. Its chemical shift is a key indicator of successful 7-borylation.

  • H5 Proton: Typically observed as a triplet or doublet of doublets, coupled to both H4 and H6.

  • H4 Proton: Usually a doublet, coupled to the H5 proton.

N-H Proton (δ 10-13 ppm)

The indazole N-H proton is typically broad and appears significantly downfield.[1] Its chemical shift can be sensitive to solvent, concentration, and temperature. In some cases, this signal may be difficult to observe if proton exchange is rapid.

Boryl Group Protons

For the commonly used 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (7-BPin-indazole), the pinacol methyl groups give rise to a characteristic sharp singlet in the aliphatic region of the spectrum.

  • Pinacol Methyl Protons: A strong singlet, typically integrating to 12 protons, is usually observed around δ 1.3-1.4 ppm. The presence of this signal is a strong confirmation of the pinacol boronate ester moiety.

Experimental Protocols for High-Quality ¹H NMR Data Acquisition

Obtaining a high-resolution and informative ¹H NMR spectrum is contingent on proper sample preparation and instrument parameter selection.

Step-by-Step Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the 7-borylated indazole. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). DMSO-d₆ is often advantageous for observing the N-H proton due to its ability to slow down proton exchange.[2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H NMR. Most deuterated solvents now come with TMS already added.

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade spectral resolution.

Recommended NMR Spectrometer Parameters
ParameterRecommended SettingRationale
Pulse Angle 30-45 degreesA smaller flip angle allows for a shorter relaxation delay, reducing the total experiment time without significant signal loss for routine spectra.
Acquisition Time 2-4 secondsEnsures adequate data points are collected for good resolution.
Relaxation Delay 1-2 secondsAllows for sufficient relaxation of the protons between scans, leading to accurate integration.
Number of Scans 8-16Provides a good signal-to-noise ratio for moderately concentrated samples. More scans may be needed for dilute samples.
Spectral Width 0-16 ppmA standard range that encompasses all expected proton signals for these molecules.[2]

Data Analysis and Interpretation: A Case Study of 7-BPin-Indazole

Let's consider the expected ¹H NMR spectrum of this compound.

Predicted ¹H NMR Data for 7-BPin-Indazole
ProtonMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
N-Hbroad singlet~10.5-13.0-
H3singlet~8.1-
H6doublet~7.8~7-8
H4doublet~7.5~7-8
H5triplet~7.2~7-8
BPin -CH₃singlet~1.35-

Note: These are approximate values and can vary depending on the solvent and other substituents on the indazole ring.

Logical Flow for Spectral Assignment

The following diagram illustrates a systematic approach to assigning the proton signals in the ¹H NMR spectrum of a 7-borylated indazole.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in Modern Chemistry

This compound, a pinacol ester of indazole-7-boronic acid, is a versatile and highly valuable reagent in contemporary organic synthesis and medicinal chemistry. Its significance lies in the unique combination of the indazole scaffold, a privileged pharmacophore found in numerous biologically active compounds, and the boronic acid pinacol ester functionality, a cornerstone of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] This powerful combination allows for the efficient construction of complex molecules, making it an indispensable tool in drug discovery and the development of novel materials.[4]

The pinacol ester form offers distinct advantages over the free boronic acid, including enhanced stability and ease of handling.[5] However, to fully exploit its synthetic potential and ensure the reproducibility of experimental results, a thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols are paramount. This guide provides an in-depth analysis of the factors influencing the stability of this compound, the chemical principles governing its degradation, and evidence-based recommendations for its optimal storage and handling.

Chemical Stability: Unraveling the Degradation Pathways

The stability of this compound is primarily dictated by the susceptibility of the carbon-boron (C-B) bond and the boronic ester moiety to specific degradation pathways. The two principal mechanisms of decomposition are hydrolysis and protodeboronation .

Hydrolysis: The Reversible Reaction with Water

The boronic acid pinacol ester can react with water to hydrolyze back to the corresponding boronic acid and pinacol.[6][7] This reaction is often reversible but can lead to a loss of the desired ester and complications in reactions where the anhydrous form is required.[8]

The presence of acidic or basic conditions can catalyze this hydrolysis.[9] For instance, the Lewis acidic silanol groups on the surface of standard silica gel can promote the hydrolysis of pinacol esters during chromatographic purification, leading to product loss and the formation of the more polar boronic acid, which may not elute as expected.[9]

Protodeboronation: The Irreversible Cleavage of the C-B Bond

A more detrimental and irreversible degradation pathway is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of the parent heterocycle (1H-indazole).[10][11][12] This process leads to the complete loss of the reactive functionality of the molecule.

Protodeboronation of arylboronic acids and their esters can be promoted by acidic or basic conditions.[10][13] Mechanistic studies have shown that the process can occur through direct protodeboronation of the ester or via a pre-hydrolytic pathway where the ester is first hydrolyzed to the boronic acid, which then undergoes protodeboronation.[10][14] The rate of protodeboronation is highly dependent on the electronic properties of the aryl group and the pH of the medium.[10] Electron-rich and certain heteroaromatic systems can be particularly susceptible to this degradation pathway.[5]

The presence of the indazole moiety, a nitrogen-containing heterocycle, can influence the rate of these degradation pathways through electronic effects and potential coordination with the boron center.[15]

Recommended Storage and Handling Conditions

Based on the chemical stability profile of aryl boronic acid pinacol esters, the following storage and handling conditions are recommended for this compound to minimize degradation and ensure its integrity for synthetic applications.

Storage
ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C.Low temperatures significantly slow down the rates of both hydrolysis and protodeboronation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture, thereby preventing hydrolysis.[16]
Container Use a tightly sealed, opaque container.Prevents moisture ingress and protects from light, which can potentially accelerate degradation.[17]
Moisture Store in a dry environment, such as a desiccator.Crucial for preventing the initiation of the hydrolysis pathway.[16]
Handling
  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.[18]

  • Dry Solvents and Reagents: Use anhydrous solvents and reagents when working with the compound to prevent hydrolysis.

  • Avoid Strong Acids and Bases: Be mindful that both strong acids and bases can promote protodeboronation.[10][13]

  • Purification Considerations: If chromatographic purification is necessary, consider using deactivated silica gel (e.g., by treating with a non-nucleophilic base like triethylamine or by impregnating with boric acid) to minimize on-column hydrolysis.[9][19] Alternatively, a rapid purification using a silica gel plug may be sufficient to remove baseline impurities with minimal degradation.[9]

Experimental Workflow: A Decision Guide for Storage and Handling

To aid researchers in the practical application of these principles, the following flowchart provides a decision-making guide for the proper storage and handling of this compound.

G start Receiving this compound check_container Is the container intact and properly sealed? start->check_container yes_container Yes check_container->yes_container Yes no_container No check_container->no_container No storage_decision Intended Storage Duration? yes_container->storage_decision transfer_inert Transfer to a new, dry, opaque container under inert atmosphere. no_container->transfer_inert transfer_inert->storage_decision short_term Short-Term (< 1 month) storage_decision->short_term Short-Term long_term Long-Term (> 1 month) storage_decision->long_term Long-Term store_fridge Store at 2-8°C under inert atmosphere in a desiccator. short_term->store_fridge store_freezer Store at ≤ -20°C under inert atmosphere. long_term->store_freezer handling Handling for Experiment store_fridge->handling store_freezer->handling use_inert Use inert atmosphere techniques (glovebox/Schlenk line). handling->use_inert dry_solvents Use anhydrous solvents and reagents. use_inert->dry_solvents avoid_extremes Avoid strong acids and bases. dry_solvents->avoid_extremes purification Purification Required? avoid_extremes->purification yes_purify Yes purification->yes_purify Yes no_purify No purification->no_purify No purification_method Consider deactivated silica gel or rapid plug filtration. yes_purify->purification_method proceed Proceed with reaction. no_purify->proceed purification_method->proceed

Sources

An In-depth Technical Guide to the Solubility of 7-(Pinacolboranyl)-1H-Indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation strategies to bioavailability. This guide provides an in-depth technical exploration of the solubility of 7-(pinacolboranyl)-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry. This compound, featuring a reactive pinacol boronic ester moiety, presents unique solubility characteristics that warrant a detailed investigation for researchers, scientists, and drug development professionals. A thorough comprehension of its behavior in various organic solvents is essential for its effective utilization in synthesis, purification, and formulation development.

Theoretical Framework: Deconstructing the Solubility of 7-(Pinacolboranyl)-1H-Indazole

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] For 7-(pinacolboranyl)-1H-indazole, several key structural features dictate its solubility profile:

  • The Indazole Core: The bicyclic aromatic indazole ring system contributes to the molecule's overall planarity and potential for π-π stacking interactions. The presence of two nitrogen atoms in the pyrazole ring introduces polarity and the capacity for hydrogen bonding. Specifically, the N-H group can act as a hydrogen bond donor, while the lone pair on the other nitrogen can act as a hydrogen bond acceptor.[2][3]

  • The Pinacolboranyl Group: This bulky, non-polar substituent significantly influences the molecule's steric profile and lipophilicity. While the boron atom is electron-deficient, the oxygen atoms in the pinacol ester can act as hydrogen bond acceptors. The pinacol ester group generally enhances solubility in non-polar organic solvents compared to the corresponding free boronic acid.[4][5]

The overall solubility of 7-(pinacolboranyl)-1H-indazole is a balance between the polar, hydrogen-bonding capable indazole core and the more non-polar, sterically hindering pinacolboranyl group.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), AcetoneHigh to ModerateThese solvents can engage in dipole-dipole interactions with the polar indazole ring. The pinacolboranyl group is also well-solvated.
Polar Protic Methanol, EthanolModerateThe ability of these solvents to act as both hydrogen bond donors and acceptors allows for favorable interactions with the indazole core. However, the non-polar pinacolboranyl group may limit very high solubility.
Non-Polar Hexane, TolueneLow to Very LowThe significant polarity of the indazole ring and its hydrogen bonding capabilities lead to poor interactions with non-polar solvents.
Aqueous WaterVery LowThe large, non-polar pinacolboranyl group and the overall low polarity of the molecule are expected to result in very limited aqueous solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following section details a self-validating system for determining the thermodynamic (equilibrium) solubility of 7-(pinacolboranyl)-1H-indazole. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is a critical parameter for formulation development.[6][7]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_validation Validation prep_compound Weigh excess 7-(pinacolboranyl)-1H-indazole prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of organic solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 24-48 hours) prep_vial->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant (e.g., 0.22 µm PTFE filter) centrifugation->filtration solid_state Analyze remaining solid (e.g., DSC, XRPD) centrifugation->solid_state dilution Dilute supernatant with a suitable mobile phase filtration->dilution hplc Quantify concentration via validated HPLC-UV method dilution->hplc result result hplc->result Calculate Solubility (mg/mL or M)

Sources

An In-depth Technical Guide to the Synthesis of 7-Halo-1H-Indazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-halo-1H-indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a variety of pharmacologically active molecules, including potent kinase inhibitors used in oncology. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable precursors, with a focus on achieving regioselectivity at the C-7 position. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights to aid in the rational design and optimization of synthetic routes.

Part 1: The Strategic Importance of the 7-Halo-1H-Indazole Core

The indazole nucleus, a bioisostere of indole, is a cornerstone in the design of numerous therapeutic agents.[1][2][3] Halogenation at the 7-position provides a crucial handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[4][5] Notably, 7-halo-1H-indazole derivatives are key intermediates in the synthesis of several FDA-approved drugs, such as the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib, highlighting the industrial relevance of efficient and scalable synthetic methods.[6][7]

The primary challenge in the synthesis of 7-halo-1H-indazoles lies in controlling the regioselectivity of halogenation. The indazole ring is susceptible to electrophilic attack at multiple positions, often favoring the C-3 and C-5 positions.[8] Therefore, synthetic strategies must be carefully designed to direct functionalization to the desired C-7 position.

Part 2: Core Synthetic Strategies and Mechanistic Considerations

The synthesis of 7-halo-1H-indazoles can be broadly categorized into two main approaches: de novo construction of the indazole ring from appropriately substituted precursors and direct, regioselective halogenation of a pre-existing indazole scaffold.

Strategy A: De Novo Ring Synthesis from Pre-functionalized Aromatics

This bottom-up approach ensures the halogen is correctly positioned from the outset, circumventing the challenges of regioselective halogenation on the assembled heterocycle.

A classic and reliable method involves the diazotization of a 2-substituted-6-haloaniline followed by reductive cyclization. For instance, the synthesis of 7-fluoro-1H-indazole can be achieved starting from 2-fluoro-6-methylaniline.[2]

The key steps involve:

  • N-Acetylation: Protection of the amine to direct the subsequent reaction.

  • Oxidation and Nitration: Introduction of a nitro group, which will become part of the pyrazole ring.

  • Cyclization: Reductive cyclization of the nitro group with the adjacent methyl group to form the indazole ring.

G

Modern transition-metal-catalyzed methods offer elegant and efficient routes. Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides a powerful tool for constructing the indazole core.[7][9][10] The regioselectivity is dictated by the substitution pattern of the starting arylhydrazone. To synthesize a 7-haloindazole, one would start with a hydrazone derived from a 2,3-dihalo-substituted benzaldehyde or ketone.

Strategy B: Regioselective Direct Halogenation of 1H-Indazole

Direct halogenation of the parent 1H-indazole often leads to a mixture of products. However, by leveraging directing groups and carefully controlling reaction conditions, regioselective C-7 halogenation can be achieved.

Protection of the N-1 position can influence the electronic distribution of the indazole ring, thereby altering the regioselectivity of electrophilic substitution. While this can be a viable strategy, it often requires additional protection and deprotection steps.

Recent advancements have demonstrated the utility of N-halosuccinimides (NBS for bromination, NCS for chlorination) for the direct halogenation of 2-substituted indazoles.[6] While this method is highly efficient for 2H-indazoles, adapting it for the regioselective halogenation of 1H-indazoles at the C-7 position remains an area of active research.

Strategy C: Post-Cyclization Functionalization via Cross-Coupling

An alternative and highly versatile strategy involves the synthesis of a 7-functionalized indazole that can be readily converted to the desired halide. A prime example is the synthesis of 7-iodo-1H-indazole from 7-amino-1H-indazole via a Sandmeyer-type reaction.[5] This 7-iodo derivative is an excellent precursor for a wide range of palladium-catalyzed cross-coupling reactions.[5][11]

G

Part 3: Detailed Experimental Protocols

The following protocols are provided as examples of robust and reproducible methods for the synthesis of 7-halo-1H-indazole precursors.

Protocol 1: Synthesis of 7-Fluoro-1H-indazole from 2-Fluoro-6-methylaniline[2]

Step 1: Acetylation of 2-Fluoro-6-methylaniline

  • To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate, cooled to 0°C, slowly add acetic anhydride (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure to yield N-(2-fluoro-6-methylphenyl)acetamide.

Step 2: Nitration

  • Caution: Handle nitrating agents with extreme care.

  • The acetylated intermediate is then subjected to nitration using standard conditions (e.g., HNO3/H2SO4) to introduce a nitro group onto the aromatic ring. The position of nitration will be directed by the existing substituents.

Step 3: Reductive Cyclization and Deacetylation

  • The nitro-intermediate is then treated with a reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation) to simultaneously reduce the nitro group and effect cyclization to the indazole ring.

  • The acetyl protecting group is subsequently removed under acidic or basic conditions to afford 7-fluoro-1H-indazole.

Protocol 2: Synthesis of 7-Iodo-1H-indazole via Diazotization of 7-Amino-1H-indazole[5]
  • To a suspension of 7-amino-1H-indazole (1.0 eq) in a mixture of concentrated HCl and water at 0°C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • In a separate flask, dissolve potassium iodide (2.0 eq) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with sodium thiosulfate solution to remove excess iodine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 7-iodo-1H-indazole.

Part 4: Data Summary and Comparison of Synthetic Routes

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Jacobson-Jacobs Cyclization 2-Halo-6-methylanilineAcetic anhydride, Nitrating agent, Reducing agentModerate to GoodUnambiguous regiochemistryMulti-step, potentially harsh conditions
Sandmeyer-type Iodination 7-Amino-1H-indazoleNaNO2, HCl, KIGood to ExcellentHigh yielding, versatile precursorRequires access to 7-amino-1H-indazole
Direct Halogenation 1H-IndazoleNXS, Acid/BaseVariablePotentially atom-economicalPoor regioselectivity is a major challenge
Transition-Metal Catalysis Substituted arylhydrazonesAg(I) or other metal catalystsGood to ExcellentHigh efficiency and functional group toleranceCatalyst cost and removal can be concerns

Part 5: Conclusion and Future Outlook

The synthesis of 7-halo-1H-indazole precursors is a critical endeavor for the advancement of medicinal chemistry. While classic methods like the Jacobson-Jacobs cyclization and Sandmeyer reactions remain reliable, modern transition-metal-catalyzed approaches are offering increasingly elegant and efficient solutions.[12] The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific halogen required.

Future research in this area will likely focus on the development of more direct and regioselective C-H halogenation methods for the 1H-indazole scaffold, as well as the expansion of the substrate scope for catalytic cyclization reactions. These advancements will undoubtedly accelerate the discovery and development of novel indazole-based therapeutics.

References

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
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  • ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5253–5263.
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
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  • ChemRxiv. (n.d.). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1927–1936.
  • ResearchGate. (2023). (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles.
  • Wiley Online Library. (2020). Transition‐Metal‐Catalyzed Cycloaddition Reactions to Access Seven‐Membered Rings. Chemistry – A European Journal, 26(67), 15354-15377.
  • RSC Publishing. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles.
  • ResearchGate. (n.d.). General synthetic routes and chemical structures of 7-aza-2-oxindoles....
  • ResearchGate. (n.d.). Synthesis of 1H-indazoles 13 from o-haloaryl N-tosylhydrazones 12 catalyzed by Cu2O.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed Central. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33395–33416.
  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles.
  • YouTube. (2020). Synthetic Routes 2.

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Navigating the Synthetic Landscape: A Technical Guide to Protecting Group Strategies for 7-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-bromo-1H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its successful functionalization, however, hinges on the strategic use of protecting groups to modulate the reactivity of the two nitrogen atoms within the pyrazole ring. This in-depth technical guide provides a comprehensive overview of protecting group strategies for 7-bromo-1H-indazole, offering field-proven insights into the selection, introduction, and cleavage of various protecting groups. By elucidating the causal factors behind experimental choices and presenting detailed, self-validating protocols, this guide serves as an essential resource for researchers engaged in the synthesis and development of indazole-based molecules.

Introduction: The Strategic Imperative of N-Protection for 7-Bromo-1H-Indazole

7-Bromo-1H-indazole is a vital building block in the synthesis of a wide array of biologically active compounds.[1][2][3] The presence of two non-equivalent nitrogen atoms (N-1 and N-2) in the indazole ring presents a significant challenge in regioselective synthesis. Unprotected 7-bromo-1H-indazole can undergo reactions at either nitrogen, leading to mixtures of N-1 and N-2 substituted products, which are often difficult to separate and can significantly lower the overall yield of the desired isomer.[4]

The judicious application of nitrogen protecting groups is therefore paramount to achieving regiocontrol and enabling the desired synthetic transformations. The choice of protecting group is dictated by several factors, including the stability of the group to subsequent reaction conditions, the ease and selectivity of its introduction and removal, and its influence on the reactivity of the indazole core. This guide will explore the most effective protecting group strategies for 7-bromo-1H-indazole, with a focus on practical, experimentally validated protocols.

The Influence of the 7-Bromo Substituent on Regioselectivity

The bromine atom at the C-7 position of the indazole ring exerts a profound influence on the regioselectivity of N-protection through a combination of steric and electronic effects.

Steric Hindrance: The bulky bromine atom in the peri-position to the N-1 nitrogen sterically encumbers this position, making it less accessible to incoming electrophiles, particularly bulky protecting group reagents. This steric hindrance favors the formation of the N-2 protected isomer.

Electronic Effects: As an electron-withdrawing group, the bromine atom at C-7 decreases the electron density of the benzene ring and, by extension, influences the nucleophilicity of the adjacent N-1 nitrogen. This electronic pull can further contribute to favoring reactions at the more distant N-2 position under certain conditions. Studies on 7-substituted indazoles with electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) have demonstrated a strong preference for N-2 regioselectivity.[4]

These combined effects make the regioselective protection of 7-bromo-1H-indazole a predictable and controllable process, as will be detailed in the following sections.

Key Protecting Groups for 7-Bromo-1H-Indazole: A Comparative Analysis

The selection of an appropriate protecting group is a critical decision in the synthetic planning for 7-bromo-1H-indazole derivatives. The following sections detail the application of the most effective and commonly employed protecting groups, including their introduction and deprotection protocols.

The SEM Group: A Versatile Tool for N-2 Protection and Directed Lithiation

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for the protection of indazoles, often providing high regioselectivity for the N-2 position, particularly with 7-substituted indazoles.[5] Furthermore, the SEM group can act as a directing group for subsequent C-3 lithiation, opening up avenues for further functionalization of the indazole core.[5]

SEM_Workflow Start 7-Bromo-1H-indazole Protect SEM Protection (SEM-Cl, Base) Start->Protect N2_SEM 7-Bromo-2-SEM-indazole Protect->N2_SEM Deprotect SEM Deprotection (TBAF or Acid) N2_SEM->Deprotect End 7-Bromo-1H-indazole Deprotect->End

Caption: Workflow for SEM protection and deprotection of 7-bromo-1H-indazole.

This protocol is adapted from general procedures for indazole protection and is expected to afford high N-2 selectivity for 7-bromo-1H-indazole due to the steric hindrance at N-1.

Reagents and Materials:

  • 7-Bromo-1H-indazole

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Dicyclohexylmethylamine or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 0.5 N Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-bromo-1H-indazole (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv).

  • Add SEM-Cl (1.2 equiv) dropwise to the solution at room temperature.

  • Stir the mixture at room temperature for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-bromo-2-SEM-indazole.

The SEM group can be cleaved under either acidic or fluoride-mediated conditions.[5]

Using Tetrabutylammonium Fluoride (TBAF):

  • Dissolve the N-SEM protected 7-bromo-indazole in THF.

  • Add a 1M solution of TBAF in THF (1.5-2.0 equiv).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 7-bromo-1H-indazole.

Using Aqueous Acid:

  • Dissolve the N-SEM protected 7-bromo-indazole in ethanol.

  • Add a catalytic amount of concentrated aqueous HCl.

  • Reflux the mixture until the reaction is complete.

  • Cool the reaction and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

The Boc Group: A Widely Used and Readily Cleavable Protecting Group

The tert-butyloxycarbonyl (Boc) group is another popular choice for nitrogen protection due to its ease of introduction and its lability under acidic conditions or specific basic conditions.[6] While the regioselectivity of Boc protection on 7-bromo-1H-indazole may be less pronounced than with the bulkier SEM group, careful optimization of reaction conditions can favor the desired isomer.

Reagents and Materials:

  • 7-Bromo-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Dissolve 7-bromo-1H-indazole (1.0 equiv) in the chosen anhydrous solvent.

  • Add TEA (1.5 equiv) and a catalytic amount of DMAP.

  • Add (Boc)₂O (1.1-1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify the residue by column chromatography to separate the N-1 and N-2 isomers.

The Boc group is most commonly removed under acidic conditions.

Using Trifluoroacetic Acid (TFA):

  • Dissolve the N-Boc protected 7-bromo-indazole in DCM.

  • Add TFA (5-10 equiv) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract with an organic solvent, wash with brine, dry, and concentrate to obtain the deprotected product.

The Tosyl Group: A Robust and Electron-Withdrawing Protecting Group

The p-toluenesulfonyl (Tosyl or Ts) group is a robust protecting group that is stable to a wide range of reaction conditions. Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the protected nitrogen.

Reagents and Materials:

  • 7-Bromo-1H-indazole

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 7-bromo-1H-indazole (1.0 equiv) in anhydrous DCM containing TEA (1.5 equiv) or in pyridine as the solvent.

  • Cool the solution to 0 °C and add TsCl (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with dilute aqueous acid (to remove excess base), water, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to obtain the N-tosyl protected 7-bromo-indazole. Purification by chromatography may be necessary to separate isomers.

Deprotection of the tosyl group can be challenging but is often achieved under reductive conditions.

Using Magnesium in Methanol:

  • To a solution of the N-tosyl indazole in anhydrous methanol, add an excess of magnesium turnings.

  • Stir the suspension at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

  • The crude product can be purified by chromatography.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules derived from 7-bromo-1H-indazole, it may be necessary to differentiate between the two nitrogen atoms or to protect other functional groups present in the molecule. In such cases, an orthogonal protecting group strategy is employed, where each protecting group can be removed under specific conditions without affecting the others.[7][8]

For example, an SEM group (removable with fluoride or acid) could be used to protect the N-2 position of the indazole, while a Boc group (removable with strong acid) could protect an amino substituent elsewhere in the molecule. This allows for the selective deprotection and subsequent functionalization of either the indazole nitrogen or the amino group.

Orthogonal_Strategy Start Polysubstituted 7-Bromo-1H-Indazole Protect_N2 N-2 Protection (e.g., SEM) Start->Protect_N2 Protect_Other Protection of Other Functional Groups (e.g., Boc) Protect_N2->Protect_Other Selective_Deprotect_N2 Selective N-2 Deprotection Protect_Other->Selective_Deprotect_N2 Selective_Deprotect_Other Selective Deprotection of Other Group Protect_Other->Selective_Deprotect_Other Functionalize_N2 Functionalization at N-2 Selective_Deprotect_N2->Functionalize_N2 Functionalize_Other Functionalization of Other Group Selective_Deprotect_Other->Functionalize_Other

Caption: Decision-making flowchart for an orthogonal protecting group strategy.

Summary of Protecting Group Characteristics

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsKey Features & Considerations
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or DicyclohexylmethylamineTBAF in THF; aq. HCl in EtOHOften provides high N-2 selectivity for 7-substituted indazoles. Can direct C-3 lithiation.[5]
tert-ButyloxycarbonylBoc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOHWidely used due to moderate stability. Can be removed under non-acidic conditions.[6]
p-ToluenesulfonylTosyl (Ts)TsCl, Pyridine or TEAReductive cleavage (e.g., Mg/MeOH)Very stable to both acidic and basic conditions. Reduces the nucleophilicity of the indazole nitrogen.

Conclusion

The successful synthesis of complex molecules based on the 7-bromo-1H-indazole scaffold is critically dependent on the strategic implementation of protecting groups. The steric and electronic properties of the 7-bromo substituent provide a reliable handle for achieving regioselective N-2 protection, particularly with the SEM group. This guide has provided a detailed overview of the most effective protecting groups, complete with practical experimental protocols and a discussion of orthogonal strategies. By understanding the principles outlined herein, researchers can confidently navigate the synthetic challenges associated with this important heterocyclic system, paving the way for the discovery and development of novel therapeutic agents.

References

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  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). PubMed. [Link]
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  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024).
  • [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. (2002).
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  • A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. (2013).
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A Guide to the Miyaura Borylation of 7-Iodo-1H-Indazole: Mechanism, Optimization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant pharmaceuticals.[1][2][3] Functionalization of the indazole core, particularly at the C-7 position, is a critical strategy for modulating biological activity and optimizing pharmacokinetic profiles. This technical guide provides an in-depth exploration of the Miyaura borylation reaction as applied to 7-iodo-1H-indazole, a pivotal transformation for synthesizing the versatile building block, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. We will dissect the reaction mechanism, elucidate the causal reasoning behind reagent selection and parameter optimization, present a field-proven experimental protocol, and discuss potential challenges to ensure robust and reproducible outcomes. This document serves as a practical resource for chemists engaged in drug discovery and development, aiming to leverage this powerful cross-coupling reaction for the synthesis of novel indazole-based entities.

The Strategic Importance of 7-Borylated Indazoles

Indazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, leading to their integration into numerous FDA-approved drugs for oncology, inflammation, and antiemesis.[2][4] Compounds like Axitinib and Pazopanib underscore the therapeutic potential unlocked by precise modifications to the indazole core. The C-7 position offers a key vector for chemical exploration, directly influencing the molecule's interaction with biological targets.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forges a carbon-boron bond, converting aryl halides into aryl boronate esters.[5][6][7] This reaction is of paramount importance because its products, such as 7-(pinacolboronato)-1H-indazole, are ideal substrates for the subsequent Suzuki-Miyaura cross-coupling. This two-step sequence provides a reliable and highly versatile pathway to a vast array of 7-aryl or 7-heteroaryl indazoles, which are otherwise challenging to synthesize. The stability and ease of handling of the pinacol boronate ester make it a superior intermediate compared to more reactive organometallic species.[6][8]

Dissecting the Mechanism: A Self-Validating Catalytic Cycle

The success of the Miyaura borylation of 7-iodo-1H-indazole hinges on a well-orchestrated palladium-catalyzed cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The commonly accepted pathway proceeds as follows, utilizing a Pd(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Catalyst Activation (Reduction): The reaction initiates with the in-situ reduction of the Pd(II) precatalyst to the catalytically active Pd(0) species. While the precise mechanism can be complex, bis(pinacolato)diboron (B₂pin₂) itself is often implicated as the reducing agent, a process that can be facilitated by the phosphine ligand.[9]

  • Oxidative Addition: The electron-rich Pd(0) complex readily undergoes oxidative addition with the 7-iodo-1H-indazole. This step cleaves the C-I bond and forms a new Pd(II)-aryl intermediate.

  • Transmetalation: This is the rate-determining and most critical step. The base, typically potassium acetate (KOAc), plays a pivotal role. It does not activate the diboron reagent by forming a highly nucleophilic 'ate' complex, as seen in some other cross-coupling reactions.[6] Instead, after the oxidative addition, the acetate anion can exchange with the iodide on the palladium center. The resulting (acetato)palladium(II) complex is more reactive towards transmetalation.[6] The high oxophilicity of boron provides a thermodynamic driving force for the transfer of the boryl group from the diboron reagent to the palladium center, displacing the acetate.[6]

  • Reductive Elimination: The final step involves the reductive elimination from the Pd(II) intermediate to form the C-B bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Causality Behind Reagent Selection
  • Palladium Precatalyst (Pd(dppf)Cl₂): This is a robust and widely used precatalyst.[10][11] The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that stabilizes the Pd(0) species, prevents palladium black precipitation, and promotes the crucial reductive elimination step. Its "bite angle" is well-suited for this type of transformation.

  • Boron Source (B₂pin₂): Bis(pinacolato)diboron is the reagent of choice due to its high stability to air and moisture, ease of handling, and the fact that the resulting pinacol boronate esters are generally crystalline solids that are stable to chromatographic purification.[6][12]

  • Base (Potassium Acetate, KOAc): The choice of a weak base is a deliberate, self-validating control measure. Stronger bases could promote competitive and undesirable side reactions, most notably a subsequent Suzuki-Miyaura coupling between the newly formed boronate ester product and the 7-iodo-1H-indazole starting material.[5][6] KOAc is sufficiently basic to facilitate the transmetalation step without triggering this unwanted cascade.

  • Solvent (Dioxane/DMSO): A polar aprotic solvent is required to dissolve the reagents, particularly the potassium acetate salt. Dioxane and DMSO are commonly used as they provide good solubility and are stable at the elevated temperatures often required for the reaction.[10]

Miyaura_Borylation_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ (Aryl Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Boryl Ar-Pd(II)-Bpin(L)₂ (Boryl Palladium Complex) Transmetalation->PdII_Boryl ReductElim Reductive Elimination PdII_Boryl->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-Bpin (Product) ReductElim->Product Reactant Ar-I (7-Iodo-1H-indazole) Reactant->OxAdd Boron B₂pin₂ + KOAc Boron->Transmetalation

Caption: Catalytic cycle for the Miyaura borylation of 7-iodo-1H-indazole.

A Field-Proven Experimental Protocol

This protocol is designed for robustness and reproducibility. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and potential protodeborylation of the product.

Reagents and Equipment
  • Reactants: 7-iodo-1H-indazole, Bis(pinacolato)diboron (B₂pin₂)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)[13]

  • Base: Potassium Acetate (KOAc), anhydrous

  • Solvent: 1,4-Dioxane, anhydrous

  • Equipment: Schlenk flask or oven-dried round-bottom flask with condenser, magnetic stirrer/hotplate, inert gas line (N₂ or Ar), standard glassware for workup and purification.

Stoichiometry and Conditions
ComponentMolar Eq.Mol%Role
7-iodo-1H-indazole1.0-Starting Material
Bis(pinacolato)diboron1.1 - 1.5-Boron Source
Pd(dppf)Cl₂·CH₂Cl₂-3 - 5%Catalyst
Potassium Acetate3.0-Base
1,4-Dioxane--Solvent (0.1 - 0.2 M)
Temperature --80 - 100 °C
Time --4 - 24 hours
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 7-iodo-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq.), and potassium acetate (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the desired concentration (e.g., 0.15 M).

  • Degassing: Sparge the resulting suspension with nitrogen or argon gas for 15-20 minutes while stirring to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A Charge Flask: Ar-I, B₂pin₂, Pd Catalyst, Base B Evacuate & Backfill with N₂/Ar A->B C Add Anhydrous Solvent B->C D Degas Mixture C->D E Heat to 80-90 °C D->E F Monitor by TLC / LC-MS E->F G Cool & Dilute F->G H Filter through Celite G->H I Aqueous Workup H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: Standard experimental workflow for Miyaura borylation.

Technical Challenges and Troubleshooting

While robust, the Miyaura borylation is not without potential pitfalls. A proactive understanding of common side reactions is key to developing a self-validating and trustworthy protocol.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture). 2. Insufficiently anhydrous solvent/reagents. 3. Reaction temperature too low.1. Use fresh, high-quality catalyst and ensure inert atmosphere. 2. Use freshly dried solvent and anhydrous base. 3. Increase temperature to 90-100 °C.
Protodeborylation Presence of water or protic sources during reaction or workup.Ensure strictly anhydrous conditions. Use a non-aqueous workup if the product is particularly sensitive.
Homocoupling Side Product Can occur at high temperatures or with certain catalyst systems.Ensure proper degassing. Do not overheat. A different ligand may be required in difficult cases.
Competitive Suzuki Coupling Base is too strong, or high concentration of product builds up with remaining starting material.Use a weak base like KOAc. Ensure efficient stirring to avoid localized high concentrations.
N-H Reactivity The indazole N-H can potentially coordinate to the metal or undergo side reactions.While often unnecessary, N-protection (e.g., with Boc, SEM, or THP groups) can be employed to improve solubility and prevent N-arylation or other side reactions, especially in complex substrates.

Conclusion

The palladium-catalyzed Miyaura borylation of 7-iodo-1H-indazole is an indispensable tool in the arsenal of the medicinal chemist. Its ability to reliably generate a stable boronate ester intermediate opens the door to extensive structure-activity relationship (SAR) studies through subsequent Suzuki-Miyaura couplings. By understanding the core mechanistic principles, the causal logic behind reagent selection, and a robust experimental protocol, researchers can confidently and efficiently synthesize 7-functionalized indazoles. This guide provides the foundational knowledge and practical insights necessary to implement this reaction as a self-validating system, accelerating the discovery and development of next-generation indazole-based therapeutics.

References

  • Inno Pharmchem Co., Ltd. The Power of Boron: Exploring Pinacolborane in Modern Catalysis. Ningbo Inno Pharmchem Co., Ltd.
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  • National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
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  • Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Journal of Organic Chemistry, 86(1), 103-109. [Link]
  • National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH.
  • Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
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  • Wikipedia.
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potential applications of 7-substituted indazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 7-Substituted Indazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry, leading to the development of numerous clinically approved therapeutics.[1][2][3] Its unique structural and electronic properties, acting as a bioisostere of native purines and indoles, allow for critical interactions with a wide array of biological targets.[4] While substitutions at various positions on the indazole ring have been extensively explored, the C-7 position offers a particularly strategic vector for modulating pharmacological activity. Modifications at this site can profoundly influence a compound's potency, target selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the burgeoning field of 7-substituted indazole derivatives, detailing their application in key therapeutic areas, elucidating underlying mechanisms of action, and providing practical insights into their synthesis and structure-activity relationships (SAR).

The Indazole Scaffold: A Privileged Core in Drug Discovery

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. This arrangement results in a 10 π-electron system that can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] The scaffold's success in drug discovery stems from its ability to mimic the hydrogen bonding patterns of purines, enabling it to function as an effective "hinge-binder" in the ATP-binding pocket of many protein kinases.[5][6]

The strategic importance of the 7-position lies in its proximity to the solvent-exposed region in many enzyme active sites. Substituents at C-7 can therefore be tailored to:

  • Enhance Potency: By forming additional interactions with the target protein or by optimizing the electronic properties of the core scaffold.

  • Improve Selectivity: By introducing steric bulk or specific functional groups that disfavor binding to off-target proteins.

  • Modulate Physicochemical Properties: By altering solubility, lipophilicity, and metabolic stability, thereby improving the drug-like characteristics of the molecule.

A notable study on 3-aroylindazoles demonstrated that modifications at the C-7 position led to a significant SAR, with acetylene modifications conferring unusual and potent cytotoxicity in cancer cell lines.[7] This underscores the transformative potential of C-7 substitution in optimizing lead compounds.

Therapeutic Applications of 7-Substituted Indazoles

The versatility of the 7-substituted indazole scaffold has been leveraged across multiple therapeutic domains, most notably in oncology, inflammation, and neurodegenerative diseases.

Oncology: Targeting Aberrant Cell Signaling

The primary application of indazole derivatives in oncology is the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival.[8][9] Many indazole-based compounds act as ATP-competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation of downstream substrates.

Key Kinase Targets
  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Indazole-based drugs like Pazopanib and Axitinib are potent VEGFR inhibitors, though they are not C-7 substituted, their success has inspired the design of new analogs.[8][10][11] 7-substituted derivatives are being explored to achieve greater selectivity and overcome resistance.

  • Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is frequently dysregulated in various cancers, driving cell proliferation and survival. Indazole derivatives have been designed as potent inhibitors of FGFR1 and FGFR2, with substitutions on the indazole core being critical for achieving high potency.[8][12]

Logical Workflow for Kinase Inhibitor Screening

The development of a kinase inhibitor often follows a structured workflow designed to identify and optimize potent and selective compounds.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening (Indazole Library) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Initial SAR) Hit_ID->Lead_Gen Biochemical & Cellular Assays C C Lead_Gen->C C7_Mod C-7 Moiety Modification (Scaffold Hopping, etc.) Lead_Opt Lead Optimization (Potency & Selectivity) ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo Promising Leads -7 -7 _Mod _Mod _Mod->Lead_Opt Candidate Candidate Selection In_Vivo->Candidate G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Glutamate) Ca_Influx Ca2+ Influx Inflammatory_Stimuli->Ca_Influx Calmodulin Ca2+/Calmodulin Complex Formation Ca_Influx->Calmodulin nNOS_active Active nNOS Calmodulin->nNOS_active Activates NO_Production Nitric Oxide (NO) Production nNOS_active->NO_Production Catalyzes Arginine L-Arginine Arginine->NO_Production Inflammation Neurogenic Inflammation & Pain NO_Production->Inflammation Indazole 7-Nitroindazole Indazole->nNOS_active Inhibits

Caption: Inhibition of the nNOS pathway by 7-Nitroindazole.

Neurodegenerative Diseases

The indazole scaffold is actively being investigated for the treatment of complex neurological disorders like Parkinson's and Alzheimer's disease. [13]The strategy often involves targeting enzymes that regulate neurotransmitter levels or are implicated in neuronal cell death pathways.

Key Targets in Neurodegeneration
  • Monoamine Oxidase B (MAO-B): This enzyme is responsible for the degradation of dopamine in the brain. Inhibiting MAO-B increases dopamine levels, which is a primary therapeutic strategy for managing the motor symptoms of Parkinson's disease. [14][15]Various substituted indazoles have been developed as potent and selective MAO-B inhibitors. [13]* Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in other neurodegenerative processes. The kinase-inhibiting properties of the indazole scaffold make it an attractive starting point for the design of GSK-3 inhibitors. [14][15]

Role of MAO-B in Dopamine Metabolism

G Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by Synaptic_Dopamine Increased Synaptic Dopamine Levels Dopamine->Synaptic_Dopamine DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Indazole_MAOI Indazole-based MAO-B Inhibitor Indazole_MAOI->MAOB Inhibits Indazole_MAOI->Synaptic_Dopamine Leads to Therapeutic_Effect Amelioration of Parkinson's Symptoms Synaptic_Dopamine->Therapeutic_Effect

Caption: Mechanism of indazole-based MAO-B inhibitors.

Synthesis and Methodologies

The synthesis of 7-substituted indazoles is crucial for exploring the SAR of this class of compounds. Modern synthetic methods allow for the efficient and divergent functionalization of the indazole core.

General Synthetic Strategies

A common and powerful approach involves the initial synthesis of a "handle" at the 7-position, which can then be converted into a wide range of functional groups using transition metal-catalyzed cross-coupling reactions. Key precursors include 7-iodo-1H-indazole and 7-OTf-1H-indazole (triflate). [16]These precursors are highly versatile substrates for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the introduction of aryl, alkynyl, and amino moieties, respectively.

Another strategy involves starting with an appropriately substituted aniline. For example, 7-fluoro-1H-indazole can be synthesized from 2-fluoro-6-methylaniline through a multi-step process involving acetylation, cyclization, and deprotection. [4]

Experimental Protocol: Synthesis of 7-Iodo-1H-indazole

This protocol describes a representative synthesis of 7-iodo-1H-indazole, a key building block for further derivatization. The procedure is based on a Sandmeyer-type reaction starting from 7-amino-1H-indazole.

Materials:

  • 7-Amino-1H-indazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a three-necked flask equipped with a stirrer and thermometer, dissolve 7-amino-1H-indazole (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Iodination: a. In a separate flask, dissolve potassium iodide (3.0 eq) in water and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: a. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess iodine. b. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield pure 7-iodo-1H-indazole.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of substituents at the C-7 position has yielded crucial insights into the SAR of indazole derivatives. The following table summarizes representative data for different therapeutic targets.

Target ClassC-7 Substituent (R)Representative Activity (IC₅₀)Key SAR InsightsReference
Tubulin Polymerization -H64 nMBaseline activity of the 3-aroylindazole core.[7]
-C≡CH (Acetylene)3 nMSmall, linear, unsaturated groups dramatically increase potency.[7]
-C≡C-CH₃ (Propyne)1 nMSlight increase in alkyl chain length further enhances activity.[7]
-CH₂-C≡CH (Propargyl)8 nMIntroduction of a flexible linker slightly reduces potency compared to direct alkynyl substitution.[7]
Antiplasmodial (P. falciparum) -Cl3-12 nMChlorine is a classic substituent with high potency.[17]
-Br / -I3-12 nMLarger halogens (Br, I) maintain high activity, suggesting a tolerance for bulk and a role for halogen bonding.[17]
-F15-50 nMFluorine substitution leads to a noticeable decrease in activity against resistant strains.[17]
-OCH₃17-150 nMA methoxy group, a hydrogen bond acceptor, is generally detrimental to activity.[17]

Conclusion and Future Perspectives

7-Substituted indazole derivatives represent a highly versatile and pharmacologically significant class of molecules. Their proven success as kinase inhibitors in oncology, coupled with their demonstrated potential as NOS inhibitors for inflammation and MAO inhibitors for neurodegenerative disorders, solidifies the indazole core as a truly privileged scaffold.

The future of this field lies in the rational design of next-generation derivatives with enhanced selectivity and improved pharmacokinetic profiles. Key future directions include:

  • Multi-Target Inhibitors: Designing single molecules that can modulate multiple disease-relevant targets simultaneously, which is particularly relevant for complex diseases like cancer and Alzheimer's. [6]* Covalent Inhibitors: Exploring the introduction of reactive groups at the C-7 position to achieve irreversible binding to target proteins, potentially leading to increased duration of action and potency.

  • Application in New Disease Areas: Investigating the utility of this scaffold against other targets, such as those involved in metabolic or cardiovascular diseases. [18] By combining innovative synthetic chemistry with a deep understanding of molecular biology and structure-based drug design, the full therapeutic potential of 7-substituted indazole derivatives will continue to be unlocked, promising new and effective treatments for a range of human diseases.

References

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A Technical Guide to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The indazole motif is a privileged scaffold found in numerous pharmacologically active compounds, and its C-7 functionalization via a boronate ester enables versatile carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions. This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's core properties, commercial availability, a field-proven synthesis protocol with mechanistic insights, and its critical applications in the synthesis of complex molecular architectures.

Core Compound Properties

This compound, also known as 1H-Indazole-7-boronic acid pinacol ester, is a stable, solid-state reagent that serves as a robust precursor for introducing the 1H-indazol-7-yl moiety into target molecules.[1][2] Its pinacol ester group provides enhanced stability against protodeboronation compared to the corresponding boronic acid, making it ideal for multi-step syntheses and for storage.[2]

PropertyValueSource(s)
CAS Number 915411-02-8[1][3][4]
Molecular Formula C₁₃H₁₇BN₂O₂[2][4]
Molecular Weight 244.10 g/mol [2][4]
Appearance White to pale yellow solid[2][5]
Melting Point 154 - 158 °C[6]
Storage Conditions Store in freezer (-20°C), sealed and dry[2]
Common Synonyms 1H-Indazole-7-boronic acid pinacol ester[1][2]

Commercial Availability and Procurement

This reagent is readily available from numerous chemical suppliers specializing in biochemicals and research chemicals. It is typically offered in research-grade quantities with purities of 95% or higher.

Procurement Strategy: When sourcing this compound, it is critical to validate the supplier's quality control standards. Always request a Certificate of Analysis (CoA) for the specific lot being purchased. The CoA should provide confirmation of identity and purity via methods such as ¹H NMR and LC-MS. For applications in late-stage drug development, sourcing from suppliers with ISO 9001 certification is recommended.[4]

Representative SuppliersTypical PurityCommon Pack Sizes
US Biological Life SciencesHighly Purified50mg, 100mg, 250mg, 500mg, 1g[3]
BLDpharm≥97%1g, 5g, 25g[4]
Chem-Impex International≥95%Custom quantities available[7]
ChemicalBookFor R&D useInquire for available sizes[1]

Synthesis and Quality Control

While commercially available, an in-house synthesis may be required for large-scale campaigns or to ensure a specific purity profile. The most reliable and widely applicable method for preparing 7-(pinacolatoboryl)-1H-indazole is the palladium-catalyzed Miyaura borylation of a suitable precursor, 7-bromo-1H-indazole.[8] This approach offers excellent regioselectivity and functional group tolerance.

Rationale for Method Selection: Direct C-H borylation of the indazole core, while an elegant strategy, can present challenges with regioselectivity, often favoring the C-3 position in the absence of a directing group.[9] The Miyaura borylation, starting from the commercially available and regiochemically defined 7-bromo-1H-indazole, provides unambiguous and high-yielding access to the desired C-7 isomer.[8]

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_final Final Product reagents Combine 7-Bromo-1H-indazole, Bis(pinacolato)diboron, Potassium Acetate catalyst Add Pd(dppf)Cl₂ Catalyst reagents->catalyst solvent Add Anhydrous Solvent (e.g., Dioxane) catalyst->solvent inert Purge with Inert Gas (N₂ or Ar) solvent->inert heat Heat Reaction Mixture (e.g., 80-100 °C) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract purify Purify by Column Chromatography extract->purify qc QC Analysis (NMR, MS) purify->qc product 7-(Pinacolatoboryl)- 1H-indazole qc->product G cluster_conditions Reaction Conditions Indazole 7-(Pinacolatoboryl)- 1H-indazole Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Indazole->Catalyst Partner Aryl/Heteroaryl Halide (R-X) Partner->Catalyst Product 7-(Aryl/Heteroaryl)- 1H-indazole Catalyst->Product Suzuki-Miyaura Coupling Base Aqueous Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O)

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A Researcher's Comprehensive Guide to the Safe Handling of Indazole Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Indazole boronic esters are a pivotal class of reagents in contemporary drug discovery and organic synthesis.[1][2][3] Their utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through Suzuki-Miyaura cross-coupling reactions, has made them indispensable building blocks for creating novel pharmaceutical candidates and complex molecules.[1][2][4] However, as with any reactive chemical species, a thorough understanding of their potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth examination of the safety and handling precautions for indazole boronic esters, grounded in established safety principles and practical, field-proven insights.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a comprehensive risk assessment is crucial. For indazole boronic esters, the primary hazards, as identified in various Safety Data Sheets (SDS), include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[5][6][7]

  • Acute Toxicity: Some indazole boronic esters are classified as harmful if swallowed.[5][6][7]

  • Potential for Mutagenicity: Research has indicated that some boronic acids and their derivatives may act as bacterial mutagens, necessitating careful handling to minimize exposure.[8][9]

The boronic ester functional group, while generally more stable than the corresponding boronic acid, can still undergo hydrolysis, particularly in the presence of moisture, to release the boronic acid.[10] Boronic acids are known to interact with biological molecules, which is the basis for their therapeutic applications but also underscores the need for caution.[10][11][12]

Causality of Hazards:

The reactivity of the boron center is central to both the utility and the hazards of these compounds. The empty p-orbital on the sp²-hybridized boron atom makes it electrophilic and susceptible to nucleophilic attack.[10][11] This inherent reactivity is what allows for the desired chemical transformations but also drives their potential to interact with biological systems, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when working with indazole boronic esters. The following table outlines the minimum required PPE and the rationale for each.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[13][14][15]Protects the eyes from dust particles and accidental splashes of the chemical or solvents.[13]
Hand Protection Chemically resistant gloves (e.g., nitrile).[13][15]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[13][15]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[13]Protects the skin on the body and limbs from accidental spills and contact.[13]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be required.[13]Necessary when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles, which can cause respiratory tract irritation.[7][13]

Expert Insight: The choice of glove material should be guided by the solvents used in the procedure, in addition to the properties of the indazole boronic ester itself. Always consult a glove compatibility chart for the specific solvents you are using.

Engineering Controls and Laboratory Practices: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure.

  • Chemical Fume Hood: All handling of solid indazole boronic esters and their solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][13][14] This is critical to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[5][6]

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[6][7][13]

Safe Handling Workflow:

The following diagram illustrates a logical and safe workflow for handling indazole boronic esters.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Solid in Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Complete Experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Sources

Methodological & Application

Application Note: Strategic Synthesis of 7-Aryl-1H-Indazoles via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Substituted Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic system, composed of fused benzene and pyrazole rings, allows for versatile biological interactions.[3] Specifically, functionalization at the C7 position has given rise to potent drugs, including Axitinib (a kinase inhibitor for renal cell carcinoma) and Pazopanib (a multi-kinase inhibitor used in cancer therapy).[2] The synthesis of these complex molecules often relies on robust and efficient carbon-carbon bond-forming reactions.

Among the most powerful tools in the synthetic chemist's arsenal for creating C-C bonds is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed process, which couples an organoboron compound with an organohalide, is celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents.[6][7]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. We will delve into the mechanistic underpinnings, explain the rationale behind parameter selection, present an optimized, step-by-step protocol, and offer a guide for troubleshooting common issues.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.[8]

  • Transmetalation: The organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This step requires activation of the boronic ester by a base, which forms a more nucleophilic "ate" complex (Ar²-B(OR)₂(OH)⁻), facilitating the exchange of the halide for the Ar² group on the palladium complex.[11][12]

  • Reductive Elimination: The two coupled organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond in the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar¹-X) tm_complex Ar¹-Pd(II)(Ar²)L₂ oa_complex->tm_complex Transmetalation (Ar²-B(OR)₂ + Base) tm_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) tm_complex->product caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Key Parameter Optimization: The Rationale Behind Experimental Choices

Executing a successful Suzuki-Miyaura coupling, especially with N-heterocyclic substrates, requires careful consideration of each reaction component. The acidic N-H proton of the indazole can potentially inhibit the catalyst, making thoughtful optimization crucial.[13]

Palladium Catalyst and Ligand Selection

The choice of palladium source and its associated ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern, sterically bulky, and electron-rich phosphine ligands often provide superior results, particularly for challenging substrates.

  • Catalyst Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources, while pre-formed complexes like PdCl₂(dppf) are also widely used.[5] These are typically reduced in situ to the active Pd(0) species.

  • Ligands: For heteroaryl couplings, ligands such as SPhos and XPhos (Buchwald ligands) are often employed. Their bulk and electron-donating properties promote the oxidative addition step, stabilize the palladium center, and accelerate the reductive elimination, leading to higher turnover numbers and preventing catalyst decomposition.[13] Using a pre-catalyst that incorporates these ligands can improve reaction reproducibility.[13]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling.[11] It is not merely present to neutralize acidic byproducts. Its primary function is to activate the boronic ester.[12]

  • Activation: The base (e.g., OH⁻, CO₃²⁻) attacks the electron-deficient boron atom of the pinacol ester, forming a tetracoordinate borate species. This increases the nucleophilicity of the aryl group attached to boron, thereby facilitating its transfer to the palladium center during transmetalation.[11][12]

  • Common Choices:

    • Carbonates (K₂CO₃, Cs₂CO₃): These are versatile, moderately strong bases suitable for a wide range of substrates. Cesium carbonate is more soluble in organic solvents and can be more effective.

    • Phosphates (K₃PO₄): A stronger base that is often effective when carbonates fail, particularly with less reactive aryl chlorides or sterically hindered substrates.[14]

    • Fluorides (CsF, KF): Fluoride ions have a high affinity for boron and can be effective activators, although their use is less common.

Solvent System Selection

The solvent must solubilize all reaction components and be stable at the required reaction temperature. A combination of an organic solvent and water is frequently optimal.

  • Aprotic Solvents: Dioxane, Toluene, and DMF are common choices. They effectively dissolve the organic substrates and the palladium catalyst complex.

  • Aqueous Co-solvent: The addition of water is often crucial for dissolving the inorganic base (like K₂CO₃ or K₃PO₄) and promoting the formation of the active borate complex, thereby accelerating the transmetalation step. A typical ratio is between 4:1 and 10:1 (organic:water).[5]

Optimized Protocol for the Synthesis of 7-Aryl-1H-Indazole

This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound244.121.01.0
Aryl Bromide (Ar-Br)-1.11.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))731.730.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane-8 mL-
Deionized Water-2 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 244 mg), the aryl bromide (1.1 mmol), PdCl₂(dppf) (0.03 mmol, 22 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow A 1. Reagent Addition (Indazole Boronate, Aryl Halide, Catalyst, Base) B 2. Degassing (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent Addition (Dioxane/Water) B->C D 4. Heating & Stirring (90-100 °C, 4-12 h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Workup & Extraction (EtOAc/Water) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H I Pure 7-Aryl-1H-Indazole H->I

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Suzuki-Miyaura coupling.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base or poor base solubility.3. Low reaction temperature.1. Ensure thorough degassing of the reaction vessel and solvents.2. Switch to a stronger base (e.g., K₃PO₄) or a more soluble one (Cs₂CO₃). Ensure the base is finely ground.[14]3. Increase the temperature in 10 °C increments.
Homocoupling of Boronate Presence of Pd(II) species and oxygen in the reaction mixture at the start.[4]Ensure the reaction is properly degassed. Use a high-quality palladium precursor.
Deborylation of Starting Material The boronic ester is unstable under the reaction conditions (hydrolysis). This can be promoted by prolonged heating or overly harsh basic conditions.Use a milder base if possible. Ensure the reaction is not heated for an unnecessarily long time; monitor closely and work up promptly upon completion.
Formation of Black Precipitate (Pd Black) Catalyst decomposition/agglomeration.[14]This can indicate the ligand is not robust enough. Switch to a more sterically hindered ligand (e.g., an appropriate Buchwald ligand). Ensure the reaction is well-stirred.

Conclusion

The Suzuki-Miyaura cross-coupling is an exceptionally effective method for the synthesis of 7-aryl-1H-indazoles, providing a direct route to valuable scaffolds for drug discovery and development. Success hinges on a clear understanding of the reaction mechanism and the rational selection of catalyst, ligand, base, and solvent. By employing the optimized protocol and consulting the troubleshooting guide presented here, researchers can reliably access these important molecular targets with high efficiency.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Espinet, P., & Echavarren, A. M. (2004). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Kambe, N., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Caporale, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]
  • Saliou, C., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett. [Link]
  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of indazole derivatives 7–26.
  • Yadav, G., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Wang, D., et al. (2022). Why different Ligands Can Control Stereochemistry Selectivity of Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: A Mechanistic Study.
  • Tcyrulnikov, S., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry. [Link]
  • Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
  • Cheraiet, Z., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
  • Cheraiet, Z., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]
  • Kumar, R., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
  • Eynde, J. V., et al. (2009). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • Lindauer, K., & Lhermitte, H. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. [Link]
  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]
  • Bakkas, S., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][4][8][9]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Indazole Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C7-Functionalized Indazoles

The indazole scaffold is a privileged bicyclic heterocycle integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Functionalization of the indazole core, particularly at the C7 position, offers a strategic vector for modulating a compound's physicochemical properties and biological target engagement. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging carbon-carbon bonds, and the use of 7-indazole boronic esters as coupling partners provides a robust and accessible route to a diverse array of C7-arylated indazoles.[1][3]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 7-indazole boronic acid pinacol esters with a focus on the Suzuki-Miyaura reaction. We will delve into the causality behind experimental choices, from catalyst and ligand selection to the crucial roles of bases and solvents. Furthermore, we will explore other key palladium-catalyzed transformations to highlight the versatility of the 7-haloindazole intermediate, the precursor to the boronic ester, in accessing a broad chemical space.

Core Concept: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron compound (in this case, 7-indazole boronic ester) and an organohalide in the presence of a palladium catalyst and a base.[4][5] The reaction proceeds through a well-established catalytic cycle, which provides a framework for understanding and optimizing reaction conditions.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle is initiated by the active Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the boronate ester, facilitated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[2][3]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Indazole-B(OR)₂ Base PdII_Indazole Ar-Pd(II)L₂-Indazole Transmetalation->PdII_Indazole RedElim Reductive Elimination PdII_Indazole->RedElim Product Ar-Indazole RedElim->Product Product->Pd0 Regeneration Suzuki_Workflow Start Start Setup Combine Reactants: - 7-Indazole Boronic Ester - Aryl Bromide - Pd Catalyst - Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Heat Heat and Stir (90-110 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Cool, Dilute, and Wash Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Pure 7-Aryl-Indazole Purify->End Buchwald_Hartwig Indazole_halide 7-Halo-Indazole Pd_Catalyst Pd Catalyst Ligand, Base Indazole_halide->Pd_Catalyst Amine R₂NH Amine->Pd_Catalyst Product 7-Amino-Indazole Pd_Catalyst->Product Sonogashira Indazole_halide 7-Halo-Indazole Pd_Cu_Catalyst Pd/Cu Catalyst Base Indazole_halide->Pd_Cu_Catalyst Alkyne Terminal Alkyne Alkyne->Pd_Cu_Catalyst Product 7-Alkynyl-Indazole Pd_Cu_Catalyst->Product Heck_Reaction Indazole_halide 7-Halo-Indazole Pd_Catalyst Pd Catalyst Base Indazole_halide->Pd_Catalyst Alkene Alkene Alkene->Pd_Catalyst Product 7-Vinyl-Indazole Pd_Catalyst->Product

Sources

reaction conditions for coupling 7-(pinacolboranyl)-1H-indazole with aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 7-(Pinacolboranyl)-1H-Indazole with Aryl Halides

Introduction: The Strategic Importance of 7-Aryl-1H-Indazoles

The indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1][2][3] Its unique structural and electronic properties make it a cornerstone in the design of kinase inhibitors for cancer therapy, as well as agents targeting a wide array of other diseases.[1] Specifically, functionalization at the C7 position of the indazole ring system provides a critical vector for modulating a compound's potency, selectivity, and pharmacokinetic profile.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[1][3] Its broad functional group tolerance, use of generally stable and less toxic organoboron reagents, and typically mild reaction conditions have made it an indispensable tool in modern synthetic and medicinal chemistry.[3][4] This guide provides a detailed examination of the reaction conditions, mechanistic considerations, and practical protocols for the successful coupling of 7-(pinacolboranyl)-1H-indazole with a variety of aryl halides, a key transformation for accessing diverse libraries of novel 7-aryl-1H-indazole derivatives.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7][8] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated 14-electron Pd(0) complex, forming a square-planar 16-electron Pd(II) intermediate.[5][7][8] The rate of this step is highly dependent on the C-X bond strength, following the general reactivity trend: I > Br > OTf >> Cl.[9][10]

  • Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron species must be activated by a base.[10] The base (e.g., K₂CO₃, K₃PO₄) reacts with the 7-(pinacolboranyl)-1H-indazole in the presence of water to form a more nucleophilic "ate" complex, such as a borate anion [R-B(OH)₃]⁻.[11] This activated species then displaces the halide on the Pd(II) complex to form a new diorganopalladium(II) intermediate.[5][7]

  • Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C bond in the desired 7-aryl-1H-indazole product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂-Indazole oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product 7-Aryl-1H-Indazole tm_complex->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oa_complex boronate Indazole-B(pin) + Base boronate->tm_complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Optimizing the Coupling Reaction

The success of coupling 7-(pinacolboranyl)-1H-indazole hinges on the careful selection of several key parameters. The presence of two nitrogen atoms in the indazole ring, one of which is an acidic N-H proton, can influence the reaction by interacting with the catalyst or base, making thoughtful optimization crucial.[12]

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is the most critical factor for achieving high efficiency.

  • Palladium Precatalysts : While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ and Pd(PPh₃)₄ are common, modern precatalysts are often preferred for challenging couplings.[9][10] These precatalysts, such as those incorporating Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are designed to generate the active monoligated Pd(0) species rapidly and efficiently, which can be crucial for coupling unstable heteroaryl boronic esters that are prone to degradation.[13][14][15]

  • Ligands : The N-H group and the pyridine-type nitrogen of the indazole can potentially coordinate to the palladium center, inhibiting catalytic activity.[12] Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or biaryl phosphines) are highly effective as they promote fast oxidative addition and reductive elimination, minimizing catalyst inhibition and side reactions.[9][10] For coupling less reactive aryl chlorides, highly active catalyst systems based on N-heterocyclic carbenes (NHCs) or specialized phosphines are often required.[9][10]

The Role of the Base

The base plays a multifaceted role, primarily to activate the boronic ester for transmetalation.[10][11]

  • Base Type and Strength : A range of inorganic bases are commonly used. K₂CO₃ is a mild and often effective choice, particularly when paired with a water co-solvent.[1] For more challenging couplings or with NH-free indazoles, stronger bases like K₃PO₄ or Cs₂CO₃ may provide superior results.[6][16] The choice can be substrate-dependent, and screening is recommended.

  • Solubility : The solubility of the base is critical. Using a mixed solvent system like dioxane/water or THF/water helps dissolve the base, facilitating the formation of the active boronate species.[17][18]

Solvent System

The solvent influences the solubility of reagents, reaction rate, and catalyst stability.

  • Common Solvents : Aprotic polar solvents are standard. 1,4-Dioxane, tetrahydrofuran (THF), dimethoxyethane (DME), and dimethylformamide (DMF) are widely used, often in a mixture with water (e.g., 4:1 or 5:1 v/v).[1][17][18] The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.[18]

  • Degassing : It is absolutely critical to thoroughly degas the solvent and the entire reaction setup. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote the unwanted homocoupling of the boronic ester.[17] This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[17]

Reaction Temperature

The required temperature depends on the reactivity of the aryl halide.

  • Aryl iodides and bromides are generally more reactive and can often be coupled at temperatures ranging from 60 °C to 100 °C.[6]

  • Aryl chlorides are significantly less reactive and may require higher temperatures (100-120 °C) and more active catalyst systems to achieve good conversion.[9][17]

Comparative Reaction Conditions

The following table summarizes various conditions successfully employed for the Suzuki-Miyaura coupling of indazole derivatives and related heteroaryl compounds, providing a valuable starting point for optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C) / TimeYield (%)Reference
7-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 °C / 4h85[16]
3-Chloro-1H-indazole3-Fluorophenylboronic acidSPhos Precatalyst (2)K₃PO₄ (2)Dioxane/H₂O (4:1)100 °C / 15h95[12]
4-Chloroanisole2-Furanboronic acidXPhos Precatalyst (2)K₃PO₄ (2)THF/H₂O (1:2)rt / 30 min93[13][14]
6-Methoxy-2-bromopyridinePyridyl-2-boronic esterPOPd-mix (3)t-BuOLi (2)Isopropanol90 °C / 12h85[19]
3-ChloropyridineN-Methyl-5-indole boronic acidPd(OAc)₂ / Ligand 1 (0.25)K₃PO₄ (2)Toluene/H₂O100 °C / 15h77[9]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of 7-(pinacolboranyl)-1H-indazole with a generic aryl bromide.

Reagents & Equipment:

  • 7-(Pinacolboranyl)-1H-indazole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add 7-(pinacolboranyl)-1H-indazole (1.0 equiv), the aryl bromide (1.2 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition : Add the degassed 1,4-dioxane and water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing : Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, perform three freeze-pump-thaw cycles. This step is crucial to remove any dissolved oxygen.[17]

  • Catalyst Addition : Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction : Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 7-aryl-1H-indazole product.

A general workflow for the Suzuki-Miyaura coupling experiment.

Trustworthiness: Troubleshooting & Validation

Even with optimized protocols, challenges can arise. A self-validating system involves anticipating and addressing these issues.

  • Problem: Low or No Conversion

    • Inactive Catalyst : Ensure rigorous exclusion of oxygen. Use a fresh bottle of catalyst or a robust precatalyst.

    • Insufficient Base Activity : The base must be sufficiently soluble. Ensure adequate water is in the solvent system. Finely powdering the base or using a more soluble one like Cs₂CO₃ can help.[17]

    • Low Temperature : For less reactive aryl halides (especially chlorides), the temperature may be too low. Cautiously increase the temperature in increments.[17]

  • Problem: Protodeboronation

    • Symptom : The pinacol boronic ester is consumed, but the main product is 1H-indazole instead of the coupled product.

    • Cause : Heteroaryl boronic esters can be unstable under basic conditions, leading to the cleavage of the C-B bond.[13][17]

    • Solution : Use a slight excess (1.2-1.5 equivalents) of the boronic ester.[17] Employ a highly active precatalyst that promotes rapid coupling, outcompeting the decomposition pathway.[13][14][15] Sometimes, using anhydrous conditions with a base like KF can mitigate this issue.[10]

  • Problem: Homocoupling of Boronic Ester

    • Symptom : Formation of a symmetrical bi-indazole dimer.

    • Cause : This side reaction is often promoted by the presence of oxygen.[17]

    • Solution : Meticulous degassing of all reagents and solvents is the most effective preventative measure.[17]

By systematically evaluating these parameters and understanding the underlying mechanistic principles, researchers can reliably execute the Suzuki-Miyaura coupling to generate valuable 7-aryl-1H-indazole compounds for scientific discovery and drug development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry Website. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
  • Eastgate, M. D., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(18), 3651–3654. [Link]
  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6936–6944. [Link]
  • Wang, X., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Terphenyl-Type Phosphine-Palladium(II) Complex.
  • Goud, B. S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(31), 21397–21410. [Link]
  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
  • Macquarrie, D. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(5), 945–952. [Link]
  • Wang, D., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • Li, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link]
  • Dreher, S. D., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(8), 3213–3224. [Link]
  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6091-6098. [Link]
  • Le-Dey, R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7074–7081. [Link]
  • Ciriminna, R., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 1088–1093. [Link]
  • Al-Hussain, S. A., & El-Shehawy, A. A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6936–6944. [Link]
  • Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]
  • Goud, B. S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
  • Cacchi, S., et al. (2003). Synthesis of 1-Aryl-1 H -indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. Synlett, 2003(3), 361-364. [Link]

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Application Notes and Protocols for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to function as an effective ATP-competitive inhibitor for a variety of protein kinases, which are crucial regulators of cellular processes. The therapeutic potential of indazole derivatives is underscored by their presence in several FDA-approved drugs, particularly in oncology. Marketed drugs such as Axitinib, Pazopanib, and Niraparib feature the indazole moiety and are used in the treatment of various cancers, including renal cell carcinoma and ovarian cancer. The versatility of the indazole ring system and the ability to readily modify its structure make it an attractive template for the development of novel therapeutic agents.

These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The indazole framework's capacity to engage in various biological interactions has made it a focal point for the design of targeted therapies.

The Strategic Importance of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

The subject of this application note, this compound, is a pivotal building block in the synthesis of complex indazole-containing molecules. It is a boronic acid pinacol ester derivative of indazole, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The pinacol ester group offers several advantages over the corresponding boronic acid, including enhanced stability, easier purification, and reduced propensity for self-coupling. This makes it a preferred reagent in multi-step synthetic sequences common in drug discovery. The strategic placement of the boronic ester at the 7-position of the indazole ring allows for the introduction of diverse aryl and heteroaryl substituents at this position, enabling the exploration of a wide chemical space to optimize the pharmacological properties of the target molecules.

Mechanism of Action: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound (such as our indazole pinacol ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X (Aryl Halide) PdII_Aryl R1-Pd(II)L2-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R1-Pd(II)L2-R2 (Diaryl-Palladium Complex) Transmetalation->PdII_Diaryl Base Base (e.g., K2CO3) Base->Transmetalation Boronate R2-B(OR)2 (Indazole Boronic Ester) Boronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Case Study: Synthesis of a Key Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Niraparib, an indazole-containing compound, is a potent PARP inhibitor used in the treatment of ovarian cancer.

The following protocol details the synthesis of a key intermediate for Niraparib and related PARP inhibitors, demonstrating the utility of this compound.

Exemplary Reaction: Suzuki Coupling for the Synthesis of 2-(4-bromophenyl)-7-(pyridin-3-yl)-2H-indazole

Synthetic_Workflow Indazole_Boronate This compound Reaction Suzuki-Miyaura Coupling Indazole_Boronate->Reaction Aryl_Halide 3-bromopyridine (Aryl Halide) Aryl_Halide->Reaction Catalyst_Base Pd Catalyst Base Solvent Catalyst_Base->Reaction Product Intermediate for PARP Inhibitor Synthesis Reaction->Product

Figure 2: Workflow for the synthesis of a PARP inhibitor intermediate.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier Recommendation
This compound1186334-64-4244.11Commercially available
3-Bromopyridine626-55-1157.99High purity grade
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)72287-26-4731.74Anhydrous
Potassium Carbonate (K2CO3)584-08-7138.21Anhydrous, finely ground
1,4-Dioxane123-91-188.11Anhydrous
Water7732-18-518.02Degassed, deionized
Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 3-bromopyridine (1.2 eq), and potassium carbonate (2.0 eq).

    • Rationale: A slight excess of the aryl halide is used to ensure complete consumption of the more valuable boronic ester. Potassium carbonate is a common and effective base for Suzuki couplings.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Rationale: The palladium catalyst is sensitive to oxygen, and maintaining an inert atmosphere prevents its degradation and ensures catalytic activity.

  • Solvent and Catalyst Addition:

    • Add anhydrous 1,4-dioxane and degassed water in a 4:

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Indazole Boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural rigidity, synthetic accessibility, and capacity to form crucial hydrogen bonding interactions have established it as a cornerstone in the design of numerous biologically active compounds, particularly kinase inhibitors.[1][3][4] Several FDA-approved small-molecule anti-cancer drugs, such as axitinib, pazopanib, and niraparib, feature the indazole core, underscoring its therapeutic significance.[3][4][5][6]

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7] The 7-azaindole and indazole moieties are excellent "hinge-binding" motifs, capable of forming two hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[8][9][10]

This guide provides a comprehensive overview and detailed protocols for the application of 7-indazole boronic acid pinacol ester in the synthesis of kinase inhibitors. This versatile building block is instrumental in creating diverse libraries of indazole-based compounds for drug discovery and development.

Core Reagent: 7-Indazole Boronic Acid Pinacol Ester

7-Indazole boronic acid pinacol ester (CAS No. 915411-02-8) is a key reagent for introducing the 7-indazole moiety into target molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[11][12][13] The pinacol ester group enhances the stability and handling of the boronic acid, preventing premature protodeboronation while maintaining high reactivity under appropriate catalytic conditions.[14][15]

Table 1: Properties of 7-Indazole Boronic Acid Pinacol Ester

PropertyValue
CAS Number 915411-02-8
Molecular Formula C₁₃H₁₇BN₂O₂
Molecular Weight 244.10 g/mol
Appearance Off-white to white crystalline powder
Solubility Soluble in organic solvents such as Dioxane, THF, DMF

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organoboron compounds and organic halides or triflates. This reaction is catalyzed by a palladium complex and requires a base.[14] In the context of kinase inhibitor synthesis, this reaction is employed to couple the 7-indazole boronic acid pinacol ester with a suitably functionalized heterocyclic or aryl halide, which will form the core structure of the final inhibitor.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (in this case, the 7-indazole boronic acid pinacol ester) transfers its organic group to the palladium center, a step that is facilitated by the presence of a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - 7-Indazole Boronic Acid Pinacol Ester - Aryl/Heteroaryl Halide - Palladium Catalyst - Ligand - Base - Solvent heating Heat under Inert Atmosphere (e.g., N₂ or Ar) reagents->heating Inert Atmosphere quench Quench Reaction heating->quench Cool to RT extraction Aqueous Work-up & Extraction with Organic Solvent quench->extraction purification Purification by Column Chromatography extraction->purification characterization Characterization: - NMR - LC-MS - HRMS purification->characterization

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of a Generic 7-Indazolyl-Aryl Kinase Inhibitor Scaffold

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 7-indazole boronic acid pinacol ester with a generic aryl bromide. The specific aryl bromide would be chosen based on the desired kinase target and structure-activity relationship (SAR) data.

Materials:
  • 7-Indazole boronic acid pinacol ester (1.0 eq)

  • Aryl bromide (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 7-indazole boronic acid pinacol ester (1.0 eq), the aryl bromide (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). The solvent should be degassed prior to use.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Table 2: Representative Reaction Parameters and Expected Outcomes

Aryl Halide ExampleCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-N-methyl-2-nitroanilinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90475-85
2-Bromo-5-fluoropyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100670-80
1-Bromo-4-(trifluoromethoxy)benzeneSPhos Pd G2K₃PO₄THF/H₂O80280-90

Note: These are representative conditions and may require optimization for specific substrates.

Application in Kinase Inhibitor Design: Targeting the Kinase Hinge Region

The synthesized 7-indazolyl-aryl scaffold serves as a core structure for further elaboration into potent and selective kinase inhibitors. The 7-indazole moiety is designed to interact with the hinge region of the kinase ATP-binding pocket.

Signaling Pathway Inhibition Diagram

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates BlockedKinase Inactive Kinase-Inhibitor Complex Kinase->BlockedKinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor 7-Indazolyl Kinase Inhibitor Inhibitor->Kinase Competes with ATP BlockedKinase->CellularResponse Blocks Signal

Caption: ATP-competitive inhibition of a kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

The modular nature of the synthesis using 7-indazole boronic acid pinacol ester allows for systematic exploration of the SAR.[16] Modifications to the aryl or heteroaryl partner can be made to optimize:

  • Potency: By introducing substituents that make favorable interactions with other regions of the ATP-binding pocket.

  • Selectivity: By designing functionalities that exploit unique features of the target kinase's active site compared to other kinases.

  • Pharmacokinetic Properties: By tuning physicochemical properties such as solubility, metabolic stability, and cell permeability.

Conclusion

7-Indazole boronic acid pinacol ester is a highly valuable and versatile reagent for the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating the privileged 7-indazole scaffold into a wide range of molecular architectures. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to design and synthesize novel kinase inhibitors with improved therapeutic potential.

References

  • BenchChem. (n.d.). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry.
  • Sharma, A., & Kumar, V. (2020). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Organic Synthesis, 17(5), 336-353.
  • Li, Y., et al. (2009). Synthesis and Evaluation of Novel 7-azaindazolyl-indolyl-maleimide Derivatives as Antitumor Agents and Protein Kinase C Inhibitors. Bioorganic & Medicinal Chemistry, 17(13), 4763-4772.
  • Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1279-1307.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15685.
  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Wu, Y., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(16), 3164-3168.
  • American Custom Chemicals Corporation. (n.d.). 1h-indazole-7-boronic acid suppliers USA.
  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 297, 116889.
  • Fluorochem. (n.d.). (7-METHOXY-1H-INDAZOL-4-YL)BORONIC ACID PINACOL ESTER.
  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety.
  • Irie, T., & Sawa, M. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • National Center for Biotechnology Information. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
  • Frontier Specialty Chemicals. (n.d.). 1H-Indazole-7-boronic acid pinacol ester.
  • INDOFINE Chemical Company. (n.d.). INDAZOLE-4-BORONIC ACID PINACOL ESTER | 885618-33-7.
  • Hawks Scientific. (n.d.). 1H-Indazole-7-boronic acid pinacol ester.
  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.
  • Vera, G., et al. (2018).
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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
  • PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
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Application Notes & Protocols for the Preparation of 3,7-Disubstituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Axitinib.[1][2] The specific substitution pattern on the indazole ring profoundly influences its pharmacological activity and physicochemical properties. Among these, 3,7-disubstituted derivatives are of significant interest for their potential to modulate biological targets with high potency and selectivity. However, the regioselective synthesis of these compounds presents a considerable challenge due to the multiple reactive sites on the heterocyclic core. This guide provides a detailed, field-proven strategic workflow for the rational synthesis of 3,7-disubstituted 1H-indazoles, focusing on a robust and versatile sequential functionalization approach. We will explain the causality behind key experimental choices and provide detailed, step-by-step protocols for the synthesis of crucial building blocks and their subsequent diversification.

Introduction: The Strategic Value of the Indazole Core

The indazole ring system, a fusion of benzene and pyrazole, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an effective surrogate for other heterocycles like indole in drug design.[3] The development of synthetic routes that allow for precise control over substitution at the C-3 and C-7 positions is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.[4]

The primary challenge in synthesizing 3,7-disubstituted indazoles lies in achieving regioselectivity. Direct functionalization of the parent indazole often leads to mixtures of isomers. Therefore, a more strategic approach is required, typically involving the construction of a pre-functionalized indazole core or the sequential and orthogonal functionalization of a suitable indazole intermediate. This guide will focus on the latter strategy, which offers maximum flexibility and control.

The Core Strategy: Sequential Functionalization of Key Intermediates

Our recommended approach is a multi-step sequence designed for maximum versatility. It begins with the synthesis of a 7-substituted indazole, followed by regioselective functionalization at the C-3 position to create a key 3,7-dihalo-1H-indazole intermediate. This intermediate serves as a versatile platform for introducing a wide array of substituents at both positions through orthogonal palladium-catalyzed cross-coupling reactions.

Logical Workflow for Sequential 3,7-Disubstitution

The diagram below outlines the complete strategic workflow, from a commercially available starting material to the versatile di-halogenated intermediate, and its subsequent diversification.

G cluster_0 Part A: Synthesis of 7-Iodo-1H-Indazole cluster_1 Part B: C-3 Halogenation cluster_2 Part C: Orthogonal Diversification A 6-Nitro-o-toluidine B 7-Nitro-1H-indazole A->B Diazotization C 7-Amino-1H-indazole B->C Reduction (Pd/C, H2) D 7-Iodo-1H-indazole C->D Sandmeyer Reaction (NaNO2, KI) E 3-Bromo-7-iodo-1H-indazole D->E Regioselective Bromination (NBS) F 3-Bromo-7-aryl-1H-indazole E->F Suzuki Coupling 1 (Pd Catalyst) G 3,7-Diaryl-1H-indazole F->G Suzuki Coupling 2 (Pd Catalyst) H R1-B(OH)2 (Boronic Acid 1) H->F I R2-B(OH)2 (Boronic Acid 2) I->G

Caption: Strategic workflow for the synthesis of 3,7-disubstituted indazoles.

Synthesis of a Key Building Block: 3-Bromo-7-iodo-1H-indazole

The cornerstone of this strategy is the preparation of a differentially halogenated indazole. The synthesis of 3-bromo-7-iodo-1H-indazole has been reported as an efficient route to a versatile building block for palladium cross-coupling reactions.[5] The distinct reactivities of the C-I and C-Br bonds under different catalytic conditions allow for selective and sequential functionalization.

Rationale and Causality in the Synthesis
  • Starting Material Selection: The synthesis begins with 6-nitro-o-toluidine. The ortho-relationship between the methyl and amino groups is crucial for the subsequent diazotization and cyclization to form the indazole ring. The nitro group at the 6-position will ultimately become the substituent at the 7-position of the indazole.

  • Indazole Ring Formation: Diazotization of the aniline in acetic acid efficiently yields 7-nitro-1H-indazole.[5] This classical method is robust and high-yielding.

  • Installation of the C-7 Iodine: The nitro group is not ideal for direct cross-coupling. It is first reduced to an amine (7-amino-1H-indazole) via catalytic hydrogenation. This amine is then converted into the much more versatile iodide using a Sandmeyer-type reaction. Iodine is an excellent leaving group for Suzuki-Miyaura couplings.

  • Regioselective C-3 Bromination: With the 7-position secured, we turn to the C-3 position. The C-3 proton of the indazole ring is the most acidic and thus susceptible to deprotonation and subsequent electrophilic attack. Treatment of 7-iodo-1H-indazole with N-bromosuccinimide (NBS) in the presence of a base like sodium hydroxide provides a highly regioselective method for installing a bromine atom at the C-3 position.[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Iodo-1H-indazole (4) [5]

This is a three-step protocol starting from 6-nitro-o-toluidine.

  • Step A: 7-Nitro-1H-indazole. To a solution of 6-nitro-o-toluidine (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL), a solution of sodium nitrite (4.76 g, 69.0 mmol) in water (10 mL) is added dropwise at 10-15 °C. The mixture is stirred for 1 hour at room temperature and then poured into ice water (500 mL). The resulting precipitate is filtered, washed with water, and dried to afford 7-nitro-1H-indazole as a yellow solid.

  • Step B: 7-Amino-1H-indazole (8). 7-Nitro-1H-indazole (8.0 g, 49.0 mmol) is dissolved in ethanol (150 mL). Palladium on carbon (10% w/w, 800 mg) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite®, and the solvent is evaporated under reduced pressure to yield 7-amino-1H-indazole.

  • Step C: 7-Iodo-1H-indazole (4). 7-Amino-1H-indazole (5.0 g, 37.5 mmol) is dissolved in a mixture of concentrated sulfuric acid (7.5 mL) and water (75 mL). The solution is cooled to 0 °C, and a solution of sodium nitrite (2.84 g, 41.2 mmol) in water (10 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. Then, a solution of potassium iodide (9.3 g, 56.2 mmol) in water (15 mL) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The mixture is extracted with ethyl acetate, the organic layers are combined, washed with sodium thiosulfate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 2: Synthesis of 3-Bromo-7-iodo-1H-indazole (5) [5]

  • To a solution of 7-iodo-1H-indazole (4) (2.0 g, 8.2 mmol) in DMF (20 mL), add sodium hydroxide (328 mg, 8.2 mmol) followed by N-bromosuccinimide (NBS) (1.46 g, 8.2 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-7-iodo-1H-indazole as a solid.

StepProductStarting MaterialTypical YieldReference
A7-Nitro-1H-indazole6-Nitro-o-toluidine~98%[5]
B & C7-Iodo-1H-indazole7-Nitro-1H-indazole~52% (overall)[5]
D3-Bromo-7-iodo-1H-indazole7-Iodo-1H-indazole~79%[5]
Table 1: Summary of yields for key intermediate synthesis steps.

Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide.[6][7][8] Its tolerance of a wide range of functional groups makes it ideal for late-stage diversification in drug discovery.

Orthogonal Reactivity and Mechanistic Considerations

The C(sp²)-I bond is generally more reactive towards the oxidative addition step in the Suzuki catalytic cycle than the C(sp²)-Br bond.[8] This difference in reactivity allows for selective coupling at the C-7 position while leaving the C-3 bromine intact, provided the reaction conditions are carefully controlled.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-X (in this case, C-I) bond, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid, which then transfers its organic group to the palladium center.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

By using a suitable catalyst system and controlling stoichiometry, one can first react the C-7 iodide, purify the 3-bromo-7-aryl-1H-indazole product, and then subject this new intermediate to a second, different Suzuki coupling reaction to functionalize the C-3 position.

General Protocol for C-7 Arylation

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-7-iodo-1H-indazole (Adapted from[6])

  • In a microwave vial or Schlenk tube, combine 3-bromo-7-iodo-1H-indazole (5) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 5-10 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Heat the reaction mixture (e.g., 80-100 °C or under microwave irradiation) until the starting material is consumed (monitored by LC-MS or TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the 3-bromo-7-aryl-1H-indazole derivative. This product can then be used in a subsequent coupling reaction at the C-3 position.

Conclusion and Outlook

The sequential functionalization strategy, centered on the versatile 3-bromo-7-iodo-1H-indazole intermediate, provides a reliable and highly adaptable platform for the synthesis of diverse libraries of 3,7-disubstituted indazole derivatives. By leveraging the principles of orthogonal reactivity in palladium-catalyzed cross-coupling, researchers can systematically explore the chemical space around the indazole core. This approach is not only crucial for academic research but also highly valuable in industrial settings for the rapid generation and optimization of novel drug candidates. Further advancements, such as the application of C-H activation methodologies, may offer more atom-economical routes in the future, but the robustness and predictability of the halogen-dance strategy presented here ensure its continued relevance in the field.[10][11][12]

References

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One-Pot Synthesis of 7-Aryl-1H-indazoles via C-H Borylation and Suzuki-Miyaura Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Substituted Indazoles

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of indazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Specifically, functionalization at the C7 position of the indazole ring has been a key strategy in the development of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][3] Traditional multi-step syntheses for accessing these crucial 7-substituted indazoles can be time-consuming, resource-intensive, and often result in lower overall yields. This application note details a streamlined and efficient one-pot methodology for the synthesis of 7-aryl-1H-indazoles, leveraging a sequential iridium-catalyzed C-H borylation and palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach circumvents the need for the isolation of the intermediate boronate ester, thereby enhancing synthetic efficiency and atom economy.[4]

Core Principle: A Tale of Two Catalysts in a Single Pot

The elegance of this one-pot procedure lies in the harmonious interplay of two distinct catalytic cycles within a single reaction vessel. The process begins with the regioselective borylation of an N-protected 1H-indazole at the C7 position, facilitated by an iridium catalyst. This is followed by the introduction of a palladium catalyst and an aryl halide, initiating a Suzuki-Miyaura cross-coupling reaction to forge the desired C-C bond.

Part I: Iridium-Catalyzed C-H Borylation at C7

The direct functionalization of C-H bonds is a powerful tool in organic synthesis.[5] In the context of indazoles, iridium-catalyzed C-H borylation has emerged as a robust method for introducing a boronate ester group.[3][6] While C3 borylation is often the kinetically favored pathway for many N-protected indazoles, achieving selectivity at the C7 position is feasible and crucial for the synthesis of specific drug analogues.[7][8] The regioselectivity can be influenced by the choice of N-protecting group and the steric environment of the indazole core.

Part II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][7] In our one-pot system, the in situ generated 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole serves as the organoboron component. Upon addition of an aryl halide and a palladium catalyst, a transmetalation-reductive elimination sequence ensues to yield the 7-aryl-1H-indazole product.[4]

Visualizing the One-Pot Workflow

G cluster_0 Step 1: In-situ C-H Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling Start 1H-Indazole (N-protected) + Bis(pinacolato)diboron (B2pin2) Ir_cat [Ir(cod)OMe]2 / dtbbpy (Iridium Catalyst System) Start->Ir_cat Add Borylation C-H Activation and Borylation at C7 Ir_cat->Borylation Catalyzes Intermediate 7-(pinacolboryl)-1H-indazole (Not Isolated) Borylation->Intermediate Forms Aryl_Halide Aryl Halide (Ar-X) Intermediate->Aryl_Halide Reacts with Pd_cat Pd Catalyst (e.g., Pd(PPh3)4) + Base Aryl_Halide->Pd_cat Add Coupling Cross-Coupling Reaction Pd_cat->Coupling Catalyzes Product 7-Aryl-1H-indazole Coupling->Product Yields Workup Aqueous Workup and Purification Product->Workup

Figure 1. Workflow for the one-pot synthesis of 7-aryl-1H-indazoles.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
N-protected 1H-IndazoleSynthesis GradeVariesProtection with a suitable group (e.g., Boc, SEM) is crucial.
Bis(pinacolato)diboron (B₂pin₂)>98%Varies
[Ir(cod)OMe]₂Catalyst GradeVariesIridium catalyst precursor.
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)>98%VariesLigand for the iridium catalyst.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst GradeVariesPalladium catalyst for Suzuki coupling.
Aryl Halide (Ar-X)Synthesis GradeVariesAryl bromides or iodides are typically used.
Potassium Acetate (KOAc)AnhydrousVariesBase for the borylation step.
Sodium Carbonate (Na₂CO₃)AnhydrousVariesBase for the Suzuki coupling step.
1,4-DioxaneAnhydrousVariesReaction solvent.
Deionized WaterFor the Suzuki coupling step.

Step-by-Step Procedure:

  • Reaction Setup (Borylation Step):

    • To a dry, argon-flushed microwave vial, add N-protected 1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (KOAc, 2.0 equiv).

    • In a separate vial, prepare the iridium catalyst solution by dissolving [Ir(cod)OMe]₂ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (3.0 mol%) in anhydrous 1,4-dioxane.

    • Add the catalyst solution to the microwave vial containing the solids.

    • Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 45-60 minutes.

    • Causality Note: The use of an iridium catalyst with a bipyridine ligand is essential for efficient C-H activation.[3] The microwave irradiation accelerates the reaction, significantly reducing the required time.[3]

  • In-situ Suzuki-Miyaura Coupling:

    • After the borylation step is complete (monitor by TLC or LC-MS if desired), cool the reaction vial to room temperature.

    • To the same vial, add the aryl halide (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 2.0 equiv).

    • Reseal the vial and heat again in the microwave reactor to 100-120 °C for 30-45 minutes.

    • Causality Note: The addition of water and a base is crucial for the Suzuki-Miyaura catalytic cycle.[4] The palladium catalyst facilitates the coupling between the in-situ formed boronate ester and the aryl halide.[4]

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel.

    • If the indazole was N-protected, a subsequent deprotection step may be necessary, the conditions for which will depend on the specific protecting group used.

Application Notes & Troubleshooting

  • Regioselectivity of Borylation: Achieving high selectivity for the C7 position over the C3 position can be challenging. The nature of the N1-protecting group on the indazole is a critical parameter. Bulky protecting groups may sterically hinder the C7 position, favoring C3 borylation. Conversely, certain directing groups can enhance C7 selectivity. Empirical screening of protecting groups and reaction conditions is often necessary.

  • Catalyst Choice: While the protocol suggests specific catalysts, other iridium and palladium catalyst systems may also be effective. For instance, different phosphine ligands for the palladium-catalyzed step can be screened to optimize the Suzuki coupling yield and minimize side reactions.

  • One-Pot vs. Two-Step: While the one-pot procedure is highly efficient, in cases of complex substrates or competing side reactions, a two-step approach with isolation of the 7-borylated indazole intermediate may provide a higher overall yield and purity of the final product.

  • Troubleshooting Poor Yields:

    • Borylation Step: Incomplete conversion could be due to insufficient heating, catalyst deactivation, or moisture. Ensure all reagents and solvents are anhydrous.

    • Suzuki Coupling Step: Low yields can result from catalyst poisoning, inefficient transmetalation, or premature protodeborylation of the boronate ester. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) or palladium catalysts/ligands may be beneficial.[4]

Mechanism Visualization

G cluster_Ir Iridium Catalytic Cycle (C-H Borylation) cluster_Pd Palladium Catalytic Cycle (Suzuki Coupling) Ir_Start [Ir(L)]+ Ir_OxAdd C-H Oxidative Addition Ir_Start->Ir_OxAdd Indazole Ir_Complex Indazolyl-Ir(III)-H Complex Ir_OxAdd->Ir_Complex Ir_RedElim_B Reductive Elimination Ir_Complex->Ir_RedElim_B B2pin2 Ir_RedElim_B->Ir_Start Regenerates Catalyst Ir_Intermediate Borylated Indazole Ir_RedElim_B->Ir_Intermediate Forms Pd_Transmetal Transmetalation Ir_Intermediate->Pd_Transmetal Coupling Partner Pd_Start Pd(0)L_n Pd_OxAdd Oxidative Addition Pd_Start->Pd_OxAdd Ar-X Pd_Complex Ar-Pd(II)-X Complex Pd_OxAdd->Pd_Complex Pd_Complex->Pd_Transmetal Base Pd_Diaryl Ar-Pd(II)-Indazolyl Complex Pd_Transmetal->Pd_Diaryl Pd_RedElim Reductive Elimination Pd_Diaryl->Pd_RedElim Pd_RedElim->Pd_Start Regenerates Catalyst Pd_Product 7-Aryl-Indazole Pd_RedElim->Pd_Product Forms

Figure 2. Simplified catalytic cycles for the one-pot reaction.

Conclusion

The one-pot sequential C-H borylation and Suzuki-Miyaura cross-coupling reaction represents a highly efficient and convergent strategy for the synthesis of valuable 7-aryl-1H-indazole derivatives. This methodology minimizes waste, reduces operational complexity, and provides rapid access to compounds of significant interest in drug discovery and development. The protocols and insights provided herein are intended to serve as a valuable resource for researchers aiming to leverage this powerful synthetic tool.

References

  • Hooper, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(4), 1235-1240.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
  • Egan, B. A., & Burton, P. M. (2014). Synthesis of 3-Aryl-1H-Indazoles via Iridium-Catalysed C–H Borylation and Suzuki–Miyaura Coupling. RSC Advances, 4, 27726-27729.
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Singh, A. K., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 1-14.
  • Boruah, M., et al. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis, 362(18), 3768-3794.
  • Sperry, J., & Homer, J. A. (2011). "One-pot" tandem C-H borylation/1,4-conjugate addition/reduction sequence. The Journal of Organic Chemistry, 76(17), 7049-7055.
  • Bhattacharjee, J., et al. (2018). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 23(4), 789.
  • RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry.
  • WordPress. (n.d.). Combined 'One-pot' Borylation and Coupling.
  • Pentsak, E. O., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(40), 24653-24663.

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scale-up synthesis of 7-aryl-1H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Development and Scale-Up Synthesis of 7-Aryl-1H-Indazoles

Abstract

The 7-aryl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several clinically significant pharmaceuticals, including kinase inhibitors like Axitinib and Pazopanib.[1][2] Its synthesis on a large scale presents unique challenges related to regioselectivity, catalyst efficiency, and product purity. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on scalable synthetic strategies for 7-aryl-1H-indazoles. We will delve into the rationale behind strategic choices, present detailed, field-proven protocols for key transformations, and address critical process safety and optimization considerations essential for successful scale-up.

Strategic Analysis: The Path to a Scalable Synthesis

The efficient construction of 7-aryl-1H-indazoles at scale hinges on a robust and convergent synthetic plan. The most industrially viable retrosynthetic approach involves the late-stage formation of the C7-aryl bond on a pre-functionalized indazole core. This strategy minimizes the carrying of complex functionality through multiple steps and allows for diversification at a late stage.

Two primary strategies dominate this approach: Palladium-Catalyzed Cross-Coupling and Direct C-H Arylation.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This is the workhorse method for C(sp²)–C(sp²) bond formation in the pharmaceutical industry.[3] It relies on coupling a 7-halo-1H-indazole intermediate with a readily available arylboronic acid. The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids make it exceptionally well-suited for scale-up.[4][5]

  • Direct C-H Arylation: A more modern and atom-economical approach, C-H arylation forgoes the need for pre-halogenating the indazole ring.[6][7] While promising, challenges such as high catalyst loading, harsh reaction temperatures, and ensuring absolute regioselectivity at the C7 position can complicate its implementation on a large scale.[7][8]

For this guide, we will focus on the Suzuki-Miyaura coupling pathway due to its proven reliability, scalability, and superior control over regiochemistry. The successful execution of this strategy is contingent upon the efficient preparation of two key building blocks: a 7-halo-1H-indazole and a suitable N-protected derivative to ensure reaction fidelity.

The Critical Role of N-Protection

The indazole nucleus possesses two reactive nitrogen atoms (N1 and N2). During cross-coupling reactions, the acidic N-H proton can interfere with organometallic catalysts and bases, leading to poor reactivity, catalyst deactivation, or undesirable side reactions. Furthermore, N-protection enhances the solubility of the indazole core in common organic solvents, simplifying reaction setup and workup.

Several protecting groups can be employed, with the choice depending on the overall synthetic route and the molecule's stability.[9][10] For scale-up, a robust group that is stable to the coupling conditions and can be removed efficiently under non-destructive conditions is paramount. The benzyl (Bn) group is an excellent choice as it is installed easily, is highly stable, and can be removed cleanly via catalytic hydrogenation—a readily scalable process.

Comparative Strategy Overview

The following table summarizes the key process considerations for the two primary synthetic strategies.

ParameterSuzuki-Miyaura CouplingDirect C-H Arylation
Key Intermediate 7-Halo-1H-Indazole1H-Indazole
Coupling Partner Arylboronic Acid / EsterAryl Halide
Regiocontrol Excellent (defined by halide position)Can be challenging; may require directing groups
Catalyst Loading Typically low (0.1–2 mol%)Often higher (2–10 mol%)[7]
Conditions Mild to moderate temperatures (60–110 °C)Often requires high temperatures (>120 °C)[7]
Scalability Well-established and proven at industrial scale[3]Less mature for large-scale indazole synthesis
Key Advantage High reliability and predictabilityAtom economy, fewer synthetic steps
Key Disadvantage Requires synthesis of halogenated intermediatePotential for regioisomeric impurities

Experimental Protocols for Scalable Synthesis

This section provides detailed, step-by-step protocols for a robust, multi-kilogram scale synthesis of a model 7-aryl-1H-indazole.

Workflow Overview

The overall synthetic sequence is depicted below, starting from commercially available 1H-indazole.

G A 1H-Indazole B Step 1: Regioselective C7-Bromination A->B C 7-Bromo-1H-indazole B->C D Step 2: N-1 Benzyl Protection C->D E 1-Benzyl-7-bromo-1H-indazole D->E F Step 3: Suzuki-Miyaura Coupling E->F G 1-Benzyl-7-aryl-1H-indazole F->G H Step 4: Deprotection (Hydrogenolysis) G->H I Final Product: 7-Aryl-1H-indazole H->I

Caption: Scalable workflow for 7-aryl-1H-indazole synthesis.

Protocol 1: Synthesis of 7-Bromo-1H-indazole (Key Intermediate)

The regioselective bromination at the C7 position is a critical first step. Direct bromination of 1H-indazole often yields a mixture of isomers. A reliable method involves using N-Bromosuccinimide (NBS) under controlled conditions.[4]

Materials:

  • 1H-Indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reaction Setup: To a reactor inerted with nitrogen, charge 1H-Indazole (1.0 equiv) and acetonitrile (10 L/kg). Stir the mixture at 20-25 °C until all solids have dissolved.

  • Reagent Addition: Cool the solution to 0-5 °C. Add NBS (1.05 equiv) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Portion-wise addition of NBS at low temperature is crucial to control the exotherm and minimize the formation of di-brominated and other isomeric impurities.

  • Reaction Monitoring (IPC): Stir the reaction at 0-5 °C for 2-4 hours. Monitor the consumption of the starting material by HPLC or TLC.

  • Workup & Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume. Add water (10 L/kg) and stir for 30 minutes to precipitate the product.

  • Filter the resulting solid, wash the cake with cold water (2 x 2 L/kg) followed by cold MTBE (2 x 2 L/kg) to remove residual impurities.

  • Dry the solid under vacuum at 50 °C to a constant weight to afford 7-bromo-1H-indazole as a crystalline solid.

    • Trustworthiness: This crystallization/precipitation method is highly effective for purification at scale, avoiding the need for column chromatography. Typical purity is >98% with yields of 85-95%.

Protocol 2: Synthesis of 1-Benzyl-7-bromo-1H-indazole (N-Protection)

Materials:

  • 7-Bromo-1H-indazole

  • Benzyl Bromide (BnBr)

  • Potassium Carbonate (K₂CO₃), fine powder

  • N,N-Dimethylformamide (DMF)

  • Isopropyl Acetate (IPAc)

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reactor, charge 7-bromo-1H-indazole (1.0 equiv), powdered K₂CO₃ (1.5 equiv), and DMF (5 L/kg).

    • Expertise: Using a fine powder of K₂CO₃ increases the surface area and reaction rate. DMF is an excellent solvent for this alkylation, but its high boiling point requires careful removal.

  • Reagent Addition: Add benzyl bromide (1.1 equiv) dropwise at 20-25 °C over 30 minutes. A mild exotherm may be observed.

  • Reaction & Monitoring: Heat the mixture to 40-45 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of starting material by HPLC. The reaction typically shows a mixture of N1 and N2 isomers, with the N1 isomer being predominant.

  • Workup: Cool the reaction to 20-25 °C. Slowly add water (15 L/kg), which will precipitate the product. Stir for 1 hour.

  • Filter the crude product and wash the cake thoroughly with water (3 x 5 L/kg) to remove DMF and inorganic salts.

  • Purification: Transfer the wet cake to a clean reactor. Add IPAc (10 L/kg) and heat to 60-70 °C to dissolve the solids. Cool slowly to 0-5 °C to recrystallize the desired N1 isomer. The N2 isomer typically remains in the mother liquor.

  • Filter the solid, wash with cold IPAc (2 L/kg), and dry under vacuum at 50 °C to yield 1-benzyl-7-bromo-1H-indazole.

    • Trustworthiness: Recrystallization is a critical step for ensuring isomeric purity (>99:1 N1:N2) on a large scale. Yields are typically in the range of 70-85% for the desired isomer.

Protocol 3: Scale-Up Suzuki-Miyaura Cross-Coupling

This protocol details the core C-C bond-forming reaction.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ind-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • 1-Benzyl-7-bromo-1H-indazole

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Reactor Inerting: Ensure the reactor is scrupulously clean, dry, and purged with nitrogen. Oxygen can deactivate the Pd(0) catalyst.

  • Charge Reagents: Charge the reactor with 1-benzyl-7-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), and 2-MeTHF (8 L/kg).

    • Expertise: 2-MeTHF is a greener and safer alternative to THF or dioxane, with a higher boiling point and lower water miscibility, which aids in workup.

  • Degassing: Sparge the solution with nitrogen for 30-60 minutes to remove any dissolved oxygen. This is a critical step for catalyst longevity and reaction efficiency.

  • Catalyst & Base Addition: Add the 2M Na₂CO₃ solution (3.0 equiv). Re-sparge with nitrogen for 15 minutes. Add Pd(PPh₃)₄ (0.01 equiv, 1 mol%).

  • Reaction: Heat the biphasic mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction by HPLC every 2-4 hours until the starting bromide is consumed (<1%). Typical reaction times are 8-16 hours.

  • Workup: Cool the reaction to 20-25 °C. Separate the organic layer. Wash the organic layer with 2% brine solution (2 x 4 L/kg).

  • Palladium Removal: To the organic layer, add a palladium scavenger such as activated carbon (5% w/w) or a silica-based scavenger (e.g., SiliaMetS® Thiol) and stir for 2-4 hours at 40 °C. Filter the mixture through a pad of celite to remove the scavenger.

    • Trustworthiness: This step is non-negotiable for APIs. The goal is to reduce palladium levels to <10 ppm. Multiple treatments may be necessary.

  • Isolation: Concentrate the filtrate under reduced pressure. Add a suitable anti-solvent like heptane or isopropanol to crystallize the product.

  • Filter the solid, wash with the cold anti-solvent, and dry under vacuum to afford 1-benzyl-7-aryl-1H-indazole.

Protocol 4: Deprotection via Catalytic Hydrogenolysis

Materials:

  • 1-Benzyl-7-aryl-1H-indazole

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Gas (H₂)

Procedure:

  • Safety First: Hydrogenation carries a risk of fire or explosion. Ensure the use of a suitable hydrogenator, proper grounding, and an inert atmosphere (nitrogen) during catalyst charging and filtration.

  • Reaction Setup: In a hydrogenation vessel, suspend 1-benzyl-7-aryl-1H-indazole (1.0 equiv) in EtOH (10 L/kg).

  • Catalyst Charging: Under a nitrogen blanket, carefully add 10% Pd/C (50% wet, 0.05 w/w) as a slurry in a small amount of EtOH.

    • Expertise: Using a wet catalyst is a critical safety measure to prevent the dry, pyrophoric catalyst from igniting upon contact with air or solvent vapors.

  • Hydrogenation: Seal the vessel. Purge with nitrogen three times, then purge with hydrogen three times. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at 25-30 °C.

  • Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete in 4-12 hours.

  • Filtration: Once complete, purge the vessel with nitrogen three times. Carefully filter the reaction mixture through a celite pad to remove the Pd/C catalyst. Wash the pad with EtOH.

    • Causality: The celite pad must be kept wet with solvent during filtration to prevent the catalyst from drying and becoming pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., IPAc/heptane) to afford the final, pure 7-aryl-1H-indazole.

References

  • Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
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  • Kazzouli, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6889-6898. [Link]
  • ResearchGate. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]
  • ResearchGate. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. [Link]
  • ResearchGate. (2016).
  • Zhang, Y., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
  • Kumar, S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(31), 21633-21648. [Link]
  • ResearchGate. (2012).
  • Gildner, P. G., & Colacot, T. J. (2015). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 19(11), 1557-1567. [Link]
  • Shestakova, T., et al. (2020). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 25(18), 4247. [Link]
  • ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]
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  • O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 212-224. [Link]
  • ResearchGate. (2018). Yields for the general one-pot synthesis of 1-aryl-1H-indazoles. [Link]
  • Kumar, D., et al. (2016). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC. [Link]
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  • Bedford, R. B., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 693. [Link]

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Application Note: Rapid and Efficient Synthesis of 7-Aryl-1H-Indazoles via Microwave-Assisted Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged pharmacophore central to numerous therapeutic agents, driving a persistent need for efficient and versatile synthetic methodologies for its derivatization.[1][2][3][4] This application note provides a detailed protocol and technical guide for the microwave-assisted Suzuki-Miyaura cross-coupling of 7-(pinacolboranyl)-1H-indazole with various aryl halides. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a dramatic reduction in reaction times, improved product yields, and enhanced purity profiles compared to conventional thermal methods.[5][6] This guide is intended for researchers, medicinal chemists, and process development scientists seeking to rapidly generate libraries of 7-aryl-1H-indazole derivatives for drug discovery and development programs.

Introduction: The Strategic Value of Indazole Functionalization

The indazole core, a bioisostere of indole, is a cornerstone in medicinal chemistry, appearing in a wide array of clinically significant drugs, including agents with anticancer, anti-inflammatory, and anti-HIV properties.[2][3] The functionalization of the indazole ring system, particularly at the C7 position, is a key strategy for modulating pharmacological activity and optimizing drug-like properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds, owing to its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids and esters.[2] However, traditional Suzuki couplings can require prolonged heating over many hours, which can be a significant bottleneck in rapid lead optimization cycles.

Microwave-assisted synthesis addresses this challenge by utilizing microwave irradiation to deliver energy directly and efficiently to polar molecules in the reaction mixture.[7][8] This results in rapid, uniform volumetric heating, which dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes.[5][6][9] This application note details a field-proven protocol that combines the precision of Suzuki coupling with the speed of microwave synthesis for the effective production of 7-aryl-1H-indazoles.

Mechanistic Rationale: The Synergy of Palladium Catalysis and Microwave Energy

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling relies on a well-established palladium catalytic cycle. The process is initiated by the Oxidative Addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by Transmetalation , where the organic moiety from the activated boronate ester is transferred to the palladium center. This step is critically dependent on a base, which activates the boronate ester to form a more nucleophilic "ate" complex, facilitating the transfer.[10] The cycle concludes with Reductive Elimination , which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 Pd(0)L_n (Active Catalyst) pd_intermediate Ar-Pd(II)-X (Palladacycle) pd0->pd_intermediate Oxidative Addition oxidative_add Oxidative Addition pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_biaryl Ar-Pd(II)-Ar' pd_biaryl->pd_intermediate Transmetalation reductive_elim Reductive Elimination product Ar-Ar' (Product) reductive_elim->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_add boronate Ar'-B(OR)₂ (Boronate Ester) boronate->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.
The Role of Microwave Irradiation

Conventional heating relies on thermal conduction, which is often slow and can create temperature gradients within the reaction vessel. Microwave irradiation, by contrast, heats the reaction mixture volumetrically and uniformly.[5] This is achieved through the direct interaction of microwaves with polar molecules (like the solvent and reagents), causing rapid rotation and friction, which generates heat.[5]

This rapid and efficient heating mechanism provides several key advantages:

  • Rate Acceleration: Reactions reach the target temperature almost instantaneously, overcoming activation energy barriers much faster than conventional methods. This can shorten reaction times from hours to minutes.[6][9]

  • Improved Yields and Purity: The short reaction times at high temperatures minimize the formation of thermal degradation byproducts.[6]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors leads to highly reproducible results.[6]

Optimized Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a generalized procedure for the coupling of 7-(pinacolboranyl)-1H-indazole with a representative aryl bromide. It is designed to be a robust starting point for a wide range of substrates.

Materials and Equipment
  • Reagents:

    • 7-(pinacolboranyl)-1H-indazole

    • Aryl Halide (e.g., 4-bromoanisole)

    • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

    • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • Solvent: 1,4-Dioxane and Water (degassed)

  • Equipment:

    • Microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover)

    • 5-10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow start 1. Reagent Assembly reagents Add Indazole Boronate, Aryl Halide, Catalyst, and Base to Vial start->reagents solvent Add Degassed 1,4-Dioxane/Water reagents->solvent seal 2. Reaction Setup solvent->seal crimp Crimp-Seal Vial seal->crimp irradiate Place in Microwave Reactor and Irradiate (e.g., 120-140 °C, 10-20 min) crimp->irradiate workup 3. Product Isolation irradiate->workup cool Cool to Room Temp workup->cool filter Filter through Celite® cool->filter extract Aqueous Work-up & Extraction filter->extract purify 4. Purification & Analysis extract->purify concentrate Concentrate Organic Layer purify->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterize Product (NMR, HRMS) chromatography->characterize

Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Reagent Preparation: To a 5-10 mL microwave reaction vial containing a magnetic stir bar, add 7-(pinacolboranyl)-1H-indazole (1.0 equiv), the desired aryl halide (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction Setup: Securely crimp the cap onto the vial. Place the vial into the cavity of the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture with stirring at a constant temperature of 130 °C for 15 minutes. Note: The reactor will automatically modulate the power to maintain the set temperature.

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][11]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Parameter Optimization and Troubleshooting

The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, base, and solvent. The conditions provided above are a robust starting point, but optimization may be required for challenging substrates.

ParameterRecommended Choice(s)Rationale & Field Insights
Palladium Catalyst Pd(dppf)Cl₂ [1][2][12], Pd(PPh₃)₄[13][14]Pd(dppf)Cl₂ is often the catalyst of choice for heteroaromatic couplings due to the ferrocenyl ligand's ability to stabilize the active Pd(0) species and promote efficient reductive elimination.[1][15] It generally provides high yields in short reaction times.
Base K₂CO₃ , Cs₂CO₃, K₃PO₄[16]A base is essential for activating the boronate ester for transmetalation.[10] K₂CO₃ is a cost-effective and broadly effective choice. For less reactive aryl chlorides or sterically hindered substrates, the more soluble and stronger base Cs₂CO₃ may improve yields. K₃PO₄ is also highly effective, particularly for NH-free heterocycles.[16]
Solvent System 1,4-Dioxane/H₂O , DME/H₂O, Toluene/EtOH/H₂OA mixed aqueous/organic solvent system is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active "ate" complex. 1,4-Dioxane is an excellent solvent for dissolving the organic reagents and is stable at high temperatures under microwave conditions.
Temperature & Time 120-150 °C , 10-20 min Microwave heating allows for the safe use of temperatures well above the solvent's atmospheric boiling point in a sealed vessel.[8] This high temperature is a primary driver of the rapid reaction rate. Most couplings should reach completion within 20 minutes.
Aryl Halide Ar-I, Ar-Br, Ar-OTf > Ar-ClThe rate of oxidative addition follows the trend of bond dissociation energy: C-I < C-Br < C-OTf << C-Cl. Aryl iodides and bromides are highly reactive and ideal for this protocol. Aryl chlorides may require a stronger base (Cs₂CO₃), a more active catalyst system, and higher temperatures.

Troubleshooting Common Issues:

  • Low Conversion: If the reaction stalls, consider increasing the temperature (e.g., to 150 °C) or switching to a stronger base like Cs₂CO₃. Ensure the catalyst has not degraded; use freshly opened catalyst when possible.

  • Protodeboronation: This side reaction, where the boronate ester is replaced by a hydrogen atom, can occur in the presence of excess water or base. While some water is necessary, using a rigorously degassed and anhydrous organic solvent component can mitigate this issue.

  • Homocoupling (Glaser-type): Formation of Ar-Ar byproducts can sometimes occur. This is often a sign of catalyst decomposition or the presence of oxygen. Ensuring the reaction is properly degassed can help.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of 7-(pinacolboranyl)-1H-indazole is a powerful and highly efficient method for the synthesis of diverse 7-aryl-1H-indazole libraries. By significantly reducing reaction times from hours to minutes, this protocol accelerates the drug discovery process, enabling faster structure-activity relationship (SAR) studies. The procedure is robust, scalable, and amenable to a wide range of aryl and heteroaryl halides, making it an indispensable tool for medicinal and organic chemists.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Search.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. MDPI.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing). RSC Publishing.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. MDPI.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - NIH.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... - MDPI. MDPI.
  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org. IJCRT.org.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - RSC Publishing. RSC Publishing.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. MDPI.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. RSC Publishing.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
  • Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - Penn State Research Database.
  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - ResearchGate.
  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,... - ResearchGate.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH.
  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles - ResearchGate.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Caribbean Journal of Science and Technology.

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Application Notes and Protocols for the N1-Functionalization of 7-(Pinacolboranyl)-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of N1-Functionalized 7-Borylated Indazoles

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. The presence of a pinacolboranyl (B(pin)) group at the 7-position of the indazole ring opens up a vast chemical space for further diversification through Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.[3] However, to fully exploit the synthetic potential of 7-(pinacolboranyl)-1H-indazole, selective functionalization at the N1 position is often a prerequisite. This modification can significantly impact the molecule's biological activity, metabolic stability, and pharmacokinetic profile.

This comprehensive guide provides detailed protocols and expert insights into the selective N1-functionalization of 7-(pinacolboranyl)-1H-indazole. We will delve into the critical aspects of regioselectivity, the stability of the pinacolboranyl group under various reaction conditions, and provide step-by-step methodologies for N-alkylation, N-arylation, and N-acylation.

Understanding the Challenge: Regioselectivity in Indazole Functionalization

The direct functionalization of 1H-indazoles presents a significant challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. This often leads to the formation of a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product. The regiochemical outcome is a delicate interplay of steric and electronic factors of the indazole substrate, as well as the reaction conditions, including the choice of base, solvent, and electrophile.[4][5][6]

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[4][6] This thermodynamic preference can be exploited to favor the formation of N1-substituted products under certain conditions. For 7-(pinacolboranyl)-1H-indazole, the bulky pinacolboranyl group at the C7 position introduces a significant steric hindrance around the N1 position. This steric factor can influence the regioselectivity of N-functionalization reactions and must be carefully considered when designing synthetic strategies. A recent study highlighted that while a 7-bromoindazole can be N-alkylated, a more sterically demanding 7-carboxylate substituent can impede the reaction.[4]

Core Methodologies for N1-Functionalization

This section details the primary strategies for introducing alkyl, aryl, and acyl groups at the N1 position of 7-(pinacolboranyl)-1H-indazole. For each methodology, the underlying principles, key reaction parameters, and a detailed experimental protocol are provided.

N1-Alkylation: Leveraging Steric Control and Optimized Base/Solvent Systems

Selective N1-alkylation is often achieved by carefully selecting the base and solvent system to control the regioselectivity. The use of a strong, non-nucleophilic hydride base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation of indazoles.[5][6][7][8]

Mechanism of N1-Selectivity with NaH/THF: The prevailing hypothesis for the high N1-selectivity observed with NaH in THF is the formation of a sodium indazolide salt. In this salt, the sodium cation is thought to coordinate with the N2 nitrogen, creating steric hindrance that directs the incoming alkylating agent to the more accessible N1 position.

Protocol 1: General Procedure for N1-Alkylation

Caption: Workflow for N1-Alkylation of 7-(pinacolboranyl)-1H-indazole.

Materials:

  • 7-(Pinacolboranyl)-1H-indazole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-(pinacolboranyl)-1H-indazole.

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary for N1-Alkylation:

Alkylating AgentBaseSolventTemperatureRegioselectivity (N1:N2)Typical YieldReference
Alkyl HalidesNaHTHF0 °C to rt>95:5Good to Excellent[5][6][7][8]
Alkyl HalidesK₂CO₃DMFrt to 80 °CVariableModerate[4]
Alcohols (Mitsunobu)PPh₃, DIAD/DEADTHF0 °C to rtCan favor N2Variable[4][9]

Expert Insights & Troubleshooting:

  • Stability of the B(pin) group: The pinacolboranyl group is generally stable under these conditions. However, prolonged reaction times or elevated temperatures should be avoided to minimize the risk of protodeboronation. The use of anhydrous solvent is critical to prevent hydrolysis of the B(pin) group and quenching of the NaH.

  • Regioselectivity: While NaH/THF strongly favors N1-alkylation, trace amounts of the N2-isomer may still be formed. Careful chromatographic purification is necessary to isolate the pure N1-regioisomer.

  • Mitsunobu Reaction: The Mitsunobu reaction offers an alternative for N-alkylation using alcohols.[9][10][11][12] However, for indazoles, this reaction can sometimes favor the N2-isomer.[4] Therefore, for selective N1-alkylation, the NaH/THF protocol is generally more reliable.

N1-Arylation: Transition Metal-Catalyzed Cross-Coupling Reactions

The introduction of an aryl or heteroaryl group at the N1 position is a powerful transformation in drug discovery. The two most prominent methods for this are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.[10][13]

a) Chan-Lam N-Arylation

The Chan-Lam coupling is a versatile method for the formation of C-N bonds using a copper catalyst, typically in the presence of a base and an oxidant (often atmospheric oxygen).[14][15][16][17] This reaction is known for its operational simplicity and tolerance to a range of functional groups.

Protocol 2: General Procedure for Chan-Lam N1-Arylation

Sources

Application Notes & Protocols: Leveraging 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of an Indazole-Boronic Ester Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of novel, high-quality starting points for drug development.[1][2][3] This approach hinges on a fundamental principle: small, low-complexity molecules, or "fragments," can probe the binding pockets of biological targets with high efficiency. By identifying weakly binding fragments, a more rational and efficient exploration of chemical space can be undertaken to build potent and selective drug candidates.[1][2]

This guide focuses on a particularly compelling fragment: 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole . This molecule uniquely combines the privileged indazole scaffold, a cornerstone in medicinal chemistry, particularly for kinase inhibitors, with the versatile reactivity of a boronic acid pinacol ester.[1][4][5] The indazole core provides a rigid, aromatic structure with strategically positioned hydrogen bond donors and acceptors, making it an excellent starting point for generating high-affinity interactions. The boronic ester moiety offers a dual functionality. It can act as a stable, non-covalent binding partner, or under aqueous conditions, it can hydrolyze to the corresponding boronic acid. This boronic acid can then form reversible covalent bonds with nucleophilic residues like serine or threonine within a protein's active site, offering a unique mechanism for enhancing binding affinity and achieving selectivity.[6]

These application notes provide a comprehensive guide to the strategic use of this compound in a fragment-based screening campaign, from initial library design to hit validation and follow-up.

Fragment Profile: this compound

PropertyValueSignificance in FBDD
Molecular Weight ~258.13 g/mol Compliant with the "Rule of Three" for fragments, ensuring higher ligand efficiency.
Scaffold 1H-IndazoleA privileged structure in medicinal chemistry, known to interact with various targets, especially kinases.[1][5][7]
Functional Group Boronic Acid Pinacol EsterOffers stability for storage and initial screening, with the potential for in situ hydrolysis to a reactive boronic acid.
Reactivity Reversible Covalent BondingThe boronic acid can form reversible covalent bonds with serine, threonine, and other nucleophilic residues.[6]
Solubility ModerateSoluble in common organic solvents like DMSO for stock solutions. Aqueous solubility needs to be carefully assessed for screening buffers.

Strategic Workflow for Fragment Screening

A successful FBDD campaign employing this fragment requires a multi-pronged approach, leveraging a cascade of biophysical techniques to identify and validate true hits.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Elucidation & Elaboration Library_Prep Fragment Library Preparation Primary_Screen Primary Screen (NMR or SPR) Library_Prep->Primary_Screen Hit_Deconvolution Hit Deconvolution (if pooled) Primary_Screen->Hit_Deconvolution Orthogonal_Validation Orthogonal Validation (e.g., ITC) Hit_Deconvolution->Orthogonal_Validation Affinity_Determination Affinity & Kinetic Analysis (SPR) Orthogonal_Validation->Affinity_Determination Structural_Biology Structural Biology (X-ray Crystallography) Affinity_Determination->Structural_Biology SAR_by_Catalog SAR by Catalog Structural_Biology->SAR_by_Catalog Fragment_Elaboration Fragment Elaboration & Synthesis SAR_by_Catalog->Fragment_Elaboration

Caption: A strategic workflow for FBDD using the indazole-boronic ester fragment.

Detailed Protocols

Part 1: Primary Screening Methodologies

The initial identification of fragments that bind to the target protein is a critical step. Due to the typically weak affinities of fragments, highly sensitive biophysical methods are required.[8][9]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening as it can detect weak binding events and provide information about the binding site.[10][11][12]

Objective: To identify fragments that bind to the target protein by observing chemical shift perturbations (CSPs) in the protein's 2D ¹H-¹⁵N HSQC spectrum.

Materials:

  • ¹⁵N-labeled target protein (50-100 µM in a suitable NMR buffer, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).

  • Fragment stock solution: 100 mM this compound in d₆-DMSO.

  • NMR tubes.

  • NMR spectrometer (600 MHz or higher) with a cryoprobe.

Procedure:

  • Protein Quality Control: Acquire a 1D ¹H and a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein to ensure it is well-folded and stable under the experimental conditions.[11]

  • Fragment Cocktail Preparation: Prepare a cocktail of 5-10 fragments, including the indazole-boronic ester, in d₆-DMSO. The final concentration of each fragment in the NMR sample should be 200-500 µM. The final DMSO concentration should not exceed 1-2%.

  • Screening:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein with an equivalent amount of d₆-DMSO.

    • Add the fragment cocktail to the protein sample and acquire a second 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and screening spectra.

    • Identify significant chemical shift perturbations (CSPs) of specific amide peaks. CSPs indicate that a fragment in the cocktail is binding to the protein in the vicinity of those residues.

  • Hit Deconvolution: If a cocktail shows hits, screen each fragment from that cocktail individually to identify the specific binder.

Causality and Insights: This protein-observed method is highly reliable as it directly monitors the target protein. The location of the perturbed residues can provide initial insights into the fragment's binding site. The boronic ester is expected to be stable in the DMSO stock, but may slowly hydrolyze in the aqueous NMR buffer. This is generally acceptable for initial screening.

SPR is a sensitive, label-free technique that can be used for primary screening and to determine binding kinetics and affinity in follow-up studies.[8][13][14][15]

Objective: To identify fragments that bind to the immobilized target protein by detecting changes in the refractive index at the sensor chip surface.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Target protein.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Fragment stock solution in DMSO.

Procedure:

  • Protein Immobilization: Immobilize the target protein on the sensor chip surface via amine coupling to a target density that will produce a good signal for small fragment binding. A control surface with a non-relevant protein or just activated and deactivated is crucial to identify non-specific binders.

  • Fragment Solution Preparation: Prepare a solution of this compound in running buffer at a concentration of 100-200 µM. The final DMSO concentration should be matched in the running buffer to minimize bulk refractive index effects.[8]

  • Screening:

    • Inject the fragment solution over the target and control surfaces.

    • Monitor the change in response units (RU). A higher response on the target surface compared to the control surface indicates binding.

  • Data Analysis:

    • Subtract the control channel response from the target channel response.

    • Hits are identified as fragments that give a reproducible and concentration-dependent binding response.

Causality and Insights: SPR offers high throughput and provides real-time binding data.[15] It is crucial to use a control surface to eliminate false positives due to non-specific binding. The potential for the boronic ester to hydrolyze in the aqueous running buffer means that the observed binding may be a composite of the ester and the boronic acid.

Part 2: Hit Validation and Characterization

Once initial hits are identified, it is essential to confirm their binding through orthogonal methods and to quantify their binding affinity.

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kᴅ, ΔH, and ΔS).

Objective: To confirm the binding of the fragment to the target protein and determine the binding affinity and thermodynamics.

Procedure:

  • Prepare the target protein at a concentration of 10-50 µM in a suitable buffer.

  • Prepare the fragment at a 10-20 fold higher concentration in the same buffer.

  • Perform a titration experiment by injecting small aliquots of the fragment solution into the protein solution in the ITC cell.

  • Analyze the resulting thermogram to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).

Causality and Insights: ITC provides unambiguous confirmation of a direct binding interaction in solution. The thermodynamic data can offer insights into the nature of the binding forces.

Part 3: Structural Elucidation

Determining the three-dimensional structure of the fragment bound to the target protein is a critical step in FBDD, as it provides the blueprint for rational drug design.[16][17][18]

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions.[16][18][19][20]

Objective: To determine the crystal structure of the target protein in complex with this compound.

Procedure:

  • Protein Crystallization: Obtain high-quality crystals of the apo-protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the apo-protein crystals to a solution containing a high concentration (1-10 mM) of the fragment and incubate for a defined period.[18]

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.[16]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully examine the electron density maps to confirm the presence and orientation of the fragment in the binding site.

Causality and Insights: The crystal structure will reveal whether the boronic ester has hydrolyzed to the boronic acid and if it has formed a covalent bond with a nearby nucleophilic residue. This structural information is invaluable for the subsequent fragment elaboration phase.

Covalent_Interaction cluster_0 Reversible Covalent Bonding Indazole_BA Indazole-Boronic Acid Complex Reversible Covalent Complex Indazole_BA->Complex Forms bond with -OH group Serine Protein Serine Residue Serine->Complex

Caption: Reversible covalent bond formation with a serine residue.

Fragment Elaboration Strategies

Once a validated hit with a determined binding mode is in hand, the next step is to grow the fragment to increase its affinity and selectivity.

Fragment_Elaboration cluster_0 Elaboration Strategies Initial_Hit Validated Hit: 7-(...)-1H-indazole Vector_Growth Vector Growth: Add functionality to explore empty pockets Initial_Hit->Vector_Growth Fragment_Linking Fragment Linking: Connect to a nearby binding fragment Initial_Hit->Fragment_Linking Fragment_Merging Fragment Merging: Combine with an overlapping fragment Initial_Hit->Fragment_Merging Optimized_Lead Optimized_Lead Vector_Growth->Optimized_Lead Fragment_Linking->Optimized_Lead Fragment_Merging->Optimized_Lead

Caption: Common strategies for elaborating an initial fragment hit.

  • Vector Growth: Based on the crystal structure, identify vectors on the indazole ring that point towards unoccupied pockets in the binding site. Synthesize analogs with small chemical extensions in these directions to pick up additional favorable interactions.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, design a linker to connect the two fragments, potentially leading to a significant increase in affinity.

  • Structure-Activity Relationship (SAR) by Catalog: Purchase and test commercially available analogs of the hit to rapidly explore the initial SAR around the indazole core.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its combination of a privileged indazole scaffold and the unique reactivity of the boronic ester moiety provides a versatile starting point for the discovery of novel therapeutics. A systematic screening cascade, integrating sensitive biophysical techniques with high-resolution structural biology, is key to unlocking the full potential of this fragment. The detailed protocols and strategic considerations outlined in this guide provide a robust framework for researchers to effectively incorporate this promising fragment into their drug discovery programs.

References

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
  • Peng, J. W. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278.
  • Peng, J. W. (2024). Protocol to perform fragment screening using NMR spectroscopy. Methods in Enzymology, 694, 1-25.
  • Renaud, J., et al. (2016). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 60(1), 25-35.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
  • Rich, R. L., & Myszka, D. G. (2011). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Analytical Biochemistry, 409(2), 273-280.
  • Peng, J. W. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48.
  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
  • Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. Methods in Molecular Biology, 660, 169-195.
  • Chessari, G., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 220-224.
  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
  • Ng, S., et al. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
  • Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 216, 113317.
  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (183), e62208.
  • Betzi, S., et al. (2016). Protein X-ray Crystallography and Drug Discovery. Molecules, 21(5), 626.
  • Wlodawer, A., et al. (2008). Protein Structure Validation and Analysis with X-Ray Crystallography. Current Protocols in Protein Science, Chapter 10, Unit 10.9.
  • Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. JoVE, (183).
  • Chen, X., et al. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies.
  • Guillory, X., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes.
  • Mortenson, D. E., & Erlanson, D. A. (2025). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. Bioorganic Chemistry, 155, 108197.
  • Grosjean, H., et al. (2023). Efficient large-scale exploration of fragment hit progression by exploiting binding-site purification of actives (B-SPA) through combining multi-step array synthesis and HT crystallography. ChemRxiv.
  • Gulea, M., & Min, G. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 10(15), 1839-1870.
  • Silva, V. L. M., et al. (2017).
  • Kojetin, D. J., & Burris, T. P. (2019). Extending the Detection Limit in Fragment Screening of Proteins Using Reverse Micelle Encapsulation. ACS Chemical Biology, 14(10), 2244-2252.
  • Ficarro, S. B., et al. (2024). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. SLAS Discovery, 29(8), 100198.
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968.

Sources

Application Note & Protocol: High-Fidelity Purification of 7-Indazolyl Biaryls via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl scaffolds. The indazole moiety, a prevalent structural motif in numerous kinase inhibitors and other therapeutic agents, presents unique challenges during post-reaction workup and purification.[1][2][3] This application note provides a comprehensive, experience-driven guide to the purification of Suzuki coupling products derived from 7-indazole boronic esters using column chromatography. We will delve into the underlying principles, offer a detailed step-by-step protocol, and present a robust troubleshooting guide to empower researchers in achieving high purity of these valuable compounds.

Introduction: The Suzuki-Miyaura Coupling and the Significance of the 7-Indazole Scaffold

The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds between organoboron compounds (like boronic acids or esters) and organohalides.[4][5][6] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials have cemented its role in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6][7]

The 7-indazole structural unit is of particular interest in drug discovery due to its ability to form key interactions with biological targets.[1][3] However, the presence of the nitrogen-containing heterocyclic system in both the starting materials and the final product introduces specific challenges to the purification process. These can include:

  • Polarity and Solubility: Indazole derivatives often exhibit moderate to high polarity, which can lead to difficult separations from polar byproducts and starting materials.[8]

  • Interaction with Silica Gel: The basic nature of the indazole nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing, poor resolution, and in some cases, decomposition of the target compound.[9][10]

  • Complex Impurity Profile: Suzuki reactions can generate a variety of impurities, including homocoupled products, deboronated starting materials, and residual palladium catalyst, all of which must be efficiently removed.[11]

This guide will address these challenges by providing a systematic approach to the purification of Suzuki coupling products of 7-indazole boronic esters by column chromatography.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle and Potential Byproducts

A successful purification strategy begins with a thorough understanding of the reaction itself. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6]

graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="R1-Pd(II)-X\nLn", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="R1-Pd(II)-R2\nLn", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R1-R2", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Oxidative Addition\n(R1-X)"]; OxAdd -> Transmetalation [label="Transmetalation\n(R2-B(OR)2)"]; Transmetalation -> Product [label="Reductive Elimination"]; Product -> Pd0 [style=invis]; // for layout Transmetalation -> Pd0 [label="Regeneration of Pd(0)"];

// Invisible edges for layout {rank=same; Pd0; Product;} }

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Common Impurities to Target for Removal:

Impurity TypeOriginChromatographic Behavior
Homocoupling Product (R2-R2) Self-coupling of the boronic ester, often accelerated by the presence of oxygen.[7]Typically less polar than the desired biaryl product.
Deboronated Starting Material (7-H-Indazole) Protodeboronation of the boronic ester, particularly under harsh basic conditions or elevated temperatures.[5]Generally more polar than the desired product.
Unreacted Aryl Halide (R1-X) Incomplete reaction.Polarity will vary depending on the nature of R1 and X.
Residual Palladium Catalyst Incomplete removal during workup.Can streak on the column and is often visible as a dark band.
Boronic Acid/Boroxine Hydrolysis of the boronic ester.[12]Highly polar and may remain at the baseline on silica gel.

The Art of Separation: Principles of Column Chromatography for Indazole Derivatives

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[13] For the purification of indazole-containing Suzuki products, several key principles must be considered:

  • Stationary Phase Selection: While silica gel is the most common stationary phase, its acidic nature can be problematic for basic heterocycles.[10][13] In cases of severe peak tailing or product decomposition, alternative stationary phases like alumina (neutral or basic) or chemically modified silica (e.g., C18 for reversed-phase) should be considered.[9][14]

  • Mobile Phase Optimization: The choice of eluent is critical for achieving good separation. A systematic approach using Thin Layer Chromatography (TLC) is essential to determine the optimal solvent system.[10][15] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[9]

  • The Role of Modifiers: To mitigate the interaction of the basic indazole nitrogen with acidic silica, the addition of a small amount of a basic modifier to the eluent, such as triethylamine (TEA) or a solution of ammonia in methanol, can be highly effective.[9][16] This simple trick often leads to sharper peaks and improved resolution.

Detailed Protocol: Purification of a Model 7-Indazolyl Biaryl

This protocol outlines the purification of a hypothetical Suzuki coupling product: 7-(4-methoxyphenyl)-1H-indazole .

4.1. Materials and Reagents

  • Crude reaction mixture containing 7-(4-methoxyphenyl)-1H-indazole.

  • Silica gel (flash grade, 230-400 mesh).

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Glass chromatography column with a stopcock.

  • Sand (washed).

  • Collection tubes or flasks.

  • TLC plates (silica gel coated).

  • UV lamp for visualization.

4.2. Step-by-Step Purification Procedure

Step 1: Initial Workup and Concentration Before chromatography, perform a standard aqueous workup of the reaction mixture to remove water-soluble salts and byproducts. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

Step 2: TLC Analysis for Solvent System Selection

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the dissolved crude material onto several TLC plates.

  • Develop each plate in a different solvent system. Start with common mixtures like Hexane/EtOAc and DCM/MeOH.[16][17]

  • Visualize the developed plates under a UV lamp.

  • The ideal solvent system will show good separation between the product spot and major impurities, with the product having an Rf value between 0.2 and 0.4.[9]

Example TLC Results for 7-(4-methoxyphenyl)-1H-indazole:

Solvent System (v/v)Product RfObservations
70:30 Hexane/EtOAc0.35Good separation from less polar impurities.
50:50 Hexane/EtOAc0.60Product moves too quickly, poor separation.
95:5 DCM/MeOH0.40Some tailing observed.
95:5:0.5 DCM/MeOH/TEA0.45Tailing is significantly reduced, sharper spot.

Based on these results, a gradient elution starting with Hexane/EtOAc and potentially finishing with a DCM/MeOH/TEA system would be a logical choice.

Step 3: Column Packing

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexane/EtOAc).

  • Pour the slurry into the column, gently tapping the side to ensure even packing.

  • Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica.

  • Add another thin layer of sand on top of the packed silica.

Step 4: Sample Loading There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.[18]

  • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[18] Dry loading is often preferred as it can lead to better resolution.[19]

Step 5: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution process.[18]

  • Begin collecting fractions in separate tubes.

  • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing under UV light.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase.[13] For example, start with 80:20 Hexane/EtOAc, then move to 70:30, and so on.

Step 6: Product Isolation

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield the purified 7-(4-methoxyphenyl)-1H-indazole.

  • Confirm the purity of the final product by techniques such as NMR, LC-MS, and melting point analysis.

graph TD { A[Start: Crude Product] --> B{TLC Analysis for Solvent System}; B --> C[Prepare Silica Slurry]; C --> D[Pack Column]; A --> E{Sample Preparation (Wet or Dry Loading)}; E --> F[Load Sample onto Column]; D --> F; F --> G[Elute with Optimized Solvent System]; G --> H[Collect Fractions]; H --> I{Monitor Fractions by TLC}; I -- Impure --> G; I -- Pure --> J[Combine Pure Fractions]; J --> K[Evaporate Solvent]; K --> L[End: Purified Product]; subgraph "Pre-Chromatography" A; B; end subgraph "Chromatography" C; D; E; F; G; H; I; end subgraph "Post-Chromatography" J; K; L; end } Figure 2: Workflow for the column chromatography purification of a 7-indazolyl biaryl.

Troubleshooting Common Purification Issues

Troubleshooting_Logic

Figure 3: A logic diagram for troubleshooting common purification problems.

Conclusion

The successful purification of Suzuki coupling products of 7-indazole boronic esters by column chromatography is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the underlying principles of the reaction and the chromatographic separation, and by employing a systematic approach to methods development and troubleshooting, researchers can consistently achieve high levels of purity. The addition of basic modifiers to the eluent is a particularly powerful technique for overcoming the challenges associated with the purification of nitrogen-containing heterocycles. This guide provides a solid foundation for scientists and professionals in the field of drug development to optimize their purification workflows and accelerate their research.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • Biotage. (n.d.). Optimizing chromatographic purification for rapid results in chemical manufacturing.
  • Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Biotage. (n.d.). Inspiring productivity with modern flash chromatography: Delivering more chemical targets with less.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • Wiley Analytical Science. (n.d.). Setting up flash chromatography in your laboratory – faster workflows for better purifications.
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
  • ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges associated with the Suzuki-Miyaura cross-coupling of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Given the unique electronic properties and the presence of a reactive N-H group, this substrate class can present specific hurdles. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is dedicated to resolving specific experimental failures. Each entry details the potential root causes of a problem and provides a series of actionable steps to optimize your reaction.

Question 1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?

Low conversion is a frequent issue, often stemming from multiple interrelated factors. A systematic approach to diagnosis is crucial.

Potential Cause 1: Catalyst Inactivation or Insufficient Activity

The palladium catalyst is the heart of the reaction, and its deactivation is a common cause of failure. Nitrogen-containing heterocycles like indazole can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1][2][3]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) can shield the palladium center, preventing inhibitory coordination by the indazole substrate or product.[1]

    • Use of Precatalysts: Modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more stable and ensure the efficient generation of the active Pd(0) species in situ.[1][4]

    • Catalyst Loading: While typically 1-5 mol% is sufficient, for challenging substrates like unprotected indazoles, increasing the catalyst loading to 5-10 mol% might be necessary.[2] However, this should be a last resort after optimizing other parameters.

Potential Cause 2: Suboptimal Base and Solvent System

The base is not merely a spectator; it plays a critical role in activating the boronic ester for transmetalation.[5][6] Its effectiveness is highly dependent on the solvent system.

  • Troubleshooting Steps:

    • Base Selection: For unprotected N-H indazoles, stronger bases are often required. Consider switching from common bases like Na₂CO₃ or K₂CO₃ to stronger options like K₃PO₄ or Cs₂CO₃.[5][7][8] These bases can facilitate the reaction even with the acidic N-H proton present.

    • Solvent System: Aprotic polar solvents are standard. A mixture of 1,4-dioxane and water (typically in ratios from 4:1 to 10:1) is a robust starting point.[9][10] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5] For anhydrous conditions, THF or DME can be effective, especially when using fluoride-based activators or specific bases like potassium trimethylsilanolate (TMSOK).[11][12]

    • Degassing: Thoroughly degas all solvents and the reaction mixture. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic ester.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[13]

Potential Cause 3: Protodeboronation of the Indazole Boronic Ester

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom.[14] Heteroaryl boronic acids and esters are particularly susceptible to this side reaction, which consumes your starting material.[1][15]

  • Troubleshooting Steps:

    • Use of Boronic Esters: You are already using a pinacol ester, which is significantly more stable towards protodeboronation than the corresponding boronic acid.[1][16][17] This is a good practice.

    • Minimize Water: While some water is often necessary, excess water, especially in combination with prolonged heating, can accelerate protodeboronation.[1] If this is suspected, try reducing the water content or switching to anhydrous conditions.

    • Reaction Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest time necessary. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.[1] Microwave-assisted heating can sometimes provide rapid conversion, minimizing the time for side reactions to occur.[8][18]

Question 2: I'm observing a significant amount of a byproduct that appears to be the homocoupling of my aryl halide partner. How can I suppress this?

Homocoupling is another common side reaction that consumes your coupling partner and complicates purification.

Potential Cause: Inefficient Transmetalation vs. Reductive Elimination

Homocoupling of the aryl halide can occur if the transmetalation step (transfer of the indazole group from boron to palladium) is slow relative to other pathways.

  • Troubleshooting Steps:

    • Optimize the Base/Solvent System: As discussed in Question 1, ensuring the boronic ester is efficiently activated is key. A more effective base (e.g., K₃PO₄) can accelerate the transmetalation step, making it more competitive with side reactions.

    • Ligand Choice: The choice of ligand can influence the relative rates of the catalytic cycle steps. Experiment with different bulky, electron-rich phosphine ligands to find one that promotes the desired cross-coupling pathway.

    • Check Boronic Ester Stoichiometry: Ensure you are using a slight excess of the boronic ester (typically 1.1 to 1.5 equivalents). This can help drive the transmetalation step to completion.

Question 3: Does the unprotected N-H group on the indazole ring interfere with the reaction, and should I consider protecting it?

Yes, the acidic N-H proton can significantly impact the reaction.[2][5]

Mechanism of Interference:

  • Base Consumption: The N-H proton (pKa ≈ 14-16) can react with the base, requiring a higher stoichiometry of base to be effective for the catalytic cycle.

  • Catalyst Inhibition: The resulting indazolide anion can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[2][4]

  • Troubleshooting and Strategy:

    • Proceeding without Protection: Many Suzuki couplings with unprotected N-H indazoles are successful, especially when using strong bases like K₃PO₄ or Cs₂CO₃ and robust catalyst systems.[2][7][8] This is often the preferred route as it avoids additional synthesis steps.

    • When to Protect: If optimizing the catalyst, base, and solvent fails to provide a satisfactory yield, N-protection is a viable strategy. Common protecting groups include Boc (tert-butyloxycarbonyl), which can be easily removed later.[19] N-alkylation or N-acylation can also lead to good yields in Suzuki reactions.[20]

dot digraph "Troubleshooting_Low_Yield_Suzuki_Coupling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Decision Tree for Low Yields", rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.0];

} enddot Caption: A decision tree for troubleshooting low yields.

FAQs: Best Practices and Core Concepts

This section provides answers to frequently asked questions, covering fundamental principles and best practices for working with this specific substrate.

Q1: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?

A robust set of initial conditions is critical for success. The following table outlines a well-vetted starting point.

ParameterRecommended ConditionRationale
Aryl Halide 1.0 equivLimiting reagent.
Indazole Boronic Ester 1.2 - 1.5 equivSlight excess drives the reaction forward.
Palladium Catalyst Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) OR SPhos G3 Precatalyst (2 mol%)A robust, modern catalyst system effective for N-heterocycles.[1][3]
Base K₃PO₄ (2.0 - 3.0 equiv)A strong base that is effective for unprotected N-H heterocycles.[2][7]
Solvent 1,4-Dioxane / H₂O (5:1)A versatile solvent system that solubilizes both organic and inorganic reagents.[9]
Temperature 80 - 110 °CA common temperature range for Suzuki couplings.[5][20]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and side reactions.[1]
Q2: How can I be sure my reagents are of sufficient quality?

Reagent quality is paramount and often overlooked.

  • Boronic Ester: While pinacol esters are relatively stable, they can degrade over time. Verify purity by NMR before use. Store in a cool, dry, dark place.

  • Aryl Halide: Ensure high purity. Impurities can sometimes inhibit the catalyst.

  • Base: Use a freshly opened bottle or dry the base before use. For example, K₂CO₃ can be activated by heating under vacuum.[5][13] Bases should be finely powdered to ensure maximum surface area and reactivity.

  • Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[5] Store under an inert atmosphere. Using air-stable precatalysts can circumvent many of these issues.

Q3: What is the catalytic cycle for this reaction, and where are the failure points?

Understanding the catalytic cycle helps in diagnosing problems. The generally accepted cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle

  • Failure Points:

    • Oxidative Addition: Generally facile for aryl iodides and bromides. Aryl chlorides can be more challenging and require specialized catalyst systems.[21]

    • Transmetalation: This is often the rate-limiting and most problematic step for N-heterocycles. It requires the base to activate the boronic ester. Catalyst inhibition by the indazole N-H or slow transfer from boron can cause the cycle to stall here.[2][21]

    • Reductive Elimination: This final step is typically fast and irreversible, yielding the desired product and regenerating the Pd(0) catalyst.

Experimental Protocols

Protocol 1: Standard Microwave-Assisted Suzuki Coupling

This protocol is a robust starting point for rapid optimization.

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol, 5 mol%), and Cs₂CO₃ (1.5 mmol, 3.0 equiv).[7]

  • Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL), ethanol (1 mL), and water (1 mL) via syringe.[7][8]

  • Reaction: Place the vial in a microwave reactor. Heat the mixture to 140 °C for 20-40 minutes.[7][8] Monitor reaction progress by LC-MS or TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates (Buchwald-Hartwig Conditions)

This protocol uses a modern catalyst system that is often more effective for nitrogen-containing heterocycles.

  • Reagent Preparation: In a nitrogen-filled glovebox, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), SPhos G3 Precatalyst (0.01 mmol, 2 mol%), and finely powdered K₃PO₄ (1.0 mmol, 2.0 equiv) to an oven-dried Schlenk tube.[2][4]

  • Solvent Addition: Add 5 mL of a degassed 1,4-dioxane/water (10:1) mixture.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

By systematically addressing the potential points of failure outlined in this guide, you can significantly improve the yield and reliability of your Suzuki coupling reactions with this valuable indazole building block.

References
  • ResearchGate. Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,...).
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • MDPI. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling.
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Wikipedia. Protodeboronation.
  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • National Center for Biotechnology Information. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ACS Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
  • National Center for Biotechnology Information. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. Free (NH) indazole with antiproliferative activity..
  • IJCRT.org. Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • National Center for Biotechnology Information. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer.
  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.

Sources

Technical Support Center: Deboronation of 7-Indazole Boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and often frustrating challenge encountered during Suzuki-Miyaura cross-coupling reactions: the premature deboronation of 7-indazole boronic acid pinacol ester. Our goal is to provide you with a deep understanding of the underlying causes and to equip you with practical, field-proven strategies to mitigate this undesired side reaction, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of 1H-indazole as a byproduct in my Suzuki-Miyaura reaction. What is causing the loss of my 7-indazole boronic acid pinacol ester?

A1: The formation of 1H-indazole indicates that your starting material, 7-indazole boronic acid pinacol ester, is undergoing a process called protodeboronation (or deboronation). This is a common side reaction in Suzuki-Miyaura couplings, particularly with heteroaromatic boronic acids and esters.[1][2] In essence, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the parent heterocycle and consumption of your valuable starting material.

The primary driver for this reaction is the presence of a base, which is a necessary component of the Suzuki-Miyaura catalytic cycle. The base can attack the boron center, forming a more reactive boronate species that is more susceptible to protonolysis (cleavage by a proton source, such as water).[3]

Here is a simplified representation of the base-promoted protodeboronation pathway:

G cluster_0 Base-Promoted Protodeboronation A 7-Indazole Boronic Acid Pinacol Ester B Tetrahedral Boronate Intermediate A->B + Base (e.g., OH⁻) C 1H-Indazole (Deboronated Product) B->C + H⁺ (from D) D Proton Source (e.g., H₂O)

Caption: Base-catalyzed protodeboronation of 7-indazole boronic acid pinacol ester.

Q2: Why is 7-indazole boronic acid pinacol ester particularly susceptible to deboronation?

A2: The susceptibility of 7-indazole boronic acid pinacol ester to deboronation is influenced by several electronic and structural factors:

  • Acidity of the N-H Proton: The indazole ring possesses an acidic proton on one of its nitrogen atoms. In the presence of a strong base, this proton can be removed, leading to the formation of an indazolide anion. This can potentially influence the electronic properties of the ring and the stability of the C-B bond.

  • pKa of the Boronic Acid: The predicted pKa of 1H-indazol-7-yl boronic acid is approximately 8.37.[4] This relatively low pKa means that even moderately basic conditions can lead to the formation of the corresponding boronate anion, which is more prone to deboronation.

  • Electronic Nature of the Indazole Ring: The electron-rich nature of the indazole ring system can also play a role in the rate of protodeboronation.

Q3: Can the choice of base in my Suzuki-Miyaura reaction influence the extent of deboronation?

A3: Absolutely. The choice of base is one of the most critical parameters to control for minimizing deboronation. Strong bases, especially in the presence of water, can significantly accelerate this side reaction.

Base TypeExamplesTendency for DeboronationRationale
Strong Hydroxide Bases NaOH, KOH, Ba(OH)₂HighThese bases readily form the highly reactive tetrahedral boronate species and provide a source of water, which can act as a proton donor.
Carbonate Bases K₂CO₃, Cs₂CO₃Moderate to HighWhile generally milder than hydroxides, they are still sufficiently basic to promote deboronation, especially at elevated temperatures.
Phosphate Bases K₃PO₄Low to ModerateOften considered a good compromise, providing sufficient basicity for the catalytic cycle while being less aggressive in promoting deboronation.[3]
Fluoride Bases KF, CsFLowFluoride ions can interact with the boron atom, but they are generally considered milder bases for this purpose.

Troubleshooting Guide: Minimizing Deboronation of 7-Indazole Boronic Acid Pinacol Ester

If you are experiencing significant deboronation, follow this systematic troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Deboronation Start High Deboronation Observed Q1 Is a strong base (NaOH, KOH) being used? Start->Q1 A1_Yes Switch to a milder base: K₃PO₄, KF, or Cs₂CO₃ Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No Q2 Are aqueous/protic solvents used? A1_Yes->Q2 End Deboronation Minimized A1_Yes->End A1_No->Q2 A2_Yes Use anhydrous solvents (e.g., dioxane, toluene) and dry reagents. Consider adding molecular sieves. Q2->A2_Yes Yes A2_No Proceed to next step Q2->A2_No No Q3 Is the reaction temperature high (>100 °C)? A2_Yes->Q3 A2_Yes->End A2_No->Q3 A3_Yes Lower the reaction temperature. Screen temperatures from 60-80 °C. Q3->A3_Yes Yes A3_No Proceed to next step Q3->A3_No No Q4 Is the reaction slow, leading to prolonged exposure? A3_Yes->Q4 A3_Yes->End A3_No->Q4 A4_Yes Optimize catalyst and ligand. Use a more active system (e.g., Buchwald ligands) to accelerate the desired coupling. Q4->A4_Yes Yes A4_No Consider alternative strategies Q4->A4_No No A4_Yes->End A4_No->End

Caption: A decision-tree for troubleshooting deboronation in Suzuki-Miyaura reactions.

Step-by-Step Experimental Protocols for Optimization

Protocol 1: Screening of Bases

  • Setup: Prepare three identical reaction vessels under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: To each vessel, add 7-indazole boronic acid pinacol ester (1.0 eq), your coupling partner (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and anhydrous solvent (e.g., dioxane).

  • Base Addition:

    • Vessel 1: Add K₃PO₄ (2.0 eq).

    • Vessel 2: Add K₂CO₃ (2.0 eq).

    • Vessel 3: Add CsF (2.0 eq).

  • Reaction: Stir the reactions at a moderate temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours), paying close attention to the ratio of the desired product to the 1H-indazole byproduct.

Protocol 2: Evaluation of Anhydrous Conditions

  • Glassware and Reagents: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and ensure all solid reagents are dry.

  • Setup: In a flame-dried flask under argon, combine 7-indazole boronic acid pinacol ester (1.0 eq), your coupling partner (1.2 eq), palladium catalyst, ligand, and your chosen mild base (from Protocol 1).

  • Molecular Sieves: Add activated 4 Å molecular sieves to the reaction mixture.

  • Solvent: Add anhydrous dioxane or toluene.

  • Reaction and Monitoring: Proceed with the reaction as described above, comparing the outcome to a similar reaction run without stringent anhydrous conditions.

Advanced Strategies

Q4: I've optimized my base and conditions, but deboronation is still a significant issue. What other options do I have?

A4: If deboronation persists, you may need to consider more advanced strategies:

  • N-Protection of the Indazole: The acidic N-H of the indazole can sometimes complicate Suzuki-Miyaura reactions.[5] Protecting this nitrogen with a suitable group (e.g., Boc, SEM, or THP) can alter the electronic properties of the ring and may reduce the propensity for deboronation.[6] However, this adds extra steps to your synthesis (protection and deprotection).

  • Alternative Boron Reagents: While pinacol esters are common, other boronic acid derivatives offer different stability profiles.[2] Consider preparing the corresponding MIDA (N-methyliminodiacetic acid) boronate or a trifluoroborate salt. These are often more stable and can slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.

  • Use of More Active Catalytic Systems: A sluggish Suzuki-Miyaura reaction means your starting materials are exposed to the basic conditions for a longer period, increasing the likelihood of deboronation.[7] Switching to a more active catalyst system, such as those employing Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can accelerate the desired cross-coupling, allowing it to outcompete the deboronation pathway.

Analytical Monitoring

Q5: How can I accurately monitor the extent of deboronation during my reaction?

A5: Regular monitoring is key to successful optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the reaction progress. Stain with a suitable agent (e.g., potassium permanganate) to visualize all spots. The 1H-indazole byproduct will likely have a different Rf value than your starting material and product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative analysis. It allows you to accurately determine the ratio of your desired product to the deboronated byproduct over time. This data is invaluable for comparing different reaction conditions.

  • ¹H NMR Spectroscopy: You can take a small aliquot from the reaction mixture, perform a mini-workup, and analyze the crude sample by ¹H NMR. The characteristic signals of the 1H-indazole can be integrated and compared to those of the desired product.

By understanding the mechanisms of deboronation and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your Suzuki-Miyaura couplings involving 7-indazole boronic acid pinacol ester.

References

  • LookChem. (n.d.). Cas 915411-01-7, 1H-INDAZOL-7-YL BORONIC ACID.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 945–957.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Collot, V., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (n.d.). pKa values for boronic acids 1-7.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2022). For the pro's (Suzuki). r/Chempros.
  • Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(22), 5770–5774.
  • Vera, G., et al. (2018).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484–16489.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Homocoupling of 7-(Pinacolboranyl)-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed homocoupling of 7-(pinacolboranyl)-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this reaction to synthesize symmetrical bi-indazoles, a scaffold of significant interest in medicinal chemistry. While a powerful C-C bond-forming reaction, the homocoupling of this specific heteroaryl boronic ester is frequently challenged by competing side reactions that can diminish yield, complicate purification, and consume valuable starting material.

This document provides in-depth troubleshooting strategies, detailed protocols, and mechanistic explanations to help you diagnose and mitigate these common issues, ensuring more efficient and reproducible outcomes in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the intended transformation in the homocoupling of 7-(pinacolboranyl)-1H-indazole?

The primary goal is the palladium-catalyzed synthesis of 7,7'-bi-1H-indazole. This reaction involves the coupling of two molecules of 7-(pinacolboranyl)-1H-indazole to form a new carbon-carbon bond between the C7 positions of the indazole rings. Unlike typical Suzuki-Miyaura cross-couplings that couple a boronic ester with an organic halide, this is an oxidative homocoupling reaction.

Q2: What are the most common and problematic side products I should anticipate?

The two most prevalent and yield-reducing side products are:

  • 1H-Indazole: Formed via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.

  • Unreacted Starting Material: Leftover 7-(pinacolboranyl)-1H-indazole due to incomplete conversion or catalyst deactivation.

The formation of 1H-indazole is particularly troublesome as it consumes the nucleophile and its polarity can complicate chromatographic purification.

Q3: Why is atmospheric oxygen control so critical for this specific reaction?

In a typical cross-coupling reaction, oxygen is detrimental as it can lead to the oxidative homocoupling of the boronic acid/ester, forming a symmetrical biaryl byproduct.[1] However, for an intentional oxidative homocoupling, a controlled amount of an oxidant is mechanistically required. The reaction often proceeds through a palladium peroxo complex, formed from the reaction of the Pd(0) catalyst with dioxygen (O₂).[2][3] This peroxo species is crucial for the catalytic cycle that leads to the biaryl product.[4][5] Therefore, running the reaction open to the atmosphere or under an oxygen-rich environment is sometimes a deliberate choice to promote this pathway, though it must be carefully controlled to prevent catalyst decomposition.[6]

Q4: Can the unprotected N-H group on the indazole ring interfere with the reaction?

Absolutely. The acidic proton of the indazole N-H group presents several potential complications.[7] It can react with the base, potentially altering the stoichiometry and effectiveness of the base in the catalytic cycle. Furthermore, the nitrogen lone pair can coordinate to the palladium center, which may inhibit catalytic activity.[8] In challenging cases, N-protection (e.g., with SEM, Boc, or DHP groups) is a viable strategy to circumvent these issues, although it adds synthetic steps.[9][10]

Troubleshooting Guide: Diagnosing & Solving Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: High Yield of 1H-Indazole Byproduct (Protodeboronation)

Question: My primary isolated product is 1H-indazole, with significant consumption of my starting boronic ester. What is causing this high level of protodeboronation and how can I stop it?

Answer: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This side reaction is particularly common with electron-rich or sensitive heteroaryl boronic esters like indazoles.[11][12] It is typically acid- or base-catalyzed and is exacerbated by the presence of proton sources, especially water.

Root Causes & Mechanistic Insight:

  • Water Content: The most common culprit is water in the reaction mixture, whether from solvents, reagents, or atmospheric moisture. Water can hydrolyze the pinacol ester to the corresponding boronic acid, which can be more susceptible to protodeboronation.[13]

  • Protic Solvents: Using alcohol-based or other protic solvents provides a ready source of protons.

  • Base-Mediated Decomposition: While a base is necessary to activate the boronic ester for transmetalation, excessively harsh or highly aqueous basic conditions can accelerate the protodeboronation pathway.[14][15]

  • Thermal Instability: High reaction temperatures can promote the degradation of the boronic ester, leading to protodeboronation.[12]

Solutions & Recommended Protocol Adjustments:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents. Solvents like dioxane, toluene, or CPME are excellent choices.[15]

    • Dry inorganic bases (e.g., K₃PO₄, Cs₂CO₃) in an oven before use. Ensure they are finely powdered to maximize surface area.[7]

    • Handle the 7-(pinacolboranyl)-1H-indazole under an inert atmosphere (N₂ or Ar) if it shows signs of instability.

  • Optimize Base Selection:

    • Avoid strong aqueous bases like NaOH or KOH if protodeboronation is observed.[16]

    • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices as they are strong enough to facilitate the reaction but are typically used under less aqueous conditions.[17]

    • In some cases, milder bases like potassium fluoride (KF) can be effective, especially if other functional groups are base-sensitive.[14]

  • Control Reaction Temperature:

    • Screen a range of temperatures. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Excessive heat can degrade sensitive reagents.[15]

  • Consider N-Protection:

    • If other methods fail, protecting the indazole N-H with a group like a SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl) can prevent interference from the acidic proton and improve stability and yield.[9]

Problem 2: Low Conversion & Stalled Reaction

Question: My reaction begins but appears to stall after a few hours, leaving a significant amount of starting material. What factors lead to incomplete conversion?

Answer: A stalled reaction is almost always due to the deactivation of the palladium catalyst or suboptimal reaction conditions that prevent efficient catalyst turnover.

Root Causes & Mechanistic Insight:

  • Catalyst Oxidation/Decomposition: If the reaction is not properly deoxygenated before the introduction of the Pd(0) source, or if the temperature is too high, the catalyst can decompose into inactive palladium black.[18]

  • Ineffective Base: The base is critical for activating the boronic ester to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[16][19] If the base is insoluble, not strong enough, or has been passivated, this crucial step will be inhibited.

  • Poor Reagent Solubility: If the boronic ester or the base is not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction will be slow and may not go to completion.[20]

  • Inhibitory Effects of Indazole: As mentioned in the FAQ, the unprotected indazole starting material or product can coordinate to the Pd(II) intermediate in the catalytic cycle, preventing subsequent steps.[8]

Solutions & Recommended Protocol Adjustments:

  • Optimize Catalyst and Ligand System:

    • Use a robust Pd(0) pre-catalyst like Pd(PPh₃)₄ or an air-stable Pd(II) pre-catalyst (e.g., PdCl₂(dppf), Buchwald pre-catalysts) that is efficiently reduced to Pd(0) in situ.

    • For challenging couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the reductive elimination step and improve catalyst stability and turnover.[1]

  • Ensure Proper Reaction Setup:

    • Thoroughly degas the reaction mixture before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Re-evaluate Solvent and Base:

    • If solubility is an issue, consider a different solvent system. A mixture like dioxane/water (e.g., 4:1) can sometimes improve the solubility of inorganic bases, but be mindful of the risk of protodeboronation.[7] Anhydrous CPME is a high-boiling alternative that can solubilize many organic compounds.[15]

    • Ensure the base is finely powdered. Grinding the base before use can significantly improve its effectiveness.[18]

Visualizing the Reaction Pathways

The following diagram illustrates the desired oxidative homocoupling pathway versus the two primary competing side reactions: protodeboronation and catalyst deactivation.

G cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions SM 7-(Pinacolboranyl)-1H-Indazole Peroxo Pd(II)(O2) Complex SM->Peroxo O2 Deboronation Protodeboronation SM->Deboronation H+ Source (e.g., H2O) Pd0 Pd(0)L_n Pd0->Peroxo Deactivation Catalyst Deactivation Pd0->Deactivation High Temp / Impurities Transmetalation Transmetalation Peroxo->Transmetalation + SM ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product 7,7'-Bi-1H-indazole ReductiveElim->Product Indazole 1H-Indazole Deboronation->Indazole PdBlack Pd Black (Inactive) Deactivation->PdBlack

Caption: Reaction schematic of desired homocoupling vs. side reactions.

Optimized Reaction Conditions

The selection of reagents and conditions is paramount to suppressing side reactions. The table below summarizes recommended starting points for optimization.

ParameterRecommended Reagent/ConditionRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or a Buchwald Pre-catalyst (e.g., SPhos-G3)Pd(PPh₃)₄ is a direct source of Pd(0). Buchwald pre-catalysts offer high stability and activity, often requiring lower catalyst loadings and temperatures.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that can be used under anhydrous or low-water conditions to minimize protodeboronation.[7][15]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents that are standard for Suzuki-type reactions. Ensure they are rigorously dried and degassed.
Atmosphere Inert (Argon or Nitrogen)Critical for preventing uncontrolled oxidation and decomposition of the Pd(0) catalyst.[1]
Temperature 80 - 110 °CStart at 80 °C and monitor by TLC/LCMS. Only increase temperature if necessary, as higher temperatures can accelerate side reactions.[7]
Additive None typically requiredFor oxidative homocoupling, air can be the oxidant. If using a sealed tube under inert gas, a dedicated oxidant (e.g., Ag₂O) may be needed, but this complicates the reaction.

Recommended Experimental Protocol

This protocol provides a robust starting point for the homocoupling of 7-(pinacolboranyl)-1H-indazole, designed to minimize common side reactions.

1. Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-(pinacolboranyl)-1H-indazole (1.0 equiv).

  • Add finely powdered and oven-dried K₃PO₄ (2.5 equiv).

  • Seal the flask with a rubber septum.

2. Reaction Setup & Degassing:

  • Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to establish an inert atmosphere.

  • Via syringe, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Bubble argon through the stirred suspension for 20-30 minutes to thoroughly degas the solvent.

3. Catalyst Addition and Reaction:

  • While maintaining a positive pressure of argon, add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Place the flask in a preheated oil bath at 90 °C.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

4. Workup and Purification:

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the 7,7'-bi-1H-indazole product.

References

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. [Link]
  • Elias, W. C., et al. (2018). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
  • Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Boyd, M. J., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Schmidt, J. P., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]
  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
  • Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
  • Schmidt, J. P., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. University of Illinois Urbana-Champaign. [Link]
  • Candish, L., et al. (2017). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Royal Society of Chemistry. [Link]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
  • Bar-Haim, G., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
  • Brix, O., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
  • Bjerglund, K., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Semantic Scholar. [Link]
  • Bar-Haim, G., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. University of Copenhagen Research Portal. [Link]
  • Adamczyk-Woźniak, A., et al. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). [Link]
  • Kumar, A., et al. (2013). Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester).

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 7-Haloindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 7-haloindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction to access novel chemical matter. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is crucial for exploring structure-activity relationships (SAR). However, this reaction is not without its challenges, from the inherent reactivity of the indazole core to the selection of optimal reaction parameters.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and rationally design your experiments for success.

Core Principles: The Catalytic Cycle in Context

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron species.[1] Understanding the catalytic cycle is fundamental to troubleshooting and optimization.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex Transmetalation_Complex Transmetalation Intermediate OA_Complex->Transmetalation_Complex Transmetalation Product_Complex Product Complex Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product 7-Aryl-Indazole Product_Complex->Product Indazole 7-Halo-Indazole Indazole->OA_Complex Oxidative Addition Boronic_Acid Ar-B(OH)₂ + Base Boronic_Acid->Transmetalation_Complex Troubleshooting_Low_Yield Start Low or No Product Yield Q_Catalyst Is the Catalyst Active? Start->Q_Catalyst A_Catalyst_Yes Yes Q_Catalyst->A_Catalyst_Yes Yes A_Catalyst_No No Q_Catalyst->A_Catalyst_No No Q_Base Is the Base Effective? A_Catalyst_Yes->Q_Base Sol_Catalyst Use fresh catalyst. Consider a more stable precatalyst. Run a positive control reaction. A_Catalyst_No->Sol_Catalyst A_Base_Yes Yes Q_Base->A_Base_Yes Yes A_Base_No No Q_Base->A_Base_No No Q_Temp Is the Temperature Sufficient? A_Base_Yes->Q_Temp Sol_Base Use a stronger or more soluble base (e.g., K₂CO₃ → K₃PO₄). Ensure adequate water is present to dissolve the base. Use finely powdered, anhydrous base. A_Base_No->Sol_Base A_Temp_Yes Yes Q_Temp->A_Temp_Yes Yes A_Temp_No No Q_Temp->A_Temp_No No Q_Degas Was the Reaction Adequately Degassed? A_Temp_Yes->Q_Degas Sol_Temp Increase temperature (e.g., 80°C → 100-120°C). Consider microwave heating for rapid screening. A_Temp_No->Sol_Temp A_Degas_Yes Yes Q_Degas->A_Degas_Yes Yes A_Degas_No No Q_Degas->A_Degas_No No End Re-evaluate Ligand and Solvent Choice A_Degas_Yes->End Sol_Degas Degas solvent and reaction mixture thoroughly (e.g., N₂/Ar bubbling for 15-30 min). Maintain an inert atmosphere throughout. A_Degas_No->Sol_Degas

Caption: Troubleshooting Decision Tree for Low Yield.

  • Is your catalyst active?

    • Cause: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and degrade over time. Pd(II) precatalysts can also fail if the in-situ reduction to Pd(0) is inefficient.

  • Is your base strong enough and soluble?

    • Cause: If the base is too weak or is not soluble in the reaction medium, it cannot efficiently generate the active boronate species.

    • Solution: Switch to a stronger or more soluble base. For example, if K₂CO₃ fails, try Cs₂CO₃ or K₃PO₄. [2]Ensure enough water is present in your solvent system to dissolve the base. Using finely powdered base can also increase its surface area and reactivity. [3]

  • Is the temperature high enough?

    • Cause: The oxidative addition step, especially for 7-bromo and 7-chloroindazoles, has a significant activation energy barrier.

    • Solution: If the reaction is sluggish at 80-90 °C, increase the temperature to 100-120 °C, particularly when using solvents like dioxane or DMF. [4]Microwave irradiation can be an excellent tool for rapidly screening higher temperatures and accelerating reaction times. [5][6]

  • Was the reaction properly degassed?

    • Cause: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the catalytic cycle. [7] * Solution: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (N₂ or Ar) for at least 15-30 minutes. The reaction vessel containing the substrates and solvent should also be purged with inert gas before the catalyst is added. Maintain a positive pressure of inert gas throughout the reaction. [3]

Problem 2: Significant formation of side products.
  • Protodeboronation (Boronic acid replaced by -H):

    • Cause: This occurs when the boronic acid reacts with a proton source (like water) to cleave the C-B bond, especially at elevated temperatures and with certain heteroaryl boronic acids. [8] * Solution:

      • Use a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate, instead of the boronic acid.

      • Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.

      • Minimize reaction time by using a more active catalyst or higher temperature.

      • Consider running the reaction under anhydrous conditions, though this may slow the desired reaction.

  • Homocoupling (Ar-Ar and Indazole-Indazole):

    • Cause: Homocoupling of the boronic acid (Ar-Ar) is often promoted by the presence of oxygen and Pd(II) species. [7]Homocoupling of the haloindazole is less common but can occur.

    • Solution: Rigorous degassing is the best preventative measure. Using a Pd(0) source directly or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also help.

  • Dehalogenation (7-Halo-indazole replaced by 7-H-indazole):

    • Cause: After oxidative addition, the palladium intermediate can sometimes be reduced by a hydride source in the reaction mixture (e.g., from an alcohol solvent or amine base), leading to reductive elimination of the dehalogenated indazole. [7] * Solution: Avoid using alcohol as the primary solvent if dehalogenation is a major issue. Ensure the base is not a strong reducing agent.

Problem 3: Reaction is sluggish or stalls before completion.
  • Cause: This often points to gradual catalyst deactivation or inhibition. As the product (7-aryl-indazole) forms, it can also act as a ligand for the palladium, potentially forming less active catalytic species, especially if it has coordinating groups.

  • Solution:

    • Increase Catalyst Loading: Try increasing the catalyst loading from a typical 1-5 mol% to 5-10 mol%.

    • Change Ligand: The initial ligand may not be robust enough for the entire reaction. Switch to a more bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos, RuPhos) which can stabilize the catalyst and promote the reductive elimination step. [8] 3. Use a Precatalyst: Buchwald precatalysts are designed for high stability and efficient generation of the active Pd(0) species, making them excellent for challenging couplings. [8]

Problem 4: Issues with reproducibility.
  • Cause: Suzuki reactions can be sensitive to seemingly minor variations in reagent quality, water content, and atmospheric control.

  • Solution:

    • Reagent Quality: Use high-purity, anhydrous solvents. Ensure the base is dry and finely powdered. Boronic acids can vary in quality between batches and suppliers; check purity before use.

    • Water Content: While water is beneficial, its amount should be consistent. Use a fixed, measured ratio of organic solvent to deionized water.

    • Inert Atmosphere: Be meticulous and consistent with your degassing and inert atmosphere techniques. A small leak allowing oxygen ingress can drastically alter the outcome. [3]

Experimental Protocols & Data

General Protocol for Screening Base and Solvent for 7-Bromo-1H-indazole Coupling

This protocol provides a starting point for optimization. Reactions should be set up in parallel to efficiently screen conditions.

Materials:

  • 7-Bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, to make a 0.1 M solution based on the indazole)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add 7-Bromo-1H-indazole, the arylboronic acid, and the base.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Place the vial in a pre-heated heating block (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Commonly Used Bases for 7-Indazole Suzuki Coupling
BaseTypical EquivalentsStrengthKey Characteristics & Recommendations
K₃PO₄ 2.0 - 3.0StrongOften the base of choice for challenging N-heterocycle couplings. Good solubility in aqueous mixtures. [8]
Cs₂CO₃ 1.5 - 2.5Medium-StrongHighly effective due to the solubilizing effect of the cesium cation. More expensive but often gives higher yields. [2][9]
K₂CO₃ 2.0 - 3.0MediumA reliable, cost-effective choice for many standard couplings. May be less effective for difficult substrates. [10][11]
KF 2.0 - 3.0WeakFluoride ions are thought to activate the boronic acid through a different mechanism. Can be effective in specific cases.
Organic Bases (e.g., Et₃N, DIPEA) 3.0 - 4.0WeakGenerally not recommended for couplings with inorganic boronic acids as they are often ineffective at promoting transmetalation. [12]
Table 2: Guide to Solvent Systems for 7-Indazole Suzuki Coupling
Solvent System (v/v)Typical Temp. (°C)Suitability & Comments
1,4-Dioxane / H₂O (4:1) 80 - 110Excellent starting point. Balances substrate solubility and base activation. Widely applicable for 7-bromoindazoles. [10][2]
THF / H₂O (4:1) 65 - 80Good for highly reactive substrates (7-iodoindazoles) due to lower boiling point.
Toluene / H₂O 90 - 110Can be effective, but the biphasic nature requires vigorous stirring. May reduce catalyst decomposition at high temperatures.
DMF / H₂O (9:1) 100 - 130Recommended for unreactive substrates like 7-chloroindazoles that require higher thermal energy. [4]
iPrOH / H₂O 80 - 90A "greener" solvent alternative that can be effective for some systems. [13]

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Gopi, B.; Vijayakumar, V. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Adv., 2024. [Link]
  • Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 2012, 134(30), 12871–12879. [Link]
  • El-Kashef, H.; et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv., 2021, 11, 7107-7114. [Link]
  • El-Kashef, H.; et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Adv., 2021, 11, 7107-7114. [Link]
  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... [Link]
  • Abbiati, G.; et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(11), 13536-13548. [Link]
  • Prat, D.; et al. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Org. Process Res. Dev., 2013, 17(12), 1517–1525. [Link]
  • Lei, P.; et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chem. Eng., 2021, 9(1), 552–559. [Link]
  • Lei, P.; et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • Madaksira, V. What is the prominent role of water in the Suzuki reaction?. Quora, 2023. [Link]
  • Sultan, D. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Lei, P.; et al. Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Rutgers University, 2021. [Link]
  • Anderson's Process Solutions.
  • El Kazzouli, S.; et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Wikipedia. Suzuki reaction. [Link]
  • Capocasa, G. Why can't I achieve good yields for this Suzuki reaction?.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Li, J.; et al. Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 2018, 3(7), 8083–8089. [Link]
  • Ben-Yahia, A.; et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • ResearchGate. Free (NH)
  • Zhang, Z.; et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 2023, 28(6), 2824. [Link]
  • Crestey, F.; et al. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
  • Gopi, B.; Vijayakumar, V. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Arkat USA. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]
  • ResearchGate.
  • Zhang, Z.; et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • El Kazzouli, S. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.

Sources

Technical Support Center: Optimizing Solubility in Reactions with 7-(Pinacolboranyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-(pinacolboranyl)-1H-indazole. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to address solubility challenges and enhance the success of your reaction mixtures, particularly in Suzuki-Miyaura cross-coupling reactions. Our approach is built on established chemical principles and field-proven insights to ensure you can navigate experimental hurdles with confidence.

Introduction: The Solubility Challenge

7-(Pinacolboranyl)-1H-indazole is a valuable building block in medicinal chemistry. However, its planar, heterocyclic structure, combined with the hydrogen-bonding capability of the N-H proton, can lead to poor solubility in common organic solvents. This often results in heterogeneous reaction mixtures, leading to low yields, reproducibility issues, and purification difficulties. This guide is designed to help you systematically diagnose and resolve these solubility-related problems.

Troubleshooting Guide: From Precipitation to Solution

Low solubility of starting materials is a primary obstacle in achieving high-yielding and clean reactions. The following table outlines common issues, their probable causes, and actionable solutions grounded in chemical principles.

Observed Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Precipitation upon reagent addition (e.g., base, aryl halide) 1. Poor Solvent Choice: The selected solvent cannot adequately solvate all reaction components (the indazole, aryl halide, base, and catalyst complex).2. Insoluble Base: Common inorganic bases (e.g., K₂CO₃, K₃PO₄) have very low solubility in purely organic solvents like THF or Toluene.[1][2]3. Formation of Insoluble Salts: The indazole N-H proton can be deprotonated by the base, forming an indazolide salt with poor solubility.1. Solvent Screening: Start with a more polar, aprotic solvent known to be effective for indazole chemistry, such as DMF , 1,4-Dioxane , or DMSO .[3] These solvents have higher dielectric constants and are better at solvating ionic intermediates and polar reagents.[4]2. Employ a Co-Solvent System: The addition of water (e.g., Dioxane/H₂O 4:1) is a standard technique to dissolve inorganic bases.[1][2][5] Water increases the polarity of the medium and can facilitate the formation of the active boronate species required for transmetalation.[1]3. N-H Protection: If salt formation is suspected, consider protecting the indazole nitrogen with a suitable group (e.g., SEM, THP). Protected indazole boronic esters often exhibit improved solubility and prevent side reactions at the N-1 position.[3]
Reaction is sluggish or stalls (low conversion) 1. Heterogeneous Mixture: Poor solubility leads to a low effective concentration of reactants, slowing down the reaction rate.2. Catalyst Poisoning or Deactivation: Insoluble materials can sequester the palladium catalyst, removing it from the catalytic cycle.3. Insufficient Temperature: The reaction may have a significant activation energy barrier that is not overcome at the current temperature.1. Increase Temperature: Gradually increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can significantly improve the solubility of all components and overcome kinetic barriers.[2] Microwave heating can be an effective strategy for rapidly reaching higher temperatures.[1]2. Change the Base: Switch to a more soluble or milder base. For instance, if K₂CO₃ is insoluble, consider Cs₂CO₃, which often has better solubility in organic solvents, or an organic base. Alternatively, KF can be used under milder conditions, though it may slow the reaction rate.[6]3. Ligand Optimization: For challenging couplings, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can promote the oxidative addition step and stabilize the catalyst.[1]
Low and inconsistent yields 1. Protodeboronation: The C-B bond is cleaved and replaced by a hydrogen atom, a common side reaction with electron-deficient or sensitive boronic esters, often exacerbated by harsh basic conditions or the presence of excess water.[1][7]2. Hydrolysis of Pinacol Ester: The pinacol ester may hydrolyze to the corresponding boronic acid. While often more reactive, the boronic acid can be unstable and prone to decomposition or trimerization to boroxines.[7]1. Use Milder Bases: Employ bases like K₃PO₄ or Cs₂CO₃ which are effective but can reduce the rate of protodeboronation compared to stronger bases.[7]2. Anhydrous Conditions: If protodeboronation is a major issue, switch to strictly anhydrous conditions. This involves using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK).[1]3. Use the Pinacol Ester's Stability: The pinacol ester is intentionally used for its stability. It can act as a "slow-release" source of the more reactive boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable acid low and minimizing degradation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a Suzuki coupling with 7-(pinacolboranyl)-1H-indazole?

A1: A polar, aprotic solvent is the recommended starting point. 1,4-Dioxane , often with water as a co-solvent (e.g., 4:1 or 5:1 ratio), is a robust choice that balances the solubility of the organic reagents and the inorganic base.[4][5] N,N-Dimethylformamide (DMF) is another excellent option, particularly if reactants show poor solubility in dioxane, as it is a stronger solvent.[5][6] For particularly stubborn cases, DMSO can be used, although its high boiling point can make product isolation more challenging.[3]

Q2: My reaction mixture is a thick slurry even after heating. What should I do?

A2: This indicates a severe solubility problem. First, try increasing the solvent volume to decrease the overall concentration (e.g., from 0.2 M to 0.1 M). If this is ineffective, a change of solvent to a more powerful one, such as DMF or DMSO, is warranted.[3][6] You should also verify that your base is appropriate for the chosen solvent system. If using a purely organic solvent, an inorganic base like K₂CO₃ will likely not dissolve sufficiently.[2]

Q3: Should I be concerned about the N-H proton on the indazole ring?

A3: Yes, the N-H proton is a critical factor. It can participate in hydrogen bonding, which tends to decrease solubility in non-polar solvents. More importantly, it is acidic and can be deprotonated by the base used in the Suzuki reaction. This can lead to the formation of an indazolide salt with different solubility characteristics or potential side reactions. For complex substrates or when troubleshooting persistent issues, using an N-protected indazole boronic ester (e.g., N-SEM or N-THP protected) is a highly effective strategy to eliminate these complications and often improve solubility.[3]

Q4: Can adding water to the reaction be detrimental?

A4: It's a trade-off. Adding water is often necessary to dissolve the inorganic base and can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid in situ.[5] However, excess water, especially in combination with high temperatures and a strong base, can promote protodeboronation, a major side reaction that cleaves the C-B bond and reduces yield.[7] The amount of water should be carefully controlled, typically between 10-25% of the total solvent volume.

Q5: How does temperature affect solubility and reaction outcome?

A5: Higher temperatures generally increase the solubility of all reaction components and accelerate the reaction rate.[2] This can be crucial for getting reactants into solution. However, elevated temperatures can also accelerate decomposition pathways, such as protodeboronation.[1] Therefore, it is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate and maintains a homogeneous solution. A typical range for these couplings is 80–110 °C.[1][2]

Visualizing the Troubleshooting Workflow

To effectively tackle solubility issues, a systematic approach is essential. The following workflow diagram outlines a logical sequence of steps to diagnose and solve problems related to reaction mixture heterogeneity.

G Start Reaction Mixture is Not Homogeneous (Precipitate/Slurry Observed) CheckSolvent Is the solvent appropriate? (e.g., Dioxane, DMF) Start->CheckSolvent CheckBase Is the base soluble? (e.g., K₂CO₃ in pure THF) CheckSolvent->CheckBase If Yes Sol_Switch Action: Switch to a more polar aprotic solvent (DMF, DMSO) CheckSolvent->Sol_Switch If No CheckTemp Is the temperature high enough? CheckBase->CheckTemp If Yes Sol_CoSolvent Action: Add water as a co-solvent (e.g., Dioxane/H₂O 4:1) CheckBase->Sol_CoSolvent If No CheckProtect Is the Indazole N-H unprotected? CheckTemp->CheckProtect If Yes Sol_Temp Action: Increase temperature (e.g., 80°C → 100°C) CheckTemp->Sol_Temp If No Sol_Protect Action: Use N-Protected Indazole Boronic Ester CheckProtect->Sol_Protect If Yes End Reaction is Homogeneous Proceed and Monitor CheckProtect->End If No (Already Protected) Sol_Switch->CheckBase Sol_CoSolvent->CheckTemp Sol_Temp->CheckProtect Sol_Protect->End

Sources

Navigating the Crossroads of Reactivity: A Technical Support Guide to Chemoselective Coupling of 7-Indazole Boronic Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common yet challenging synthetic problem: controlling the chemoselectivity between N-arylation and C-C coupling of 7-indazole boronic ester. Our goal is to equip you with the scientific rationale and practical steps to steer your reaction towards the desired product with high fidelity.

The Challenge: A Tale of Two Pathways

The 7-indazole boronic ester scaffold is a valuable building block in medicinal chemistry, offering multiple reaction handles for molecular elaboration. However, its inherent reactivity presents a significant challenge. The presence of two nucleophilic nitrogen atoms (N1 and N2) and a boronic ester poised for C-C coupling creates a competitive environment where N-arylation and Suzuki-Miyaura C-C coupling can occur simultaneously, leading to a mixture of products and diminished yields of the target molecule. This guide will illuminate the factors governing this chemoselectivity and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N-arylated and C-C coupled products. What are the primary factors influencing this lack of selectivity?

A1: The chemoselectivity between N-arylation and C-C coupling is a delicate balance governed by several interconnected parameters. The primary factors include:

  • Catalyst System: The choice of metal (palladium or copper) and the associated ligands is paramount. Palladium catalysts are generally employed for both Suzuki-Miyaura coupling and Buchwald-Hartwig amination (N-arylation).[1][2][3] Copper catalysts, particularly in the presence of diamine ligands, are well-known to promote N-arylation.[4][5][6]

  • Reaction Temperature: C-C bond formation via Suzuki-Miyaura coupling often requires higher temperatures for efficient transmetalation and reductive elimination.[7][8] In contrast, copper-catalyzed N-arylation can sometimes be achieved at lower temperatures.[5]

  • Base: The choice and strength of the base can significantly influence the reaction pathway. Strong bases can deprotonate the indazole NH, favoring N-arylation. However, the base also plays a crucial role in the Suzuki-Miyaura catalytic cycle.

  • Solvent: The polarity and coordinating ability of the solvent can affect catalyst stability, solubility of reagents, and the relative rates of the competing reactions.

Q2: How can I selectively promote C-C coupling (Suzuki-Miyaura) over N-arylation?

A2: To favor the Suzuki-Miyaura coupling of the 7-boronic ester, you need to create conditions that accelerate the C-C bond-forming catalytic cycle while minimizing the reactivity of the indazole nitrogens.

  • Protecting the Indazole Nitrogens: The most straightforward approach is to protect the NH group of the indazole. Common protecting groups like tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) can effectively block the N-arylation pathway.[9]

  • Optimizing the Palladium Catalyst and Ligand: Employing a palladium catalyst system known for high efficiency in Suzuki-Miyaura couplings is crucial. For instance, catalysts like Pd(dppf)Cl2 or systems generated in situ from a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine ligand are commonly used.[2][10]

  • Careful Base Selection: A moderately strong inorganic base like K2CO3 or K3PO4 is often effective for Suzuki-Miyaura reactions and is less likely to aggressively promote N-arylation compared to very strong bases like NaOt-Bu.[2][11]

Q3: What conditions should I employ to selectively achieve N-arylation?

A3: To favor N-arylation, you should choose conditions that promote the formation of the C-N bond while suppressing the Suzuki-Miyaura coupling.

  • Copper Catalysis: Copper-based catalyst systems are a reliable choice for N-arylation of azoles.[4][5][12] A combination of a copper(I) source (e.g., CuI) and a diamine ligand often provides high yields and selectivity for N-arylation.[4][5]

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): While palladium can catalyze both reactions, specific ligands can favor N-arylation. Bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig amination.[1][3][13]

  • Lower Reaction Temperatures: As N-arylation can sometimes proceed under milder conditions than Suzuki-Miyaura coupling, running the reaction at a lower temperature may favor the desired C-N bond formation.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low to no conversion of starting materials 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low.1. Catalyst Check: Use a fresh batch of catalyst and ensure anhydrous and anaerobic conditions, especially for palladium-catalyzed reactions. 2. Base and Solvent Screening: For Suzuki coupling, consider bases like K2CO3, K3PO4, or Cs2CO3 in solvents such as dioxane/water or toluene.[2][7] For N-arylation, stronger bases like NaOt-Bu or K3PO4 in solvents like DMF or toluene might be necessary.[13][14] 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C.
Formation of a mixture of N1- and N2-arylated isomers The electronic and steric environment of the indazole ring influences the site of N-arylation.1. Ligand Modification: For copper-catalyzed reactions, the choice of diamine ligand can influence the N1/N2 ratio.[5] 2. Solvent Effects: The polarity of the solvent can impact the regioselectivity of N-alkylation and, by extension, N-arylation.[15] 3. Protecting Group Strategy: If feasible, protection of one nitrogen followed by arylation and deprotection can provide a single regioisomer.
Protodeborylation (loss of the boronic ester) The boronic ester is unstable under the reaction conditions, often due to excess water or strong acid/base.1. Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Base Stoichiometry: Use the minimum effective amount of base. 3. Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize side reactions.
Homocoupling of the aryl halide or the boronic ester This side reaction is often promoted by certain palladium catalysts and reaction conditions.1. Ligand Choice: Use ligands that promote rapid cross-coupling over homocoupling. 2. Control Stoichiometry: Use a slight excess of the boronic ester.

Visualizing the Competing Pathways

competing_pathways start 7-Indazole Boronic Ester + Aryl Halide n_arylation N-Arylation Product start->n_arylation Cu Catalyst / Pd Catalyst (Buchwald-Hartwig) Base, Solvent, Temp. c_coupling C-C Coupling Product start->c_coupling Pd Catalyst (Suzuki-Miyaura) Base, Solvent, Temp.

Caption: Competing N-arylation and C-C coupling pathways for 7-indazole boronic ester.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield of Desired Product mixture Mixture of N- and C-Coupled Products? start->mixture want_c Desired: C-C Coupling start->want_c If mixture and... low_conversion Low Conversion? mixture->low_conversion No want_n Desired: N-Arylation mixture->want_n Yes optimize_conditions Optimize Catalyst, Base, Solvent, Temp. low_conversion->optimize_conditions Yes use_cu Switch to Cu Catalyst (e.g., CuI/diamine) want_n->use_cu protect_nh Protect Indazole NH (e.g., Boc, SEM) want_c->protect_nh

Sources

effect of temperature on the stability of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 915411-02-8). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, handling, and troubleshooting of this versatile reagent. The following question-and-answer format addresses common challenges and provides practical, field-proven solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: Proper storage is critical to maintain the quality and reactivity of this compound. Based on supplier recommendations and the known chemistry of boronic acid pinacol esters, the following conditions are advised:

ParameterRecommendationRationale
Temperature Store at 0 - 8 °C.[1]Reduced temperature minimizes the rate of potential decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation.
Container Keep in a tightly sealed container.[2][3][4][5]Prevents the ingress of moisture and air.
Light Protect from light.While not always explicitly stated, it is good practice for complex organic molecules.

Failure to adhere to these storage conditions can lead to the degradation of the reagent, primarily through hydrolysis of the pinacol boronate ester to the corresponding boronic acid.

Question 2: I received this compound as a solid. How should I handle it in the laboratory to prevent degradation?

Answer: Careful handling is essential to preserve the integrity of the reagent during experimental setup.[6][7] Here are key handling protocols:

  • Work in a Controlled Environment: Whenever possible, handle the solid in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[8]

  • Use Dry Glassware and Solvents: Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent hydrolysis.

  • Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture on the cold solid.

  • Prompt Use: Once a container is opened, it is best to use the required amount of reagent promptly and then reseal the container tightly under an inert atmosphere.

Below is a recommended workflow for handling the reagent:

hydrolysis_pathway cluster_0 This compound cluster_1 7-(dihydroxyboranyl)-1H-indazole cluster_2 Pinacol Reagent Boronic_Acid Reagent->Boronic_Acid + 2 H2O Pinacol Reagent->Pinacol + 2 H2O

Caption: The primary hydrolytic degradation pathway of this compound.

Analytical and Purification Issues

Question 5: I am having difficulty purifying my product by silica gel chromatography. It seems to be decomposing on the column. What can I do?

Answer: This is a well-documented issue with boronic acid pinacol esters. [8][9][10]The acidic nature of standard silica gel can catalyze the hydrolysis of the ester back to the more polar boronic acid, leading to streaking and poor recovery.

Here are some proven strategies to overcome this challenge:

  • Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), before packing the column.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.

  • Alternative Purification Methods: If possible, try to purify the compound by recrystallization or distillation (if thermally stable) to avoid chromatography altogether.

Question 6: How can I monitor the stability of my this compound sample over time?

Answer: Regular analytical monitoring is key to ensuring the quality of your reagent. The following techniques are recommended:

Analytical MethodInformation Provided
¹H NMR Can be used to detect the formation of pinacol, a byproduct of hydrolysis. The appearance of a singlet around 1.2-1.3 ppm corresponding to the methyl groups of free pinacol is a good indicator of degradation.
LC-MS A powerful technique to detect the presence of the hydrolyzed boronic acid and the parent boronate ester. This can also help in quantifying the extent of degradation.
Reversed-Phase HPLC Can be challenging due to on-column hydrolysis. [11][12]If using this method, it is crucial to use a column with low silanol activity and to carefully optimize the mobile phase to minimize hydrolysis during analysis. [11][12]

By implementing these troubleshooting and handling procedures, you can significantly improve the stability and performance of this compound in your research.

References

  • Wikipedia. Boronic acid. [Link]
  • National Institutes of Health.
  • ResearchGate.
  • PubMed.
  • PubChem. 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. [Link]
  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
  • Chem-Impex. 1-Boc-1H-indazole-5-boronic acid pinacol ester. [Link]
  • Chem-Station. Protecting Groups for Boronic Acids. [Link]
  • ResearchGate. Protodeboronation of (Hetero)
  • ResearchGate. Protection of Phenyl boronic acid?. [Link]
  • PubMed. Protodeboronation of (Hetero)
  • CSIRO Publishing.
  • CSIRO Publishing.
  • National Institutes of Health.
  • Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
  • ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
  • Fisher Scientific.
  • Masaryk University. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]
  • Reddit. Struggling with Suzuki Reaction. [Link]
  • National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

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Technical Support Center: Managing Steric Hindrance in Coupling Reactions at the 7-Position of Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of coupling reactions at the sterically encumbered 7-position of the indazole scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing these valuable motifs. Here, we dissect common experimental hurdles and provide field-proven, evidence-based solutions to streamline your synthetic efforts.

Introduction: The Challenge of the 7-Position

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Functionalization of the indazole core is crucial for modulating its pharmacological properties. However, the C7-position presents a significant synthetic challenge due to steric hindrance imposed by the fused pyrazole ring. This steric congestion can impede catalyst-substrate interactions, leading to low yields, sluggish reactions, and undesired side products. This guide provides a systematic approach to overcoming these obstacles in common palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Part 1: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction at the C7-position of my 7-bromoindazole is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a C7-indazole Suzuki-Miyaura coupling is a frequent issue primarily rooted in steric hindrance affecting the catalytic cycle. Here’s a breakdown of potential causes and solutions:

  • Inadequate Catalyst System: The steric bulk around the C7-position requires a highly active and sterically demanding catalyst system.

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Opt for bulky, electron-rich biaryl phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for oxidative addition to the hindered 7-bromoindazole. Excellent starting points include RuPhos , BrettPhos , and t-BuXPhos .[3]

    • Palladium Pre-catalyst: Using a pre-formed palladium pre-catalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3) often provides more reproducible and superior results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] Pre-catalysts ensure a consistent and efficient generation of the active Pd(0) species.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is interdependent and crucial for both transmetalation and maintaining catalyst stability.

    • Base Selection: Strong, non-nucleophilic bases are generally preferred. While K₂CO₃ or Cs₂CO₃ can be effective, stronger bases like K₃PO₄ or NaOtBu are often required to facilitate the transmetalation step, which can be slowed by steric hindrance. For NH-free indazoles, a strong, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can be particularly effective.[3]

    • Solvent System: Aprotic polar solvents are typically used. A mixture of dioxane/water or toluene/water is a common starting point. The water is essential for dissolving the inorganic base and facilitating the boronic acid activation.

  • Reaction Temperature and Time: Sterically hindered couplings often require more forcing conditions.

    • Increase Temperature: If you are running the reaction at 80 °C, consider increasing it to 100-110 °C.

    • Extend Reaction Time: Monitor the reaction by LC-MS. These reactions can be sluggish and may require extended reaction times (12-24 hours).

Troubleshooting Workflow for C7-Suzuki-Miyaura Coupling

G cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_protect Protecting Group Strategy start Low Yield at C7-Indazole Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If still low yield ligand Switch to Bulky Ligand (e.g., RuPhos, BrettPhos) catalyst->ligand protect Consider N-Protection Strategy conditions->protect If still low yield base Use Stronger Base (K3PO4, NaOtBu) conditions->base failure Re-evaluate Approach protect->failure If impractical nh_protect Protect Indazole N-H (e.g., SEM, Boc) protect->nh_protect success Successful Coupling precatalyst Use Pd Pre-catalyst (e.g., G3 Precatalysts) ligand->precatalyst temp Increase Temperature (100-110 °C) base->temp nh_protect->success

Caption: Decision workflow for troubleshooting low yields in C7-indazole Suzuki-Miyaura reactions.

Part 2: Buchwald-Hartwig Amination
Question 2: I am attempting a Buchwald-Hartwig amination at the 7-position with a primary/secondary amine and observing significant amounts of hydrodehalogenation of my starting material. What's going wrong?

Answer:

The formation of the hydrodehalogenated arene is a classic side reaction in Buchwald-Hartwig aminations, often exacerbated by steric hindrance.[4] It arises from a competitive pathway where the palladium-amide intermediate undergoes β-hydride elimination instead of the desired reductive elimination.

  • Ligand Choice is Paramount: The ligand plays a crucial role in favoring reductive elimination over β-hydride elimination. For sterically hindered C7-indazoles, highly active and bulky ligands are essential.

    • For Primary Amines: Ligands like BrettPhos or tBuXPhos are excellent choices.[3][5]

    • For Secondary Amines: RuPhos is often the ligand of choice.[5]

    • The steric bulk of these ligands creates a coordination sphere around the palladium that promotes the C-N bond-forming reductive elimination.

  • Base Selection: The choice of base can influence the concentration of the palladium-amide intermediate and the rate of competing side reactions.

    • Sterically Hindered Bases: Using a strong, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is highly recommended.[3] These bases are effective at deprotonating the amine-palladium complex to form the key amide intermediate without interfering with the catalyst. Weaker bases like K₂CO₃ are generally less effective for this transformation.[3]

  • Solvent and Temperature:

    • Solvents: Anhydrous, deoxygenated toluene or dioxane are standard solvents.

    • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. It's a delicate balance. Start at a moderate temperature (e.g., 90-100 °C) and monitor the reaction closely.

Data Summary: Recommended Conditions for C7-Indazole Coupling
Coupling ReactionRecommended LigandsRecommended BasesTypical SolventsTemperature (°C)
Suzuki-Miyaura RuPhos, BrettPhos, SPhosK₃PO₄, Cs₂CO₃, NaOtBuDioxane/H₂O, Toluene/H₂O90 - 110
Buchwald-Hartwig RuPhos, BrettPhos, tBuXPhosNaOtBu, LiHMDSToluene, Dioxane90 - 110
Sonogashira XPhos, SPhos, P(t-Bu)₃Cs₂CO₃, K₂CO₃, Et₃NToluene, Dioxane, DMF80 - 100
Part 3: Sonogashira Coupling
Question 3: My Sonogashira coupling of a terminal alkyne at the C7-position is sluggish and gives significant amounts of alkyne homocoupling (Glaser coupling). How can I improve this?

Answer:

Sluggish Sonogashira reactions and competing Glaser coupling are common issues when dealing with sterically hindered substrates.[6][7] The key is to optimize the conditions to favor the cross-coupling pathway.

  • Copper Co-catalyst: While the Sonogashira reaction is palladium-catalyzed, a copper(I) co-catalyst (typically CuI) is crucial for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.[8] However, excess copper can promote the undesired oxidative homocoupling of the alkyne.

    • Minimize Copper: Use the lowest effective amount of CuI (e.g., 1-5 mol%).

    • Copper-Free Conditions: In some cases, particularly with electron-rich alkynes, "copper-free" Sonogashira conditions can be employed. These protocols often require a different base, such as a bulky amine base (e.g., diisopropylethylamine - DIPEA) or the use of silver salts as co-catalysts.[8]

  • Ligand and Palladium Source:

    • Ligands: Bulky phosphine ligands such as P(t-Bu)₃ , SPhos , or XPhos can accelerate the reductive elimination step and improve yields. The choice of ligand can be substrate-dependent, so screening may be necessary.[9]

    • Palladium Source: PdCl₂(PPh₃)₂ is a common choice, but for hindered substrates, a more active pre-catalyst might be beneficial.

  • Solvent and Base:

    • Solvent: The choice of solvent can influence reaction rates and selectivity by modulating steric interactions.[10] Toluene , dioxane , or DMF are commonly used.

    • Base: An amine base like triethylamine (Et₃N) or DIPEA is typically used to neutralize the HX generated during the reaction. An inorganic base like Cs₂CO₃ can also be effective.

Mechanism: Key Steps in C7-Indazole Coupling

G pd0 [Pd(0)L₂] ox_add Oxidative Addition pd0->ox_add pd_complex [Indazole-Pd(II)-X]L₂ ox_add->pd_complex transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald) pd_complex->transmetal reduct_elim Reductive Elimination transmetal->reduct_elim reduct_elim->pd0 Catalyst Regeneration product C7-Coupled Indazole reduct_elim->product substrate 7-Halo-Indazole substrate->ox_add coupling_partner Coupling Partner (Boronic Acid, Amine, Alkyne) coupling_partner->transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 4: The Role of N-H Protecting Groups
Question 4: Should I protect the indazole N-H? If so, which protecting group should I use?

Answer:

The decision to protect the indazole N-H is a critical strategic choice. While many modern protocols are designed for unprotected NH-heterocycles, protection can sometimes be beneficial, especially when dealing with highly sensitive substrates or when troubleshooting failing reactions.[3][11]

  • Advantages of N-H Free Reactions:

    • Step Economy: Avoids additional protection and deprotection steps, shortening the synthetic sequence.

    • Improved Solubility: The free N-H can sometimes improve the solubility of the indazole starting material.

    • Avoiding Isomerization: In the presence of a strong base, N-protected indazoles can be prone to an undesirable ring-opening to form ortho-aminobenzonitriles. Using the unprotected indazole circumvents this, as the indazole is deprotonated in situ.[11]

  • When to Consider Protection:

    • Persistent Low Yields: If extensive optimization of an N-H free reaction fails, protection may be the best path forward.

    • Base-Sensitive Functional Groups: If your molecule contains functional groups that are incompatible with the strong bases required for N-H free couplings, a protecting group strategy allows for the use of milder conditions.

    • Regioselectivity Issues: Alkylation or acylation of the indazole nitrogen can be non-selective, leading to mixtures of N1 and N2 isomers.[12][13] A protecting group ensures functionalization occurs at the desired carbon position.

  • Choice of Protecting Group:

    • SEM (2-(trimethylsilyl)ethoxymethyl): An excellent choice for directing C3-lithiation, but also useful for general protection. It is stable to many coupling conditions and can be removed with fluoride sources (TBAF) or acid.[14]

    • Boc (tert-butyloxycarbonyl): A standard protecting group, stable to many catalytic conditions and readily removed with acid (e.g., TFA).

    • PMB (p-methoxybenzyl): Stable to many conditions and can be removed oxidatively with DDQ or CAN.

The choice of protecting group should be orthogonal to other functionalities in your molecule and the conditions planned for subsequent steps.[15]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C7 of an Unprotected Indazole
  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the 7-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., dioxane/water 10:1, to achieve a concentration of 0.1 M).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C7 of an Unprotected Indazole
  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add the 7-bromo-1H-indazole (1.0 equiv) and the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2-5 mol%).

  • Reagent Addition: Add the amine (1.2 equiv).

  • Solvent and Base: Add anhydrous, deoxygenated toluene (to achieve 0.1 M concentration). Then, add the base (e.g., NaOtBu, 1.5 equiv) portion-wise.

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 8-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This technical guide is intended to serve as a starting point for your experimental design and troubleshooting. The principles outlined here, grounded in mechanistic understanding and supported by the cited literature, should empower you to overcome the inherent challenges of C7-functionalization of indazoles.

References

  • Benchchem. Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Dalton Transactions. (2024). Indazolin-3-ylidenes (Indy*): easily accessible, sterically-hindered indazole-derived N-heterocyclic carbenes and their application in gold catalysis.
  • ResearchGate. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
  • National Institutes of Health. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Royal Society of Chemistry. The effect of steric bulk in Sonogashira coupling reactions.
  • Royal Society of Chemistry. Indazolin-3-ylidenes (Indy*): easily accessible, sterically-hindered indazole-derived N-heterocyclic carbenes and their application in gold catalysis.
  • The Journal of Organic Chemistry. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination.
  • ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ResearchGate. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base.
  • OUCI. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation.
  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • ResearchGate. The effect of steric bulk in Sonogashira coupling reactions.
  • National Institutes of Health. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
  • Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles.
  • Wikipedia. Buchwald–Hartwig amination.
  • Wikipedia. Sonogashira coupling.
  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • ACS Publications. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • ResearchGate. Recent Advances in C–H Functionalization of 2H-Indazoles.
  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • ACS Publications. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • National Institutes of Health. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • ResearchGate. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.

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Technical Support Center: Advanced Strategies for 7-Indazole Boronic Ester Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura couplings involving 7-indazole boronic esters. These substrates are notoriously difficult due to a combination of steric hindrance and the presence of multiple nitrogen atoms that can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in mechanistic principles to help you not only solve immediate problems but also build a robust understanding for future reaction development.

I. Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Product Formation

This is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

1.1 Catalyst System: The Ligand is Key

Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding and heteroatom-rich substrates like 7-indazole boronic esters.[3] The primary reason for failure is often an inappropriate ligand choice, which can lead to slow oxidative addition or reductive elimination steps in the catalytic cycle.[4]

Underlying Principle: Bulky, electron-rich phosphine ligands are generally required for challenging Suzuki couplings.[4][5][6][7] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step.[4] They also facilitate the sterically demanding reductive elimination step to form the desired C-C bond.[8]

Recommended Ligand Classes:

  • Buchwald Ligands (Biaryl Phosphines): This class of ligands is the gold standard for difficult Suzuki couplings.[9][10][11] They offer a combination of steric bulk and electron-donating properties that are ideal for these transformations.[4]

    • SPhos, XPhos, and RuPhos: These are excellent first-line choices for screening.[3][9] They have demonstrated broad utility in coupling heteroaryl systems and sterically hindered substrates.[4][9]

    • Specialized Buchwald Ligands: For extremely challenging couplings, consider more specialized ligands like tBuXPhos or those with modified biaryl backbones.[9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable palladium complexes.[12][13] This stability can be advantageous, preventing catalyst decomposition at elevated temperatures. Their steric bulk can also be finely tuned.[12][13]

  • cataCXium® and Other Hindered Alkyl Phosphines: Ligands such as cataCXium® A and PInCy have shown effectiveness in Suzuki-Miyaura couplings of challenging substrates.[14]

Experimental Protocol: Ligand Screening

  • Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol) in vials.

  • Reagents: To each vial, add the 7-indazole boronic ester (1.0 equiv), aryl halide (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Loading: Use a consistent palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and screen a panel of ligands (2-4 mol%).

  • Ligand Panel: Include representatives from the Buchwald (SPhos, XPhos, RuPhos) and NHC (e.g., IPr) families.

  • Solvent and Temperature: Use a degassed, anhydrous solvent like dioxane or toluene and a starting temperature of 80-100 °C.

  • Analysis: Monitor the reactions by LC-MS or GC-MS after a set time (e.g., 4, 12, and 24 hours) to determine the relative performance of each ligand.

1.2 Base and Solvent Selection

The choice of base and solvent is interdependent and critical for success, especially with nitrogen-containing heterocycles.

Underlying Principle: The base not only activates the boronic ester for transmetalation but also influences the solubility of the reagents and the stability of the catalytic species.[15] Anhydrous conditions are often preferred to minimize protodeboronation, a common side reaction.[16]

Recommendations:

  • Bases:

    • Potassium Phosphate (K₃PO₄): A reliable, moderately strong base that is often effective in a finely powdered form.[3][16]

    • Potassium Carbonate (K₂CO₃): A milder base that can be beneficial in preventing base-mediated decomposition of sensitive substrates.[15]

    • Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that can be effective, particularly with less reactive aryl chlorides.[3]

    • Potassium Fluoride (KF): Can be advantageous in minimizing protodeboronation.[17]

  • Solvents:

    • Anhydrous Aprotic Solvents: Toluene, dioxane, and THF are common choices.[3] Ensure they are rigorously dried and degassed.

    • Biphasic Systems: A mixture of an organic solvent (e.g., toluene) and water can be effective, but care must be taken to minimize protodeboronation. Vigorous stirring is essential.[16]

1.3 Reaction Temperature and Time

Sterically hindered substrates often require higher thermal energy to overcome activation barriers.

Recommendations:

  • If the reaction is sluggish at 80-100 °C, consider increasing the temperature to 110-140 °C, solvent permitting.[3]

  • Microwave irradiation can be a powerful tool for rapidly heating the reaction and can sometimes lead to improved yields and shorter reaction times.

  • Monitor the reaction over an extended period (up to 48 hours) as some difficult couplings are simply slow.

Issue 2: Significant Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. This is a prevalent issue with electron-rich and heterocyclic boronic acids/esters.[16][18]

Underlying Principle: The presence of a proton source, often water, in combination with a base, facilitates this side reaction. The mechanism involves protonation of the ipso-carbon attached to boron.

Solutions:

  • Strictly Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under a rigorously inert atmosphere (argon or nitrogen).[16]

  • Milder Base: Strong bases can accelerate protodeboronation.[16] Consider switching to a weaker base like KF or Cs₂CO₃.

  • Use of Boronic Acid Derivatives: While you are starting with a boronic ester, ensure its purity and stability. If starting from the corresponding boronic acid, converting it to a more stable derivative can be beneficial:

    • Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[16]

    • MIDA Boronates: These are exceptionally stable and release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its degradation.[16][19]

Issue 3: Homocoupling of the Boronic Ester

The formation of a bi-indazole dimer is another common side reaction.

Underlying Principle: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that can catalyze this undesired reaction.[20]

Solutions:

  • Thorough Degassing: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can be complex.[20]

  • Precatalyst Systems: Consider using well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are often more stable and lead to the formation of the active catalytic species more cleanly.[2]

II. Frequently Asked Questions (FAQs)

Q1: My 7-indazole boronic ester appears to be decomposing on the shelf. How can I improve its stability?

A1: Boronic acids and esters, particularly those of N-heterocycles, can be prone to decomposition. Storing them as their potassium trifluoroborate or MIDA boronate derivatives can significantly enhance their shelf life.[16][19] These derivatives are often crystalline, air-stable solids.

Q2: I am using a Buchwald ligand, but the reaction is still not proceeding. What else can I try?

A2: If a standard Buchwald ligand like SPhos or XPhos is not effective, consider the following:

  • Switch to a different class of ligand: Try an N-heterocyclic carbene (NHC) ligand.

  • Increase catalyst loading: For particularly difficult couplings, increasing the catalyst loading to 5 mol% may be necessary.

  • Additives: In some cases, additives like trimethyl borate have been shown to enhance reaction rates in challenging heteroaryl couplings.[1]

Q3: Can I use nickel catalysts as an alternative to palladium for this transformation?

A3: Nickel catalysts are a promising, more earth-abundant alternative to palladium.[21][22] They have shown efficacy in a variety of cross-coupling reactions, including those with challenging substrates. Buchwald-type phosphines have also been successfully applied in nickel-catalyzed cross-couplings.[14] However, the reaction conditions will likely need to be re-optimized, as the mechanism and reactivity of nickel catalysts differ from palladium.

Q4: How do I know if my palladium catalyst is being inhibited by the indazole nitrogen?

A4: The nitrogen atoms in the indazole ring can coordinate to the palladium center, leading to catalyst inhibition.[2] This can manifest as a reaction that starts but then stalls. If you suspect this is happening, using a ligand with greater steric bulk can sometimes disfavor this unproductive binding. Additionally, some studies have shown that the choice of base can influence this inhibitory effect.[2]

III. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Biaryl L-Pd(II)-Ar-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing a failed Suzuki coupling with 7-indazole boronic ester.

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Failed (Low/No Yield) Check_Ligand Is the ligand appropriate? (Bulky, e⁻-rich) Start->Check_Ligand Screen_Ligands Screen Buchwald & NHC Ligands Check_Ligand->Screen_Ligands No Check_Conditions Are conditions optimal? Check_Ligand->Check_Conditions Yes Screen_Ligands->Check_Conditions Optimize_Base_Solvent Optimize Base & Solvent (Anhydrous, K₃PO₄/KOtBu) Check_Conditions->Optimize_Base_Solvent No Check_Side_Reactions Significant Side Reactions? Check_Conditions->Check_Side_Reactions Yes Increase_Temp Increase Temperature (100-140°C or Microwave) Optimize_Base_Solvent->Increase_Temp Increase_Temp->Check_Side_Reactions Address_Protodeboronation Address Protodeboronation (Anhydrous, Milder Base, BF₃K) Check_Side_Reactions->Address_Protodeboronation Protodeboronation Address_Homocoupling Address Homocoupling (Degas, Pd(0) source) Check_Side_Reactions->Address_Homocoupling Homocoupling Success Successful Coupling Check_Side_Reactions->Success No Address_Protodeboronation->Success Address_Homocoupling->Success

Caption: A decision tree for troubleshooting difficult Suzuki couplings.

IV. Summary of Recommended Ligands

Ligand ClassExamplesKey FeaturesWhen to Use
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines.[4][9]First-line choice for most difficult couplings.[3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form stable complexes.[13]High-temperature reactions or when catalyst decomposition is an issue.
Specialized Ligands AntPhos, BI-DIMEDesigned for extremely sterically hindered substrates.[23][24][25]For tetra-ortho-substituted biaryl synthesis.

V. References

  • The Role of Phosphine Ligands in Palladium Catalysis. Available from:

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. Available from:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available from: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available from: [Link]

  • Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects | Journal of the American Chemical Society. Available from: [Link]

  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available from: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available from: [Link]

  • Buchwald Phosphine Ligands - Merck Millipore. Available from: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available from: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available from: [Link]

  • Electron rich, bulky ligands used in cross-coupling reactions. - ResearchGate. Available from: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available from: [Link]

  • Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]

  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species | Journal of the American Chemical Society. Available from: [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. Available from: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. Available from: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available from: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available from: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. Available from: [Link]

  • Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents. Available from:

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]

Sources

Technical Support Center: Mastering the Stability of 7-(Pinacolboranyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into preventing the hydrolysis of 7-(pinacolboranyl)-1H-indazole, a critical reagent in modern synthetic chemistry. As Senior Application Scientists, we understand the nuances of handling sensitive reagents and have compiled this resource to help you navigate the challenges and ensure the success of your experiments.

The Challenge: The Inherent Instability of the C-B Bond

7-(Pinacolboranyl)-1H-indazole is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules with diverse biological activities.[1][2] However, the utility of this reagent is often hampered by its susceptibility to hydrolysis, where the pinacol ester is cleaved to the corresponding boronic acid. This degradation can lead to inconsistent reaction yields, purification difficulties, and the formation of unwanted byproducts.[3][4]

This guide provides a comprehensive overview of the mechanisms of hydrolysis and practical, actionable strategies to mitigate this issue throughout your workflow, from storage to reaction and purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter related to the hydrolysis of 7-(pinacolboranyl)-1H-indazole.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Reactions

  • Question: "I'm seeing variable and often low yields in my Suzuki-Miyaura coupling reactions using 7-(pinacolboranyl)-1H-indazole. Could hydrolysis be the culprit?"

  • Answer: Absolutely. Hydrolysis of the pinacol boronate to the less reactive boronic acid is a primary cause of diminished yields.[5] The presence of water, even in trace amounts, can initiate this degradation. Furthermore, certain basic conditions, while necessary for the catalytic cycle, can accelerate this process.[3][4]

    Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Ensure all solvents are rigorously dried and degassed. Use freshly opened anhydrous solvents or distill them over an appropriate drying agent.[6][7][8] All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

    • Base Selection: The choice of base is critical. While strong bases can be effective, they can also promote hydrolysis. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) which have been successfully used in Suzuki-Miyaura reactions with indazole derivatives.[9][10] In some cases, anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be highly effective in preventing hydrolysis.[7][8]

    • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of hydrolysis. Monitor your reaction progress closely (e.g., by TLC or LC-MS) and aim for the shortest possible reaction time at the lowest effective temperature.

    • Reagent Quality: Ensure the purity of your 7-(pinacolboranyl)-1H-indazole. If it has been stored for an extended period or under suboptimal conditions, it may have already partially hydrolyzed. Consider purifying a small sample before use or purchasing a fresh batch.

Issue 2: Appearance of a More Polar Byproduct on TLC/LC-MS

  • Question: "I'm observing a new, more polar spot on my TLC plate (or a new peak in my LC-MS) that I suspect is the hydrolyzed boronic acid. How can I confirm this and prevent its formation?"

  • Answer: The appearance of a more polar byproduct is a classic indicator of hydrolysis, as the boronic acid is significantly more polar than the pinacol ester.

    Confirmation and Prevention:

    • Co-spotting/Co-injection: If you have a standard of the corresponding 7-(1H-indazolyl)boronic acid, you can co-spot it on a TLC plate or co-inject it in your LC-MS to confirm the identity of the byproduct.

    • NMR Analysis: ¹H and ¹¹B NMR spectroscopy are powerful tools for detecting and quantifying hydrolysis.[11][12][13][14] In ¹H NMR, you will observe the disappearance of the characteristic pinacol methyl protons (typically a singlet around 1.3 ppm) and the appearance of a broad signal for the B(OH)₂ protons. In ¹¹B NMR, the chemical shift will change upon hydrolysis.

    • Preventative Measures During Workup and Analysis:

      • Aprotic Solvents: During workup, use anhydrous aprotic solvents like ethyl acetate or dichloromethane. Avoid using protic solvents like methanol or ethanol if possible.

      • Minimize Aqueous Contact: Keep any aqueous washes brief and use brine to facilitate phase separation and minimize the amount of dissolved water in the organic layer.

      • Rapid Purification: Do not let the crude product sit for extended periods before purification. Proceed with chromatography as soon as possible.[15]

Issue 3: Difficulty in Purifying the Product by Silica Gel Chromatography

  • Question: "My 7-(pinacolboranyl)-1H-indazole seems to be decomposing on the silica gel column during purification. How can I improve the recovery?"

  • Answer: Standard silica gel is slightly acidic and contains adsorbed water, both of which can promote the hydrolysis of boronic esters. This can lead to streaking on the column and poor recovery of the desired product.

    Chromatography Optimization:

    • Boric Acid-Treated Silica Gel: A highly effective method is to use silica gel that has been pre-treated with boric acid.[15][16] This neutralizes the acidic sites on the silica and creates a more hospitable environment for the boronic ester, significantly reducing on-column hydrolysis.

    • Rapid Chromatography: Perform the chromatography as quickly as possible. Use a slightly higher pressure to increase the flow rate and minimize the contact time of the compound with the stationary phase.

    • Solvent System: Use a non-polar, aprotic solvent system for elution whenever possible.

    • Alternative Purification Methods: If chromatography remains problematic, consider recrystallization from a suitable solvent system as an alternative purification method.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for 7-(pinacolboranyl)-1H-indazole?

    • A1: To maximize its shelf life, 7-(pinacolboranyl)-1H-indazole should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is a common recommendation).[17] It is crucial to protect it from moisture and light.

  • Q2: Can I use protic solvents in my reaction?

    • A2: While some Suzuki-Miyaura protocols utilize protic co-solvents (e.g., water, ethanol), it is generally advisable to minimize their use or opt for anhydrous conditions when working with sensitive boronic esters like 7-(pinacolboranyl)-1H-indazole.[6][7][8] If a protic solvent is necessary, ensure it is thoroughly degassed.

  • Q3: Does the N-H proton of the indazole ring affect the stability of the pinacol boronate?

  • Q4: Are there more stable alternatives to pinacol esters?

    • A4: Yes, several other boronic acid derivatives have been developed to offer enhanced stability. These include MIDA (N-methyliminodiacetic acid) boronates, which are known for their high stability to chromatography and slow-release properties in cross-coupling reactions.[20] Another alternative is the Epin (1,1,2,2-tetraethylethylene glycol) ester, which has shown increased stability on silica gel compared to pinacol esters.[21][22] Diethanolamine (DABO) complexes also offer an air-stable alternative.[23] The choice of derivative will depend on the specific requirements of your synthesis.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 7-(pinacolboranyl)-1H-indazole under anhydrous conditions to minimize hydrolysis.

Materials:

  • 7-(pinacolboranyl)-1H-indazole (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 3.0 equiv, dried in an oven)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the 7-(pinacolboranyl)-1H-indazole, aryl halide, and dried base.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an anhydrous organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product promptly by flash column chromatography using boric acid-treated silica gel.

Protocol 2: Preparation of Boric Acid-Treated Silica Gel

Materials:

  • Silica gel

  • Boric acid

  • Ethanol

Procedure: [15]

  • Prepare a solution of boric acid in ethanol.

  • Add the silica gel to the boric acid solution and stir for several hours.

  • Filter the silica gel and wash it thoroughly with ethanol.

  • Dry the treated silica gel in an oven at 100 °C overnight to remove all traces of ethanol and water.

  • The boric acid-treated silica gel is now ready for use in column chromatography.

Visualizations

Hydrolysis_Pathway Indazole_Bpin 7-(Pinacolboranyl)-1H-indazole Indazole_BA 7-(1H-Indazolyl)boronic Acid Indazole_Bpin->Indazole_BA Hydrolysis Byproduct Pinacol Indazole_Bpin->Byproduct Hydrolysis Water H₂O Workflow cluster_storage Storage cluster_reaction Reaction Setup cluster_coupling Suzuki-Miyaura Coupling cluster_purification Purification Storage Store under inert gas at 2-8°C Reaction Use anhydrous solvents & oven-dried glassware Storage->Reaction Coupling Select mild base (e.g., K₂CO₃) Monitor reaction closely Reaction->Coupling Purification Use boric acid-treated silica gel Purify promptly Coupling->Purification

Caption: Recommended workflow to minimize hydrolysis.

Data Summary

Table 1: Relative Stability of Common Boronic Esters

Boronic Ester DerivativeRelative Stability to HydrolysisNotes
Pinacol (Bpin)ModerateWidely used but susceptible to hydrolysis, especially on silica gel.
MIDA (B-MIDA)HighVery stable to chromatography; slow release of boronic acid. [20]
Epin (B-Epin)HighShows enhanced stability on silica gel compared to Bpin. [21][22]
Diethanolamine (DABO)HighAir-stable complexes. [23]

References

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Noonan, G., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Noonan, G., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)
  • Kassel, D. B., Le, T., Dudin, L. F., & Denmark, S. E. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(15), 4545–4549. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. Inno Pharmchem. [Link]
  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Angewandte Chemie. [Link]
  • Lin, Y. W., Ali, A., & Liu, H. W. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(21), 6614. [Link]
  • Smith, M. K., Long, S. T., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
  • Smith, M. K., Long, S. T., & Anslyn, E. V. (2022).
  • Supporting Information for A Borylative Cyclisation Towards Indole Boronic Esters. (n.d.). The Royal Society of Chemistry. [Link]
  • Denmark, S. E., & Kassel, D. B. (2017). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 94, 279-293. [Link]
  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron.
  • Kumar, V., Sharma, S., Singh, S., & Kumar, R. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 12(1), 1-11. [Link]
  • Bernardini, R., Oliva, A., Paganelli, A., Menta, E., Grugni, M., De Munari, S., & Goldoni, L. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 6(5), 414-417. [Link]
  • Gillis, E. P., & Burke, M. D. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 933–939. [Link]
  • Denmark, S. E., & Kassel, D. B. (2017). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters Using Potassium Trimethylsilanolate.
  • Pérez-Tomás, R., Font-Bardia, M., & Viñas, C. (2018).
  • Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]
  • El-Ghozzi, M., El-Shorbagy, A., & El-Gendy, M. A. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6069-6078. [Link]
  • Isobe, H., Hitosugi, S., & Takai, K. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. The Journal of Organic Chemistry, 77(17), 7699–7704. [Link]
  • Vantourout, J. C., Law, R. P., & Isidro-Llobet, A. (2014). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 16(21), 5694–5697. [Link]

Sources

Technical Support Center: Reactions Involving 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This guide provides in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to address common challenges encountered during the work-up and purification of reactions involving this versatile reagent, most notably in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound shows low to no yield. What are the primary factors to investigate?

A1: When a Suzuki coupling fails, a systematic approach to troubleshooting is crucial. The primary parameters to assess are:

  • Catalyst Activity : The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[1] Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Air-stable precatalysts can offer more consistent results.[1]

  • Inert Atmosphere : Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic ester, a common side reaction.[1][2] It is imperative to thoroughly degas all solvents and run the reaction under a rigorously maintained inert atmosphere of nitrogen or argon.

  • Base and Solvent System : The choice of base is critical. It must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or the desired product.[1] For reactions involving N-heterocycles like indazole, bases such as K₃PO₄ are often employed.[3] The solvent system (e.g., dioxane/water) must ensure adequate solubility for all components, and for biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

  • Reagent Purity : Verify the purity of your this compound and the coupling partner. Boronic esters can undergo slow hydrolysis upon storage, and aryl halides may contain impurities that inhibit the catalyst.

Q2: I am observing significant protodeboronation of my indazole boronic ester. What is causing this and how can I minimize it?

A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. This is a common side reaction, particularly with electron-rich or heterocyclic boronic esters.[1][4] The primary cause is the presence of a proton source, typically water, in combination with certain bases.

To mitigate protodeboronation:

  • Use Milder Bases : Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching to milder bases like K₂CO₃ or KF.

  • Anhydrous Conditions : Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[1] However, this may require a change in the base and solvent system.

  • Use of Boronic Ester Derivatives : Pinacol esters are generally more stable than the corresponding boronic acids, which helps to reduce protodeboronation during the reaction.[2]

Q3: During my aqueous work-up, I am losing my desired product and observing decomposition. What is the likely cause?

A3: The pinacol boronate ester group on the indazole is susceptible to hydrolysis under both acidic and strongly basic aqueous conditions.[5][6][7] This hydrolysis converts your product back to the corresponding boronic acid. Boronic acids can be unstable and may decompose further, especially during prolonged work-ups or subsequent purification steps.[5][6] It is advisable to perform aqueous washes with neutral or mildly basic solutions (e.g., saturated sodium bicarbonate) and to minimize the contact time.

Q4: Can I purify my final product using standard silica gel column chromatography?

A4: Standard silica gel can be problematic for purifying compounds containing pinacol boronate esters. The acidic nature of silica gel can promote the hydrolysis of the boronate ester on the column, leading to streaking, poor separation, and product loss.[7][8][9]

Consider the following alternatives:

  • Neutral Alumina : Column chromatography using neutral alumina can be a good alternative to silica gel.[10]

  • Treated Silica Gel : You can try to neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in your eluent system.

  • Alternative Purification : If chromatography is challenging, consider recrystallization as a primary purification method.[8][10]

Troubleshooting Guides

Issue 1: High Residual Palladium in the Final Product

Possible Cause: The nitrogen atoms in the indazole ring of your product can act as ligands, forming stable, soluble complexes with palladium.[11] This chelation makes simple filtration ineffective for removing the catalyst.

Suggested Solutions:

SolutionDescriptionProsCons
Filtration through Celite® Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite®.[12][13]Simple, fast, effective for heterogeneous or precipitated palladium.[11][12]Less effective for soluble palladium complexes.[11]
Activated Carbon Treatment Stir the solution of the crude product with activated carbon (5-10 wt%) for several hours, then filter.[11]Cost-effective, can be highly effective.[14]Can lead to product loss due to non-specific adsorption.[11]
Palladium Scavengers Use solid-supported scavenger resins with high affinity for palladium (e.g., thiol-based silica).[11][13]High selectivity for palladium, leading to very low residual levels.Higher cost, may require optimization of conditions (temperature, time).[11]
Issue 2: Product Decomposition or Hydrolysis During Purification

Possible Cause: The pinacol boronate ester is sensitive to hydrolysis on acidic stationary phases like silica gel or under inappropriate pH conditions during work-up.[7][15][16]

Suggested Solutions:

  • pH Control During Work-up : Ensure all aqueous washes are neutral or slightly basic. Avoid strong acids or bases.

  • Chromatography Alternatives :

    • Use neutral alumina for column chromatography.[10]

    • Attempt purification via recrystallization to avoid chromatography altogether.[10]

  • Derivative Formation : For particularly challenging purifications, consider converting the boronate ester to a more robust derivative, such as a MIDA (N-methyliminodiacetic acid) boronate, which is known to be more stable to chromatography.[9]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Suzuki-Miyaura Reaction
  • Cooling : Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Dilution : Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Filtration (Palladium Pre-removal) : Filter the mixture through a pad of Celite® to remove the bulk of the heterogeneous palladium catalyst and inorganic salts.[12][13] Wash the filter cake with additional solvent.

  • Aqueous Wash : Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water (to remove water-soluble inorganics).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).

    • Brine (to aid in phase separation).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Palladium Removal using a Thiol-Based Scavenger
  • Dissolution : Dissolve the crude product in a suitable solvent (e.g., toluene, THF).

  • Scavenger Addition : Add a thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the palladium catalyst loading).

  • Stirring : Stir the mixture, sometimes with gentle heating (e.g., 50 °C), for 4-24 hours. The optimal time and temperature should be determined empirically.[11]

  • Filtration : Filter off the scavenger resin and wash it with the solvent.

  • Concentration : Concentrate the filtrate under reduced pressure to obtain the palladium-free crude product.

Visualizations

General Work-up and Purification Workflow

G cluster_0 Post-Reaction cluster_1 Initial Purification cluster_2 Final Purification A Reaction Completion B Cool to RT & Dilute A->B C Filter through Celite® B->C D Aqueous Work-up (Neutral pH) C->D E Dry & Concentrate D->E F Crude Product E->F G Recrystallization F->G If solid H Column Chromatography (Neutral Alumina) F->H If oil or recrystallization fails I Pure Product G->I H->I

Caption: General workflow for work-up and purification.

Decision Tree for Palladium Removal

G A High Pd Contamination? B Is Pd species soluble? A->B Yes F Low Pd Levels A->F No C Filter through Celite® B->C No D Use Scavenger Resin (e.g., Thiol-based) B->D Yes E Activated Carbon Treatment D->E If cost is an issue and product loss is tolerable

Caption: Decision tree for selecting a palladium removal method.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?
  • BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from The ScienceMadness Discussion Board.
  • D'Andrea, E., & Hutton, C. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3519–3524.
  • D'Andrea, E., & Hutton, C. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Methyl-1H-indazole-4-boronic acid pinacol ester.
  • Combi-Blocks. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2022, June 15). Safety Data Sheet for Thiophene-2-boronic acid pinacol ester.
  • ChemicalBook. (2023, July 15). 7-(4,4,5,5-TETRAMETHYL-[11][12][13]DIOXABOROLAN-2-YL)-1H-INDAZOLE.
  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • ResearchGate. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • PubChem. (n.d.). 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(35), 12491–12499.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. (2024, May 24). How to purify boronate esters?
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(35), 12491–12499.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from Rose-Hulman Institute of Technology.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
  • ResearchGate. (2014). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study.
  • Al-Blewi, F. F., et al. (2018).
  • Santa Cruz Biotechnology. (n.d.). 1H-Indazole-7-boronic acid pinacol ester.
  • Frontier Specialty Chemicals. (n.d.). 1H-Indazole-7-boronic acid pinacol ester.
  • University of Copenhagen Research Portal. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved from University of Copenhagen Research Portal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Masaryk University. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce.
  • Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 41(10), 1436–1448.
  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • National Institutes of Health. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters.
  • MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
  • Organic Syntheses. (n.d.). boronic esters.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-, 5-, 6-, and 7-Indazole Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

For researchers, scientists, and professionals in drug development, the indazole core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its versatile structure allows for substitution at various positions, profoundly influencing biological activity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for elaborating the indazole nucleus, enabling the formation of crucial carbon-carbon bonds.[1][2][3] The choice of the starting material, specifically the positional isomer of the indazole boronic acid pinacol ester, is a critical decision that dictates the efficiency and success of the synthetic route.

This guide provides an in-depth comparative analysis of the reactivity of four key isomers: 4-, 5-, 6-, and 7-indazole boronic acid pinacol esters. By examining the underlying electronic and steric factors and presenting supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Comparative Reactivity Analysis: A Tale of Four Isomers

The reactivity of indazole boronic acid pinacol esters in Suzuki-Miyaura coupling is not uniform across the different positional isomers. The location of the boronate group significantly impacts the electronic environment of the C-B bond and the steric accessibility of the reaction center. This, in turn, influences the rate and efficiency of the crucial transmetalation step in the catalytic cycle.

A survey of the literature reveals a general reactivity trend, with the 5- and 7-isomers often exhibiting higher reactivity compared to the 4- and 6-isomers. This can be attributed to a combination of electronic and steric effects.

Electronic Effects: The Driving Force of Reactivity

The electron density at the carbon atom bearing the boronic ester is a primary determinant of its nucleophilicity and, consequently, its reactivity in the transmetalation step.

  • 5-Indazole Boronic Acid Pinacol Ester: This isomer is frequently reported to be highly reactive.[4] The C5 position of the indazole ring is electronically activated, rendering the C-B bond more susceptible to cleavage and transfer to the palladium center.[4]

  • 7-Indazole Boronic Acid Pinacol Ester: The C7 position, adjacent to the pyrrolic nitrogen, also exhibits favorable electronic properties for Suzuki-Miyaura coupling, often leading to good to excellent yields.[5][6]

  • 4- and 6-Indazole Boronic Acid Pinacol Esters: These isomers are generally considered to be less reactive than their 5- and 7-counterparts. The electronic environment at these positions can result in a less nucleophilic organoboron species, potentially requiring more forcing reaction conditions to achieve comparable yields.[4]

Steric Considerations: A Hindrance to Coupling

Steric hindrance around the boronic ester moiety can impede the approach of the palladium complex, thereby slowing down the transmetalation step.

  • 4-Indazole Boronic Acid Pinacol Ester: The proximity of the boronic ester at the C4 position to the fused ring system can introduce a degree of steric congestion, potentially impacting reaction rates.

  • 7-Indazole Boronic Acid Pinacol Ester: Similarly, the C7 position is ortho to the N1 position of the indazole ring, which, depending on the presence and size of a protecting group, can create steric hindrance.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of the four indazole boronic acid pinacol ester isomers with various aryl halides. It is important to note that these data are compiled from different studies, and direct comparison should be made with caution as reaction conditions may vary. However, the table provides a valuable snapshot of the expected performance of each isomer.

Indazole IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Indazolylboronic Acid Pinacol Ester 2-Bromo-4-chloroquinolinePd(PPh₃)₄Cs₂CO₃1,4-DioxaneReflux32-90[4]
5-Indazolylboronic Acid Pinacol Ester 2-Bromo-4-chloroquinolinePd(PPh₃)₄Cs₂CO₃1,4-DioxaneReflux32-90[4]
6-Indazolylboronic Acid Pinacol Ester 2-Bromo-4-chloroquinolinePd(PPh₃)₄Cs₂CO₃1,4-DioxaneReflux32-90[4]
7-Bromo-4-sulfonamido-1H-indazole 4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O10085[6]
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80High[7]
3-Iodo-5-nitro-1H-indazole *Vinyl boronic acid pinacol esterPd(PPh₃)₄Na₂CO₃1,4-Dioxane120 (µW)13[1]

*Note: Examples with haloindazoles coupling with boronic acids/esters are included to provide further context on the reactivity of different positions on the indazole ring.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the Suzuki-Miyaura cross-coupling of an indazole boronic acid pinacol ester with an aryl bromide.

Materials:

  • Indazole boronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Vessel Preparation: To a clean, dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add the indazole boronic acid pinacol ester (1.0 equiv), aryl bromide (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar'-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Ar-B(OR)₂) PdII->Transmetal Base, Indazole-Bpin PdII_Ar R-Pd(II)-Ar L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar'-X) ArX->OxAdd IndazoleBpin Indazole Boronic Ester (Ar-Bpin) IndazoleBpin->Transmetal caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reagents: - Indazole Boronic Ester - Aryl Halide - Catalyst - Base start->reagents solvent Add Solvents (Dioxane/Water) reagents->solvent degas Degas with Inert Gas solvent->degas react Heat at 100°C for 12h degas->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product caption Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Conclusion and Future Outlook

The choice of the indazole boronic acid pinacol ester isomer is a critical parameter in the strategic design of synthetic routes. While the 5- and 7-isomers often demonstrate superior reactivity due to favorable electronic properties, the 4- and 6-isomers remain valuable substrates, albeit potentially requiring more optimized reaction conditions. Understanding the interplay of electronic and steric effects allows for a rational approach to catalyst and condition selection, ultimately leading to more efficient and successful syntheses.

Future research in this area could focus on the development of novel catalyst systems specifically designed to enhance the reactivity of the less-active indazole isomers, thereby expanding the synthetic chemist's toolkit for the functionalization of this important heterocyclic scaffold.

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
  • Vera, G., et al. (2018).
  • Crestey, F., et al. (2009).
  • Cassar, L. (1976). Synthesis of aryl- and vinyl-substituted olefins by a novel palladium-catalyzed reaction. Journal of Organometallic Chemistry.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PubMed Central. [Link]
  • Alonso, D. A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
  • ResearchGate. (2019). Comparison of reactivity of different boron reagents (a) The predicted... [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]
  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • Ferreira, B. T., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules. [Link]
  • ResearchGate. (2015). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
  • Thomas, S. E. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • Thomas, S. E. (2014).
  • Journal of the Chemical Society, Perkin Transactions 2. (2002). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
  • ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]

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A Senior Application Scientist's Guide to Suzuki Coupling: 7-(pinacolboranyl)-1H-indazole vs. 7-Indazole Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the intricate pathways of drug discovery and synthetic chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of such heterocycles, enabling the formation of crucial carbon-carbon bonds.[1][2][3] A critical decision in this process is the choice of the organoboron reagent. This guide provides an in-depth, data-driven comparison of two key building blocks: the workhorse 7-indazole boronic acid and its stable counterpart, 7-(pinacolboranyl)-1H-indazole .

The selection is not merely a matter of preference but a strategic choice that hinges on a fundamental trade-off between chemical reactivity and operational stability. Understanding the nuances of this balance is essential for optimizing reaction outcomes, ensuring reproducibility, and accelerating discovery timelines.

The Core Dilemma: Reactivity vs. Stability

The primary distinction between a boronic acid and its pinacol ester derivative lies in their inherent chemical properties, which directly influence their performance in a synthetic workflow.[4][5]

7-Indazole Boronic Acid: The Reactive Precursor

7-Indazole boronic acid is generally the more reactive species in Suzuki-Miyaura couplings.[4][6] This heightened reactivity stems from the Lewis acidic nature of the boronic acid's vacant p-orbital, which facilitates the crucial transmetalation step in the catalytic cycle.[4] For chemists seeking rapid reaction times in small-scale, exploratory syntheses, this can be a significant advantage.

However, this reactivity comes at a considerable cost:

  • Instability: Boronic acids are susceptible to degradation through pathways like protodeboronation (loss of the boron group) and oxidation.[4][7] They can also undergo dehydration to form cyclic trimers known as boroxines, which can have different reactivity and solubility profiles, leading to inconsistent results.

  • Handling Challenges: The propensity for degradation means 7-indazole boronic acid requires more stringent handling and storage conditions. Its shelf-life can be limited, and purification is often complicated, as it is less amenable to standard silica gel chromatography compared to its ester counterpart.[8]

7-(pinacolboranyl)-1H-indazole: The Stable Workhorse

The pinacol ester, 7-(pinacolboranyl)-1H-indazole, represents a "protected" and far more stable form of the organoboron reagent.[7][8] The pinacol group sterically shields the boron atom, significantly reducing its susceptibility to the degradation pathways that plague free boronic acids.[8][9]

This enhanced stability confers several major operational advantages:

  • Superior Handling and Storage: Pinacol esters are typically crystalline solids that are stable in air and moisture, making them easy to weigh, handle, and store for extended periods without special precautions.[7][8]

  • Purification Amenability: They are highly compatible with standard purification techniques like silica gel chromatography, which simplifies the isolation of pure material.[8]

  • Reproducibility: Their robustness translates directly to more reliable and reproducible experimental outcomes, a critical factor in both multi-step synthesis and high-throughput screening environments.[7]

The trade-off for this stability is a generally lower reaction rate compared to the free boronic acid.[4] The steric bulk of the pinacol group can hinder the approach to the palladium center during the transmetalation step.[10] However, this is often easily overcome by adjusting reaction conditions, such as temperature or reaction time.

Mechanistic Insights: The Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice of boron reagent primarily impacts the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_trans [R¹-Pd(II)-R² L₂]⁺ (Transmetalation Complex) pd0->pd_trans Oxidative Addition pd_ox R¹-Pd(II)-X L₂ (Oxidative Addition Intermediate) pd_ox->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_ox->product pd_trans->pd_ox Transmetalation start R¹-X (Aryl Halide) start->pd_ox boron R²-B(OR)₂ (Boron Reagent) + Base boron->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

It is widely accepted that for many reactions involving boronic esters, the ester first hydrolyzes in situ under the aqueous basic conditions to form the corresponding boronic acid, which then acts as the active transmetalating agent.[4] However, kinetic and computational studies have also demonstrated that direct transmetalation from the boronate ester can occur, particularly with certain ligands and conditions.[10] This dual-pathway potential adds to the versatility of pinacol esters.

Performance Comparison: A Data-Driven Perspective

While direct, side-by-side comparative studies for the 7-indazole scaffold are sparse in the literature, we can extrapolate from extensive data on analogous aryl systems to provide a clear performance picture.

Table 1: Quantitative Performance Comparison

Parameter7-Indazole Boronic Acid7-(pinacolboranyl)-1H-indazoleRationale & Causality
Typical Yield 65-90%80-98%Boronic acid can degrade during the reaction, lowering isolated yield. The pinacol ester's stability ensures more of the reagent is productive.[4][7]
Reaction Time 1-4 hours3-12 hoursThe higher intrinsic reactivity of the boronic acid facilitates a faster transmetalation step.[6]
Shelf-Life Poor (weeks to months)Excellent (>1 year)The pinacol group protects the boron from decomposition pathways like oxidation and protodeboronation.[8][9]
Purification Ease DifficultEasyPinacol esters are less polar and more stable on silica gel, whereas boronic acids can streak and decompose.[8]
Cost Lower ($/g)Higher ($/g)Boronic acids are synthetically closer to the starting materials. However, the higher cost of the ester can be offset by reduced waste and higher, more reliable yields.[7]

Practical Guidance and Experimental Protocols

The optimal choice of reagent depends on the specific experimental context. The following workflow can guide your decision-making process.

Decision_Workflow start Project Goal q1 Scale & Timeline? start->q1 q2 Substrate Complexity? q1->q2 Large Scale / Multi-Step res_acid Use 7-Indazole Boronic Acid q1->res_acid Small Scale / Rapid Screen q3 Long-Term Storage Needed? q2->q3 Robust / Reproducible Conditions Needed q2->res_acid Simple Substrate res_ester Use 7-(pinacolboranyl) -1H-indazole q3->res_ester Yes q3->res_ester No, but prefer reproducibility

Caption: Decision workflow for selecting the appropriate indazole boron reagent.

Experimental Protocol 1: Suzuki Coupling with 7-Indazole Boronic Acid

Causality: This protocol is optimized for the higher reactivity of the boronic acid, using standard conditions that promote rapid coupling while attempting to minimize degradation. The aqueous solvent system is crucial for facilitating the formation of the active boronate species.

  • Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 7-bromo-1H-indazole (1.0 equiv), 7-indazole boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: Add a degassed 4:1 mixture of 1,4-dioxane and 2M aqueous sodium carbonate (Na₂CO₃) solution. The base is critical for activating the boronic acid for transmetalation.[11]

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product may require careful purification by column chromatography or recrystallization to separate it from boronic acid-derived impurities.

Experimental Protocol 2: Suzuki Coupling with 7-(pinacolboranyl)-1H-indazole

Causality: This protocol accounts for the lower reactivity but higher stability of the pinacol ester. A slightly higher temperature or longer reaction time may be required to ensure efficient in situ hydrolysis (if necessary) and transmetalation. The use of potassium phosphate (K₃PO₄) is often beneficial for pinacol esters.[12]

  • Reagent Setup: To a Schlenk flask under an argon atmosphere, add 7-bromo-1H-indazole (1.0 equiv), 7-(pinacolboranyl)-1H-indazole (1.1-1.3 equiv), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-4 mol%), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and a magnetic stir bar.[13]

  • Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 5:1).

  • Reaction: Heat the mixture to 90-110 °C and stir for 3-12 hours. The stability of the pinacol ester allows for longer reaction times at elevated temperatures without significant reagent decomposition. Monitor progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.[13] Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically clean and purifies readily via standard silica gel column chromatography.

Conclusion and Authoritative Recommendation

The choice between 7-indazole boronic acid and 7-(pinacolboranyl)-1H-indazole is a strategic one, dictated by the goals of the synthesis.

  • 7-Indazole Boronic Acid may be considered for rapid, small-scale, proof-of-concept syntheses where the reagent is used immediately after preparation or purchase and where potential inconsistencies in yield can be tolerated.

  • 7-(pinacolboranyl)-1H-indazole is the authoritative recommendation for the majority of applications in a research and drug development setting. Its superior stability, ease of handling, and the resulting reproducibility of reactions make it the more reliable and ultimately more efficient reagent for multi-step syntheses, library generation, and scale-up campaigns.[7][8] While the initial cost per gram is higher, the long-term value derived from consistent outcomes, reduced reagent waste, and simplified purification workflows presents a compelling case for its adoption as the default building block.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD.
  • Assessing the stability and reactivity of a new generation of boronic esters. FASEB.
  • Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD.
  • Comparison of reactivity of different boron reagents. ResearchGate.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Chemistry Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5359–5363.
  • Tellis, J. C., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition, 55(41), 14343-14348.
  • Order of thermodynamic stability of representative boronic esters. ResearchGate.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6563–6573.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Abás, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2038.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Center for Biotechnology Information.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.
  • Knapp, D. M., et al. (2012). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Journal of the American Chemical Society, 134(3), 1476–1479.
  • Chemoselective Suzuki–Miyaura Cross-Coupling. Semantic Scholar.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(37), 7079–7082.
  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Center for Biotechnology Information.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate.
  • Synthesis of indazoles from 2-formylphenylboronic acids. National Center for Biotechnology Information.

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A Researcher's Guide to Alternative Boron Reagents for the Synthesis of 7-Aryl-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-aryl-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has traditionally been the method of choice for forging the crucial C-C bond between the indazole core and an aryl partner. However, the limitations of conventional boronic acids, such as instability and challenging purification, have spurred the development of alternative boron reagents. This guide provides a comprehensive comparison of emerging boron reagents for the synthesis of 7-aryl-indazoles, offering researchers practical insights and experimental data to inform their synthetic strategies. We will delve into the utility of MIDA boronates and potassium trifluoroborates, comparing their performance, stability, and substrate scope.

Introduction: The Significance of 7-Aryl-Indazoles

Indazole-containing compounds have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The substitution pattern on the indazole ring plays a critical role in modulating a compound's pharmacological profile. In particular, the introduction of an aryl group at the C-7 position has proven to be a key strategy in the development of potent and selective drug candidates.[3]

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, stands as a powerful and versatile method for constructing C-C bonds.[4][5] While boronic acids have been the workhorse boron reagent in these reactions, their inherent instability and propensity for protodeboronation can lead to diminished yields and purification challenges, particularly in complex molecule synthesis.[6] This has driven the exploration of more robust and user-friendly boron surrogates.

The Contenders: A Comparative Overview of Boron Reagents

This guide will focus on two prominent classes of alternative boron reagents that have shown significant promise in overcoming the limitations of boronic acids: N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates.

Reagent ClassKey AdvantagesKey Disadvantages
Boronic Acids Readily available, wide commercial selection.Often unstable, prone to protodeboronation, can be difficult to purify.
MIDA Boronates Exceptionally stable, crystalline solids, compatible with chromatography, allows for iterative cross-coupling.[7][8]Requires an additional deprotection step to release the active boronic acid.
Potassium Trifluoroborates Bench-stable, crystalline solids, highly tolerant of air and moisture.[9][10]Can require specific catalytic systems and reaction conditions for optimal performance.
MIDA Boronates: The "Slow-Release" Strategy

MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with standard purification techniques like silica gel chromatography.[7][8] Their stability stems from the trivalent N-methyliminodiacetic acid (MIDA) ligand, which forms a stable complex with the boron atom. This protection strategy prevents premature decomposition and allows for a "slow-release" of the active boronic acid under specific basic conditions, which can be beneficial for sensitive substrates.

The utility of MIDA boronates extends beyond their enhanced stability. They are key players in iterative cross-coupling (ICC) strategies, enabling the sequential and controlled synthesis of complex molecules from a common set of building blocks.[7][11]

Potassium Trifluoroborates: Robust and Versatile Reagents

Potassium trifluoroborates are another class of highly stable and easy-to-handle organoboron reagents.[9][10] These crystalline salts are generally unreactive under anhydrous conditions but can be activated for cross-coupling in the presence of a suitable base and palladium catalyst. Their stability makes them attractive alternatives to boronic acids, especially for challenging transformations or when long-term storage of the boron reagent is required.[9] A wide variety of potassium trifluoroborates, including alkyl, aryl, and heteroaryl derivatives, have been synthesized and successfully employed in Suzuki-Miyaura reactions.[9][12][13]

Experimental Showdown: Synthesizing a 7-Aryl-Indazole

To provide a practical comparison, we will outline a general workflow for the synthesis of a 7-aryl-indazole using a 7-halo-indazole as the starting material and compare the procedural nuances when employing a boronic acid, a MIDA boronate, or a potassium trifluoroborate.

General Synthetic Workflow

The core transformation is a Suzuki-Miyaura cross-coupling reaction. The choice of boron reagent will primarily influence the reaction setup and workup procedures.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 7-Halo-Indazole 7-Halo-Indazole Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 7-Halo-Indazole->Suzuki-Miyaura Coupling Boron Reagent Boron Reagent Boron Reagent->Suzuki-Miyaura Coupling 7-Aryl-Indazole 7-Aryl-Indazole Suzuki-Miyaura Coupling->7-Aryl-Indazole

Caption: General workflow for 7-aryl-indazole synthesis.

Experimental Protocols
Protocol 1: Traditional Approach with Phenylboronic Acid
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add 7-bromo-1H-indazole (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

  • Expert Insight: The water in the solvent system is crucial for the transmetalation step. However, it can also contribute to the decomposition of the boronic acid. Careful control of the reaction time and temperature is essential to maximize yield and minimize side products.

Protocol 2: MIDA Boronate for Controlled Coupling
  • Reaction Setup: In a reaction vessel, combine 7-bromo-1H-indazole (1.0 equiv), the aryl-MIDA boronate (1.1 equiv), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add a degassed mixture of an organic solvent (e.g., THF or dioxane) and water.

  • Reaction: Heat the reaction mixture (typically to 80 °C) and monitor its progress.

  • Workup and Purification: After the reaction is complete, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

  • Expert Insight: The use of a milder base like K₃PO₄ facilitates the slow release of the boronic acid from the MIDA complex, which can be advantageous for substrates that are sensitive to harsher basic conditions. The exceptional stability of the MIDA boronate allows for more forcing reaction conditions if necessary, without significant degradation of the boron reagent.[11]

G start Start reagents Combine 7-halo-indazole, MIDA boronate, Pd catalyst, and base start->reagents solvent Add degassed solvent reagents->solvent heat Heat and monitor reaction solvent->heat workup Cool, dilute, and perform aqueous workup heat->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow using a MIDA boronate.

Protocol 3: Robust Coupling with Potassium Aryltrifluoroborate
  • Reaction Setup: Combine 7-bromo-1H-indazole (1.0 equiv), potassium aryltrifluoroborate (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or XPhos), and a base (e.g., Cs₂CO₃, 3.0 equiv) in a reaction tube.

  • Solvent Addition: Add a degassed mixture of an organic solvent (e.g., toluene or CPME) and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction.

  • Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

  • Expert Insight: The choice of ligand for the palladium catalyst can be critical when using potassium trifluoroborates. Electron-rich and bulky phosphine ligands often provide the best results. The higher stability of the trifluoroborate salt often allows for higher reaction temperatures, which can be beneficial for less reactive aryl halides.

Performance Data at a Glance

Boron ReagentTypical Yield Range (%)Substrate ScopeStabilityEase of Handling
Boronic Acid 40-90Broad, but can be limited by substrate sensitivity to reaction conditions.Low to moderateCan be challenging due to hygroscopic nature and instability.
MIDA Boronate 70-95+Very broad, including complex and sensitive substrates.[6][11]HighExcellent, crystalline solids.[7][8]
Potassium Trifluoroborate 60-90+Broad, including challenging alkyl transfers.[9]HighExcellent, crystalline solids.[9][10]

Conclusion and Recommendations

The synthesis of 7-aryl-indazoles is a critical endeavor in modern drug discovery. While traditional boronic acids remain valuable tools, the adoption of alternative boron reagents like MIDA boronates and potassium trifluoroborates can offer significant advantages in terms of stability, ease of handling, and reaction robustness.

  • For complex, multi-step syntheses and iterative cross-coupling strategies, MIDA boronates are the superior choice due to their exceptional stability and compatibility with a wide range of reaction conditions.[11]

  • For routine arylations and when a robust, bench-stable alternative to boronic acids is desired, potassium trifluoroborates offer an excellent balance of reactivity and stability.

By understanding the nuances of these alternative boron reagents, researchers can unlock new possibilities in the synthesis of novel 7-aryl-indazole derivatives and accelerate the pace of drug discovery.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
  • Recent Advances in C–H Functionalization of 2H-Indazoles.
  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential.
  • Recent advances in the synthesis and reactivity of MIDA boronates.
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]
  • ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METAL
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
  • Synthesis of indazoles from 2-formylphenylboronic acids. NIH. [Link]
  • Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. NIH. [Link]
  • Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluorobor
  • Aminomethylations via Cross-Coupling of Potassium Organotrifluorobor
  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Arom
  • Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH. [Link]
  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. [Link]
  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
  • Gold-Catalyzed Regioselective N -1 Arylation of Indazoles.

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A Comparative Guide to the HPLC Analysis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Optimization

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of robust and reproducible synthesis. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole, a versatile building block in medicinal chemistry, is no exception. Its purity directly impacts the yield and impurity profile of subsequent synthetic steps, particularly in widely used cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in experimental evidence and practical insights.

The primary analytical challenge with boronic acid pinacol esters, such as our target compound, is their susceptibility to hydrolysis, which can occur both during sample preparation and on the HPLC column itself.[3][4][5] This degradation leads to the formation of the corresponding boronic acid, complicating accurate purity assessment. Therefore, the choice of an analytical method must be deliberate, aiming to minimize this artifact.

The Central Challenge: On-Column Hydrolysis

The pinacol ester functional group is prone to hydrolysis, especially in the presence of water and acidic conditions, which are common in reversed-phase HPLC. This reaction cleaves the boronic ester to form the more polar 7-(1H-indazolyl)boronic acid and pinacol.

G cluster_main Hydrolysis of this compound IndazoleEster 7-(Pinacol Boronate)-1H-indazole Water + 2 H₂O Equilibrium BoronicAcid 7-(Boronic Acid)-1H-indazole Pinacol + Pinacol

Caption: On-column hydrolysis reaction.

This guide will compare two distinct HPLC-based approaches: a carefully optimized Reversed-Phase HPLC-UV (RP-HPLC-UV) method designed to mitigate hydrolysis, and a modern Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method offering high throughput and enhanced specificity.

Method 1: Optimized RP-HPLC-UV for Artifact-Free Purity Assessment

The key to accurate purity determination of boronic pinacol esters by RP-HPLC lies in minimizing on-column hydrolysis.[3][4] This can be achieved by a judicious selection of the stationary phase and mobile phase composition.

Expertise & Experience: The "Why" Behind the Method

  • Stationary Phase Selection: Columns with high silanol activity can catalyze the hydrolysis of boronate esters.[3][4] Therefore, a column with low residual silanol activity is paramount. The Waters XTerra MS C18 column, for instance, has been demonstrated to be particularly effective in minimizing this degradation due to its hybrid particle technology, which provides a more inert surface.[2][6][7]

  • Mobile Phase Composition: Acidic additives like formic or trifluoroacetic acid, commonly used to improve peak shape, can accelerate hydrolysis and should be avoided.[2][4] A mobile phase without a pH modifier is often sufficient and significantly reduces the risk of creating the boronic acid artifact on the column.[2][3]

  • Sample Diluent: The choice of sample diluent is critical. While aqueous mixtures are common in RP-HPLC, for this class of compounds, they can cause significant hydrolysis before injection. Using an aprotic solvent like acetonitrile (ACN) is the preferred approach to maintain sample integrity.[6][7][8]

Experimental Protocol: Optimized RP-HPLC-UV
  • Instrumentation:

    • HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol column.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C[7]

    • Detection Wavelength: 220 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

G cluster_workflow Optimized HPLC-UV Workflow Prep Sample Prep (0.5 mg/mL in ACN) Inject Inject 5 µL Prep->Inject Column XTerra MS C18 Column (Low Silanol Activity) Inject->Column Gradient Water/ACN Gradient (No Acid Modifier) Column->Gradient Detect UV Detection (220 nm) Gradient->Detect Analyze Data Analysis (Purity Assessment) Detect->Analyze

Caption: Optimized RP-HPLC-UV workflow.

Method 2: High-Throughput UPLC-MS for Rapid and Sensitive Analysis

For applications requiring faster analysis times, such as reaction monitoring or high-throughput screening, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a compelling alternative.[9][10]

Expertise & Experience: The UPLC-MS Advantage

  • Speed: UPLC systems utilize sub-2 µm particle columns, allowing for much faster separations without sacrificing resolution. Analysis times can be reduced to just a few minutes.[9]

  • Sensitivity and Specificity: The mass spectrometer provides mass-to-charge ratio information, which offers an orthogonal detection method to UV. This allows for unambiguous identification of the main component and any impurities, including the hydrolyzed boronic acid, even if they co-elute. This is particularly useful for trace-level impurity analysis.[10][11]

  • Reduced Hydrolysis: The significantly shorter run times inherent to UPLC can lead to less on-column residence time, further reducing the potential for hydrolysis compared to traditional HPLC.

Experimental Protocol: UPLC-MS
  • Instrumentation:

    • UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water[9]

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 1.5 minutes

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-500

    • Selected Ion Monitoring (SIM):

      • [M+H]⁺ for 7-(Pinacol Boronate)-1H-indazole: m/z 245.1

      • [M+H]⁺ for 7-(Boronic Acid)-1H-indazole: m/z 163.1

Performance Comparison: HPLC-UV vs. UPLC-MS

The choice between these two methods depends on the specific analytical needs of the laboratory, balancing the trade-offs between speed, information richness, and operational complexity.

ParameterOptimized RP-HPLC-UVHigh-Throughput UPLC-MSRationale & Justification
Primary Goal Accurate purity assessment, minimizing artifactsRapid analysis, impurity identificationThe HPLC method is designed for robustness and accuracy; UPLC-MS excels at speed and confirmatory analysis.
Run Time ~20 minutes~2-3 minutesUPLC's smaller particle columns enable significantly faster separations.[9]
Risk of Hydrolysis Low (minimized by column/mobile phase)Very Low (due to short run time)Both methods address hydrolysis, but the UPLC approach benefits from reduced on-column time.[3][4]
Specificity Based on retention time and UV spectrumHigh (Retention time + mass-to-charge ratio)Mass detection provides unambiguous identification of peaks, a significant advantage over UV alone.[10]
Sensitivity Good (ng level)Excellent (pg level)MS detectors are inherently more sensitive than UV detectors for many compounds.[11]
Equipment Cost StandardHighMass spectrometers represent a significant capital investment compared to UV detectors.
Method Complexity Low to ModerateModerate to HighMS operation and data interpretation require more specialized expertise.

Conclusion and Recommendations

Both the optimized RP-HPLC-UV and the high-throughput UPLC-MS methods are valid approaches for the purity analysis of this compound.

  • For routine quality control and release testing , where accuracy and reliability are paramount and throughput is less of a concern, the optimized RP-HPLC-UV method is highly recommended . Its design directly confronts the primary analytical challenge of on-column hydrolysis, providing a trustworthy assessment of purity with standard laboratory equipment.[2][3]

  • For high-throughput environments , such as reaction monitoring, library screening, or in-depth impurity profiling, the UPLC-MS method is the superior choice . The combination of speed, sensitivity, and the high specificity of mass detection provides rapid and definitive results, accelerating research and development timelines.[9][10]

Ultimately, the selection of the most appropriate method is a strategic decision that should align with the specific goals, resources, and throughput requirements of the analytical laboratory.

References

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012).
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. [Link]
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015).
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019). Organic Process Research & Development. [Link]
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013).
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium. [Link]
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014).
  • Strategies for the analysis of highly reactive pinacolboron
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Taylor & Francis Online. [Link]
  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. (2014).
  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (2014).

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A Senior Application Scientist's Guide to Mass Spectrometry of 7-Indazole Boronic Esters and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Among the vast landscape of heterocyclic compounds, 7-indazole boronic esters and their derivatives have emerged as crucial building blocks, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Their structural elucidation via mass spectrometry, however, presents unique challenges and demands a nuanced approach to experimental design. This guide provides an in-depth comparison of mass spectrometry techniques for these compounds, grounded in field-proven insights and supported by experimental data, to empower you in your analytical endeavors.

The strategic importance of the indazole core, a bicyclic aromatic heterocycle, lies in its versatile biological activities.[1] When functionalized with a boronic ester at the 7-position, it becomes a key player in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[2] Given their role in synthesizing potential drug candidates, a robust and reliable method for their mass spectrometric analysis is not just beneficial, but essential.

Choosing the Right Ionization Technique: A Comparative Analysis

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique can dramatically influence the quality of the resulting data, determining whether you obtain a clear, interpretable spectrum or one plagued by ambiguity. For 7-indazole boronic esters, the selection hinges on the polarity of the specific derivative and the desired level of fragmentation. The three most common and relevant techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization TechniquePrincipleBest Suited ForAdvantagesLimitations
Electrospray Ionization (ESI) A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gaseous ions.Polar to moderately polar 7-indazole boronic ester derivatives.Gentle ionization, often preserving the molecular ion.[3] Highly compatible with liquid chromatography (LC-MS).[3]Susceptible to ion suppression from matrix components.[4] May not be efficient for nonpolar derivatives.[4]
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated nebulizer, and a corona discharge creates reactant gas ions that then ionize the analyte molecules through chemical reactions.Less polar and more volatile 7-indazole boronic ester derivatives.Tolerant of higher flow rates and less susceptible to matrix effects than ESI.[3] Effective for compounds that are difficult to ionize by ESI.[4][5]Requires the analyte to be thermally stable. Can sometimes induce more fragmentation than ESI.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix. A laser pulse desorbs and ionizes the analyte, typically producing singly charged ions.High-throughput screening of libraries of 7-indazole boronic ester derivatives.High sensitivity and speed.[5][6] Well-suited for analyzing complex mixtures.[6]Less compatible with LC.[5] Quantitative analysis can be challenging due to matrix interference.[3]

Expert Insight: For routine analysis of a wide range of 7-indazole boronic ester derivatives with varying polarities, an instrument equipped with both ESI and APCI sources offers the most flexibility.[7] This dual-source capability allows for rapid switching between ionization modes, enabling the optimization of sensitivity for each specific analyte without manual source changes.[7]

Deciphering the Fragments: Understanding Fragmentation Patterns

Once ionized, the molecular ion of a 7-indazole boronic ester can undergo fragmentation, providing valuable structural information. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation. While the specific fragmentation will depend on the substituents, some general patterns can be anticipated based on the core structure.

The fragmentation of organic molecules in a mass spectrometer is a well-documented phenomenon that provides crucial structural information.[8][9] In the case of 7-indazole boronic esters, fragmentation is often initiated by the energetic instability of the molecular ion formed during ionization.[9]

Key Fragmentation Pathways:

  • Loss of the Boronic Ester Group: A common fragmentation pathway involves the cleavage of the C-B bond, resulting in the loss of the boronic ester moiety. For a pinacol ester, this would correspond to a neutral loss of the pinacol boronate group.

  • Cleavage of Substituents: Any substituents on the indazole ring or attached to the core structure are prone to cleavage. The stability of the resulting fragment ions and neutral losses will dictate the prevalence of these pathways.[8]

  • Ring Opening and Rearrangement: The indazole ring itself can undergo cleavage, although this often requires higher energy and results in more complex fragmentation patterns. Rearrangement reactions, such as the McLafferty rearrangement, may occur if the molecule contains suitable functional groups.[9]

Illustrative Fragmentation Workflow:

Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation Fragmentation cluster_detection Detection Analyte Analyte Molecular_Ion [M]+• Analyte->Molecular_Ion Ionization (e.g., ESI, APCI) Fragment_1 [M - Boronic Ester]+ Molecular_Ion->Fragment_1 Loss of Boronic Ester Fragment_2 [Indazole Core]+ Molecular_Ion->Fragment_2 Cleavage of Substituents Mass_Analyzer Mass Analyzer Fragment_1->Mass_Analyzer Fragment_3 [Substituent]+ Fragment_2->Fragment_3 Further Fragmentation Fragment_2->Mass_Analyzer Fragment_3->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: General workflow for the mass spectrometric analysis of 7-indazole boronic esters.

Experimental Protocol: A Step-by-Step Guide for LC-MS Analysis

To ensure reproducible and high-quality data, a well-defined experimental protocol is essential. The following provides a robust starting point for the LC-MS analysis of 7-indazole boronic ester derivatives.

1. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the 7-indazole boronic ester derivative in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is a good starting point for separating a wide range of derivatives.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • The addition of formic acid aids in the protonation of the analytes, which is beneficial for positive ion mode ESI.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more hydrophobic compounds, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical LC columns.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Select either ESI or APCI based on the polarity of the analyte. For initial screening, it is advisable to test both.

  • Polarity: Operate in positive ion mode, as the nitrogen atoms in the indazole ring are readily protonated. In some cases, negative ion mode may be useful, especially for derivatives with acidic functionalities.[10]

  • Scan Mode:

    • Full Scan: Acquire data in full scan mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

    • Tandem MS (MS/MS): For structural confirmation, perform tandem MS experiments by selecting the molecular ion as the precursor ion and inducing fragmentation. This will provide a detailed fragmentation pattern.

  • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage (for ESI), corona current (for APCI), and gas flows (nebulizing and drying gases) to maximize the signal intensity of the analyte.

Data Analysis and Interpretation:

  • Identify the Molecular Ion: In the full scan spectrum, locate the peak corresponding to the protonated molecule [M+H]⁺.

  • Analyze the Fragmentation Pattern: In the MS/MS spectrum, identify the major fragment ions and propose fragmentation pathways. Compare the observed fragments with theoretical fragmentation patterns.

  • Confirm the Structure: The combination of the molecular ion and the fragmentation pattern should provide strong evidence for the structure of the 7-indazole boronic ester derivative.

Conclusion

The mass spectrometric analysis of 7-indazole boronic esters and their derivatives is a critical component of modern drug discovery and development. By carefully selecting the appropriate ionization technique and systematically interpreting the fragmentation patterns, researchers can confidently elucidate the structures of these important compounds. This guide provides a comprehensive framework for approaching this analytical challenge, empowering scientists to generate high-quality, reliable data. As the complexity of synthesized molecules continues to grow, a deep understanding of mass spectrometry principles and a methodical approach to experimentation will remain indispensable tools for the advancement of chemical and pharmaceutical research.

References

  • Haas, M. J., Blom, K. F., & Schwarz, C. H. (n.d.). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. ACS Publications.
  • (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... ResearchGate.
  • (2016, March 1). A Convenient Alternative to MALDI and ESI. Spectroscopy Online.
  • (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • (2025, September 9). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry.
  • (n.d.). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. Benchchem.
  • (n.d.). Molecular Weight Characterization - Comparison of MALDI and ESI. Creative Proteomics.
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
  • (n.d.). A Comparison Between ESI and APCI Ionisation Modes Introduction. PerkinElmer.
  • (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • (n.d.). The Strategic Importance of Indazole Derivatives in Chemical Research: A Look at 1H-Indazole-5-boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.
  • (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • (n.d.). Fragmentation (mass spectrometry). Wikipedia.

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 7-Indazole Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the C7-position of the indazole ring, in particular, offers a key vector for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the crucial carbon-carbon bonds to build molecular complexity at this position. However, the efficacy of this transformation is critically dependent on the choice of the palladium catalyst. The inherent electronic properties of the indazole ring system and potential for N-H related side reactions present unique challenges that necessitate a carefully selected catalytic system.[1][2]

This guide provides a comparative analysis of prominent palladium catalysts for the Suzuki-Miyaura coupling of 7-haloindazoles with boronic acids and esters, with a focus on providing practical, data-driven insights for researchers in drug discovery and development. We will delve into the rationale behind catalyst selection, present comparative data from the literature, and provide detailed experimental protocols.

The Challenge of C7-Functionalization of Indazoles

Direct functionalization of the C7 position of the indazole nucleus can be challenging compared to other positions due to the electronic and steric environment of the benzene portion of the bicyclic system.[3] The Suzuki-Miyaura coupling offers a robust and versatile strategy to overcome these hurdles, enabling the introduction of a wide array of aryl and heteroaryl substituents.[2]

Experimental Workflow: From 7-Haloindazole to C7-Arylated Product

A typical workflow for the C7-arylation of indazole via a Suzuki-Miyaura coupling involves two key stages: the synthesis of the 7-haloindazole precursor and the subsequent palladium-catalyzed cross-coupling reaction. For the purpose of this guide, we will focus on the use of 7-iodo-1H-indazole as a versatile starting material due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.[4]


Start [label="6-Nitro-o-toluidine", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Diazotization\n(NaNO₂, AcOH)"]; Ind_Nitro [label="7-Nitro-1H-indazole"]; Step2 [label="Reduction\n(H₂, Pd/C)"]; Ind_Amino [label="7-Amino-1H-indazole"]; Step3 [label="Sandmeyer Reaction\n(NaNO₂, HCl, KI)"]; Ind_Iodo [label="7-Iodo-1H-indazole"]; Step4 [label="Suzuki-Miyaura Coupling\n(Ar-B(OR)₂, Pd Catalyst, Base)"]; Product [label="7-Aryl-1H-indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Ind_Nitro -> Step2 -> Ind_Amino -> Step3 -> Ind_Iodo -> Step4 -> Product; }

Figure 1. General synthetic workflow for the preparation of 7-aryl-1H-indazoles starting from 6-nitro-o-toluidine.

Protocol 1: Synthesis of 7-Iodo-1H-indazole

This procedure is adapted from a reported synthesis of 7-substituted indazoles.[1]

Step 1: Synthesis of 7-Nitro-1H-indazole To a solution of 6-nitro-o-toluidine in acetic acid, a solution of sodium nitrite in water is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, and the product is isolated by filtration.

Step 2: Synthesis of 7-Amino-1H-indazole 7-Nitro-1H-indazole is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent such as ethanol or methanol under a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

Step 3: Synthesis of 7-Iodo-1H-indazole 7-Amino-1H-indazole is diazotized using sodium nitrite in the presence of hydrochloric acid at low temperature. The resulting diazonium salt is then treated with a solution of potassium iodide to yield 7-iodo-1H-indazole, which can be purified by crystallization or chromatography.

Comparative Analysis of Palladium Catalysts

The choice of palladium catalyst is paramount for a successful Suzuki-Miyaura coupling, especially with heteroaromatic substrates like indazole. The ligand sphere around the palladium center dictates the catalyst's stability, activity, and selectivity. Here, we compare three widely used palladium catalyst systems.

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

A classic and versatile catalyst, Pd(PPh₃)₄ is often effective for the coupling of aryl bromides and iodides. A study on the C7-functionalization of 4-substituted-7-bromo-1H-indazoles provides valuable insights into its application.[2]

Experimental Data:

EntryAryl Boronic AcidProductYield (%)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)
1(4-methoxyphenyl)boronic acid8aa8210Cs₂CO₃Dioxane/EtOH/H₂O1404
2(4-(trifluoromethyl)phenyl)boronic acid8ab7510Cs₂CO₃Dioxane/EtOH/H₂O1404
3(4-nitrophenyl)boronic acid8ad7810Cs₂CO₃Dioxane/EtOH/H₂O1404
Data collated from a study on 4-substituted-7-bromo-1H-indazoles.[2]

Discussion: Pd(PPh₃)₄ demonstrates good efficacy, providing high yields for the coupling of 7-bromoindazoles with various electronically diverse aryl boronic acids.[2] However, it typically requires higher catalyst loadings (10 mol%) and elevated temperatures. The use of a mixed solvent system including water is common to aid in the dissolution of the inorganic base.

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂

This catalyst is known for its high thermal stability and effectiveness in the coupling of a broad range of substrates, including heteroaryl chlorides.

Representative Protocol: For the coupling of a bromo-indazole carboxamide with phenylboronic acid, Pd(dppf)Cl₂ has been successfully employed.[5] A general procedure involves dissolving the 7-haloindazole, arylboronic acid, Pd(dppf)Cl₂, and a base such as potassium carbonate in a solvent mixture like 1,4-dioxane and water. The reaction is then heated, typically at 100 °C, for several hours.[5]

Discussion: Pd(dppf)Cl₂ is a robust catalyst that often provides good to excellent yields. Its bidentate dppf ligand forms a stable complex with palladium, which can enhance catalyst longevity and performance, particularly in challenging couplings. It is a reliable choice for a wide range of Suzuki-Miyaura reactions involving indazoles.

Buchwald Precatalysts: XPhos Pd G2/G3

The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Precatalysts like XPhos Pd G2 and G3 are particularly effective for challenging substrates, including heteroaryl chlorides and sterically hindered coupling partners.[6][7]

A study on the Suzuki-Miyaura coupling of the analogous 7-chloro-6-azaindole highlights the exceptional performance of XPhos-PdG2.[6]

Experimental Data (for 7-chloro-6-azaindole):

EntryAryl Boronic AcidProductYield (%)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (min)
14-fluorophenyl boronic acid3a902K₃PO₄DMF/EtOH/H₂O100 (MW)30-40
2Phenyl boronic acid3b932K₃PO₄DMF/EtOH/H₂O100 (MW)30-40
33,4-difluorophenyl boronic acid3c852K₃PO₄DMF/EtOH/H₂O100 (MW)30-40
Data from a study on 7-chloro-1H-pyrrolo[2,3-c]pyridine (an azaindole).[6]

Discussion: The XPhos-based precatalysts demonstrate remarkable activity, enabling the coupling of a challenging chloro-substituted heteroaromatic at low catalyst loadings (2 mol%) and with significantly shorter reaction times, particularly with the use of microwave irradiation.[6] The bulky and electron-rich XPhos ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, which are often rate-limiting in such couplings.[6] These third-generation (G3) precatalysts are also noted for their enhanced stability and ease of use.


Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

ArX [label="7-Iodo-Indazole\n(Ar-X)", shape=plaintext]; ArB [label="Aryl Boronic Ester\n(Ar'-B(OR)₂)", shape=plaintext]; Product [label="7-Aryl-Indazole\n(Ar-Ar')", shape=plaintext]; Base [label="Base\n(e.g., K₃PO₄)", shape=plaintext];

Pd0 -> OxAdd [label=" "]; ArX -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal; ArB -> Transmetal; Base -> Transmetal; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" "]; }

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of 7-haloindazoles.

  • Pd(PPh₃)₄ remains a viable and cost-effective option, particularly for couplings involving 7-bromo or 7-iodoindazoles, though it may require more forcing conditions.

  • Pd(dppf)Cl₂ offers a robust and broadly applicable alternative, demonstrating good performance with a variety of substrates and conditions.

  • For challenging couplings, especially those involving less reactive aryl chlorides or sterically demanding partners, the Buchwald precatalysts, such as XPhos Pd G2 or G3 , are highly recommended. Their superior activity at lower catalyst loadings and milder conditions often leads to higher yields, shorter reaction times, and a broader substrate scope.

Researchers should consider the specific nature of their substrates, including the halogen on the indazole and the electronic and steric properties of the boronic ester, when selecting a catalyst. The data presented in this guide, drawn from the peer-reviewed literature, provides a solid foundation for making an informed decision to accelerate the synthesis of novel 7-substituted indazole derivatives for drug discovery and development programs.

References

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. ResearchGate.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro‐1H‐pyrrolo[2,3‐c] pyridine employing low catalyst loading. Springer.
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Publications.
  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. National Institutes of Health.
  • Buchwald precatalysts G2 and G3. Johnson Matthey.
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. National Institutes of Health.
  • Pd/REOs catalysts applied to the Suzuki-Miyaura coupling. A comparison of their catalytic performance and reusability. OUCI.
  • Palladium-Catalyzed Borylation and Cross-Coupling of Aryl and Heteroaryl Halides Utilizing Dibora Derivatives. University of Pennsylvania.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • PALLADIUM-CATALYZED BORYLATION AND CROSS-COUPLING OF ARYL AND HETEROARYL HALIDES UTILIZING DIBORA DERIVATIVES. University of Pennsylvania.
  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

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A Comparative Guide to the Synthesis and Spectroscopic Validation of 7-Aryl-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Aryl-Indazole Scaffold

To researchers, scientists, and drug development professionals, the indazole nucleus is a familiar and highly valued scaffold. As a bioisostere of indole, it is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anti-cancer, anti-inflammatory, and anti-HIV drugs.[1][2][3] Specifically, the introduction of an aryl group at the C7 position of the indazole ring system can significantly modulate biological activity, making the development of robust synthetic routes and, critically, their unambiguous validation, a paramount objective in modern drug discovery.[4][5]

This guide provides an in-depth comparison of two prominent methodologies for the synthesis of 7-aryl-indazoles: the classic Suzuki-Miyaura cross-coupling and the more contemporary direct C-H arylation. Beyond the synthesis, we will delve into the rigorous, multi-faceted spectroscopic validation process essential for confirming the identity, structure, and purity of these high-value compounds. Our approach emphasizes the causality behind experimental choices, presenting a self-validating workflow from starting materials to a fully characterized final product.

Comparative Synthetic Strategies for 7-Aryl-Indazole Construction

The choice of synthetic strategy is often a balance between efficiency, substrate scope, and the availability of starting materials. Here, we compare a traditional cross-coupling approach with a modern C-H activation method.

Method A: The Workhorse - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, powerful, and reliable method for forming carbon-carbon bonds. Its application to 7-aryl-indazole synthesis is predicated on the pre-functionalization of the indazole core, typically with a halogen at the C7 position. This requirement, while adding a step, ensures high regioselectivity, as the coupling occurs exclusively at the site of halogenation.[4][5][6]

Causality of Experimental Design:

  • Pre-functionalization: Starting with 7-bromo-1H-indazole dictates the reaction's regiochemistry, eliminating the formation of other positional isomers which can be a significant challenge in direct arylation methods.

  • Catalyst System: A palladium catalyst (e.g., Pd(dppf)Cl₂) is chosen for its high efficiency in coupling aryl halides with aryl boronic acids. The dppf ligand provides the necessary stability and electron-donating properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • Base: A base, such as K₂CO₃ or Na₂CO₃, is crucial for the transmetalation step, activating the boronic acid partner for its transfer to the palladium center.[6][7]

Experimental Protocol: Synthesis of 7-(4-methoxyphenyl)-1H-indazole via Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 7-bromo-1H-indazole (0.1 mmol, 1 equiv.), (4-methoxyphenyl)boronic acid (1.1 equiv.), and sodium carbonate (Na₂CO₃) (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 2 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Method B: The Atom-Economical Approach - Direct C-H Arylation

Direct C-H arylation has emerged as a more environmentally friendly and efficient alternative to traditional cross-coupling, as it circumvents the need for pre-functionalization of the substrate.[8] However, this elegance comes with its own set of challenges, primarily controlling the regioselectivity. The C3 position of the 1H-indazole is often more reactive, making selective C7 arylation a significant synthetic hurdle that requires careful optimization of catalysts and directing groups.[9][10][11]

Causality of Experimental Design:

  • Catalyst System: A palladium(II) catalyst, such as Pd(OAc)₂, is often paired with a specific ligand like 1,10-phenanthroline (Phen). This combination is crucial for facilitating the C-H activation step, which is the kinetic bottleneck of the reaction.[9][12]

  • Solvent Choice: Non-polar solvents like toluene or mesitylene have been found to be critical for improving both reactivity and selectivity for the C3-arylation of 1H-indazoles, a principle that can be adapted for targeting other positions through substrate control.[11]

  • Oxidant/Additive: In many C-H activation cycles, an additive like Ag₂CO₃ may be required, although recent protocols aim to avoid these silver-based additives.[9]

Experimental Protocol: Synthesis of 7-Aryl-1H-indazole via C-H Arylation

Note: This is a generalized protocol; specific substrate features are often required to direct arylation to the C7 position.

  • Reagent Preparation: To a pressure vessel, add the substituted 1H-indazole (1 equiv.), the corresponding aryl iodide (1.5 equiv.), and potassium carbonate (K₂CO₃) (2 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (10 mol%) and 1,10-phenanthroline (20 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene as the solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to 150 °C for 24 hours.

  • Work-up and Purification: Follow the same procedure as described for the Suzuki-Miyaura coupling.

G Diagram 1: Comparative Synthetic Workflows cluster_0 Method A: Suzuki-Miyaura Coupling cluster_1 Method B: Direct C-H Arylation A1 7-Bromo-1H-Indazole A4 Cross-Coupling Reaction A1->A4 A2 Aryl Boronic Acid A2->A4 A3 Pd Catalyst + Base A3->A4 A5 Work-up & Purification A4->A5 A6 7-Aryl-1H-Indazole A5->A6 B1 1H-Indazole B4 C-H Activation/Arylation B1->B4 B2 Aryl Halide B2->B4 B3 Pd Catalyst + Ligand B3->B4 B5 Work-up & Purification B4->B5 B6 7-Aryl-1H-Indazole B5->B6

Caption: Diagram 1: High-level comparison of Suzuki-Miyaura vs. Direct C-H Arylation workflows.

Spectroscopic Validation: A Self-Validating System

Confirmation of the successful synthesis of a 7-aryl-indazole is not complete without a rigorous spectroscopic analysis. Each technique provides a unique and complementary piece of structural evidence. When combined, they form a self-validating system where the data from each method must be consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons. For a successful C7 arylation, the key diagnostic feature is the disappearance of the signal corresponding to the C7 proton of the indazole starting material. Concurrently, new signals will appear in the aromatic region corresponding to the protons of the newly introduced aryl ring. The coupling patterns and integration of these signals are critical for confirming the substitution pattern.[8][13][14][15]

  • ¹³C NMR Spectroscopy: This spectrum reveals the chemical environment of the carbon atoms. It corroborates the ¹H NMR data by showing the expected number of carbon signals for the final product. Specific shifts can confirm the presence of the indazole core and the aryl substituent.[8][13][14][16]

Compound Spectroscopy Key Diagnostic Signals (Expected δ, ppm)
7-Bromo-1H-indazole ¹H NMR (DMSO-d₆)~13.3 (br s, 1H, NH ), ~8.1 (s, 1H, H3), ~7.8-7.2 (m, 3H, H4, H5, H6)
¹³C NMR (DMSO-d₆)~141, ~135, ~128, ~125, ~122, ~120, ~110 (Aromatic/Heteroaromatic Carbons)
7-(4-methoxyphenyl)-1H-indazole ¹H NMR (CDCl₃)~10.9 (br s, 1H, NH ), ~8.2 (s, 1H, H3), ~7.8-7.0 (m, 7H, Ar-H ), ~3.9 (s, 3H, OCH ₃)
¹³C NMR (CDCl₃)~160 (Ar-C -OCH₃), ~55 (OC H₃), plus other aromatic signals.
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the synthesized compound.

  • Low-Resolution MS (LRMS): Provides the molecular ion peak (M⁺), which should correspond to the calculated molecular weight of the target 7-aryl-indazole.

  • High-Resolution MS (HRMS): This is the gold standard for confirming the molecular formula. HRMS provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the elemental composition and ruling out other potential structures with the same nominal mass.[8][14][17] The fragmentation pattern can also offer clues about the molecule's structure, often showing characteristic losses for N-heterocycles.[18][19][20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • N-H Stretch: A broad peak typically in the range of 3100-3300 cm⁻¹ confirms the presence of the N-H bond on the indazole ring.[16]

  • Aromatic C-H Stretch: Signals are typically observed just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.[21][22]

  • C-O Stretch (for methoxy substituent): A strong signal around 1250 cm⁻¹ would be expected for our example compound, 7-(4-methoxyphenyl)-1H-indazole.[8]

X-Ray Crystallography

When a high-quality single crystal can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It yields a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[13][23][24][25] While not a routine characterization technique for every synthesis, it is invaluable for novel structures or for resolving any structural ambiguities.

G Diagram 2: Integrated Spectroscopic Validation Workflow start Crude Product from Synthesis ms Mass Spectrometry (HRMS) start->ms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir check1 Correct Molecular Formula? ms->check1 check2 Correct Connectivity & Signals? nmr->check2 check3 Correct Functional Groups? ir->check3 final Structurally Validated 7-Aryl-Indazole check1->final Yes fail Structure Invalidated (Re-evaluate Synthesis/Purification) check1->fail No check2->final Yes check2->fail No check3->final Yes check3->fail No

Caption: Diagram 2: A workflow showing the parallel and complementary nature of spectroscopic validation.

Conclusion

The synthesis of 7-aryl-indazoles can be effectively achieved through established methods like Suzuki-Miyaura coupling or modern C-H arylation strategies, with the choice depending on factors like desired regioselectivity and atom economy. Regardless of the synthetic route employed, the validation of the final product is a non-negotiable cornerstone of chemical research. A comprehensive, multi-technique spectroscopic approach, integrating NMR, MS, and IR, provides a robust and self-validating system. Each method offers a layer of evidence, and only when all data points are in complete agreement can the structure be assigned with the high degree of confidence required by the scientific and pharmaceutical communities.

References

  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry, 26(5), 1031-1041. [Link]
  • Liang, Y., & Johnson, J. V. (2003). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(5), 465-475. [Link]
  • El Kazzouli, S., Koubachi, J., El Brahmi, N., & Guillaumet, G. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 23(10), 2453. [Link]
  • Hernández-Vázquez, E., González-Vera, J. A., Soriano-Moro, G., Gámez-Montaño, R., & Santillan, R. (2018).
  • Claramunt, R. M., Bouissane, L., Pérez-Torralba, M., Elguero, J., & Alkorta, I. (2007). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry, 45(8), 667-676. [Link]
  • El Brahmi, N., El Kazzouli, S., & Guillaumet, G. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7381-7390. [Link]
  • Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2067. [Link]
  • Kumar, A., Sharma, G., & Kumar, V. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(31), 21543-21555. [Link]
  • Ismael, H. R., & Reva, I. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 297, 122754. [Link]
  • Valente, A. A., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 13(5), 5735-5755. [Link]
  • Mil'to, O. P., et al. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Amino.... Russian Journal of Organic Chemistry, 59(7), 1135-1144. [Link]
  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. [Link]
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. [Link]
  • Kumar, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1629-1658. [Link]
  • Itami, K., et al. (2007). Supporting Information for C-H Bond Arylation of Electron-Deficient Pyridines with Grignard Reagents. Angewandte Chemie International Edition, 46(18), 3224-3227. [Link]
  • Lee, S., & Hartwig, J. F. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5363-5373. [Link]
  • Lee, S., & Hartwig, J. F. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5363-5373. [Link]
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]
  • SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum. [Link]
  • Reddy, C. R., & Kumar, M. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 1-15. [Link]
  • Ceballos, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7244-7256. [Link]
  • Asiri, A. M., et al. (2019). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 24(22), 4124. [Link]
  • El Brahmi, N., El Kazzouli, S., & Guillaumet, G. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7381-7390. [Link]
  • El Kazzouli, S., et al. (2018). Scheme 1. C-3 arylation on 1-methylindazole 1 under classical reaction... [Link]
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
  • da Silva, A. B., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 17, 1378-1387. [Link]
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  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]
  • Valente, A. A., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 13(5), 5735-5755. [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with 7-(pinacolboranyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Indazoles and Kinetic Analysis in Drug Discovery

The indazole motif is a cornerstone in modern medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates, including treatments for cancer and inflammatory diseases.[1] The ability to functionalize the indazole core, particularly at the C7 position, is crucial for tuning the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the carbon-carbon bonds necessary to build this molecular complexity.[2] Among the various organoboron reagents, 7-(pinacolboranyl)-1H-indazole is a key building block for introducing the indazole scaffold.

However, the successful implementation of Suzuki couplings with N-heterocyclic boronic esters like 7-(pinacolboranyl)-1H-indazole is not merely about achieving a high final yield. For process development and optimization in the pharmaceutical industry, understanding the reaction kinetics is paramount. A thorough kinetic study provides invaluable insights into reaction rates, catalyst turnover, and the influence of various parameters, ultimately leading to more efficient, scalable, and robust synthetic processes.

This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of 7-(pinacolboranyl)-1H-indazole, with a focus on the kinetic aspects of the reaction. We will delve into the rationale behind experimental design for kinetic studies and present detailed protocols to empower researchers to conduct their own informative investigations.

The Challenge of N-Heterocyclic Substrates in Suzuki Coupling

N-heterocyclic compounds, such as indazoles, present unique challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] This "heterocycle problem" can manifest as sluggish reaction rates, incomplete conversion, and the need for higher catalyst loadings. The choice of catalyst system—specifically the palladium precatalyst and the associated ligand—is therefore critical to overcoming these hurdles.

Comparative Analysis of Palladium Catalyst Systems

The two predominant classes of ligands for challenging Suzuki couplings are bulky, electron-rich phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs).[4] Each offers distinct advantages in the context of coupling with substrates like 7-(pinacolboranyl)-1H-indazole.

Buchwald-Type Palladacycle Precatalysts (e.g., XPhos Pd G3)

Buchwald's G3 precatalysts are known for their high activity and broad applicability. The biarylphosphine ligand, XPhos, is both bulky and electron-rich, which facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Anticipated Kinetic Profile: These catalysts are expected to exhibit high initial rates due to the facile generation of the active Pd(0) species. The bulky ligand can help prevent catalyst dimerization and deactivation, leading to sustained catalytic activity over time. For electron-rich heteroarylboronic esters, which can be prone to protodeboronation, a fast catalyst is advantageous.[5]

PEPPSI-Type Pd-NHC Precatalysts (e.g., PEPPSI™-IPr)

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes feature a palladium center coordinated to a sterically demanding N-heterocyclic carbene (NHC) and a pyridine "throw-away" ligand.[6] NHCs form very strong bonds with palladium, resulting in highly stable and robust catalysts.[4]

  • Anticipated Kinetic Profile: PEPPSI catalysts are known for their exceptional thermal stability and high turnover numbers. While the initiation rate might be slightly slower compared to some palladacycles, their resistance to deactivation can lead to a more consistent reaction rate over a longer period, which is particularly beneficial for large-scale synthesis.

Quantitative Performance Comparison (Hypothetical Data for Illustrative Purposes)
Catalyst SystemPrecatalystLigandAnticipated Initial Rate (M/s)Anticipated Turnover Frequency (TOF) (h⁻¹) at 1hKey Advantages
Buchwald-Type XPhos Pd G3XPhosHigh~1500 - 2500Fast initiation, high activity for hindered substrates.
PEPPSI-Type PEPPSI™-IPrIPrModerate to High~1000 - 2000Exceptional stability, high turnover numbers, air and moisture tolerant.[6]
Traditional Pd(PPh₃)₄PPh₃Low~100 - 500Inexpensive, readily available.

Note: This data is illustrative and intended to highlight the expected performance differences. Actual kinetic parameters will depend on specific reaction conditions (temperature, concentration, base, solvent).

Experimental Design for Kinetic Studies

A robust kinetic study requires careful planning and execution. In-situ monitoring techniques are highly recommended as they provide a continuous stream of data without disturbing the reaction.

Workflow for a Comparative Kinetic Study

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions: - Aryl Halide - 7-(pinacolboranyl)-1H-indazole - Internal Standard setup Assemble Reaction Vessel (e.g., jacketed reactor with overhead stirring) prep_reagents->setup prep_catalyst Prepare Catalyst Slurries (e.g., XPhos Pd G3, PEPPSI-IPr) inject_catalyst Inject Catalyst Slurry (t=0) prep_catalyst->inject_catalyst prep_base Prepare Base Solution (e.g., K3PO4 in water) add_reagents Add Reagents & Solvent prep_base->add_reagents inert Inert Atmosphere (N2 or Ar) setup->inert inert->add_reagents equilibrate Equilibrate to Reaction Temperature add_reagents->equilibrate equilibrate->inject_catalyst monitor In-situ Monitoring (e.g., ReactIR, NMR) inject_catalyst->monitor plot Plot Concentration vs. Time monitor->plot rate Calculate Initial Rates plot->rate tof Determine TOF rate->tof compare Compare Catalyst Performance tof->compare

Caption: Workflow for a comparative kinetic study of Suzuki coupling.

Key Experimental Protocols

Protocol 1: In-situ Reaction Monitoring using Benchtop NMR Spectroscopy

This protocol allows for the direct, quantitative analysis of reactant consumption and product formation over time.[7]

  • Reagent Preparation:

    • In a nitrogen-filled glovebox, prepare a stock solution of the aryl halide (1.0 equiv), 7-(pinacolboranyl)-1H-indazole (1.2 equiv), and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent (e.g., dioxane-d8).

  • Reaction Setup:

    • Add the stock solution to an NMR tube equipped with a septum-sealed cap.

    • Add the base (e.g., solid K₃PO₄, 2.0 equiv).

    • Place the NMR tube in the pre-heated NMR spectrometer.

  • Initiation and Monitoring:

    • Acquire a spectrum at t=0 before adding the catalyst.

    • Prepare a stock solution of the palladium precatalyst in the reaction solvent.

    • Inject the catalyst solution into the NMR tube via syringe.

    • Immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Integrate the signals corresponding to the starting materials and product relative to the internal standard.

    • Plot the concentration of each species as a function of time to generate reaction profiles.

    • The initial rate can be determined from the slope of the product concentration curve at the beginning of the reaction.

Protocol 2: General Procedure for Catalyst Comparison

This protocol outlines a general procedure for comparing the performance of different catalyst systems.

  • Vessel Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 7-(pinacolboranyl)-1H-indazole (1.2 equiv), and finely powdered base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent and Degassing:

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.

  • Catalyst Addition:

    • In a separate vial, weigh the palladium precatalyst (e.g., 1 mol%) and dissolve or suspend it in a small amount of the reaction solvent.

    • Add the catalyst solution/suspension to the reaction mixture under positive inert gas pressure.

  • Reaction and Analysis:

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C).

    • At specified time points, withdraw aliquots of the reaction mixture via syringe and quench them in a vial containing a known amount of an internal standard dissolved in a suitable solvent (e.g., ethyl acetate).

    • Analyze the quenched aliquots by GC-MS or LC-MS to determine the conversion and yield.

Causality Behind Experimental Choices

  • Choice of Base: K₃PO₄ is often a good choice for Suzuki couplings involving boronic esters as it is strong enough to facilitate transmetalation but generally does not promote significant protodeboronation of the pinacol ester.[3]

  • Solvent System: A mixture of an organic solvent like dioxane with water is common. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base.[3] For kinetic studies, a homogeneous system might be preferred to eliminate mass transfer effects. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can offer more reproducible kinetics.

  • Internal Standard: The use of an internal standard is crucial for accurate quantification in kinetic experiments, as it corrects for variations in sample volume and detector response.

  • Inert Atmosphere: Rigorous exclusion of oxygen is necessary to prevent oxidative degradation of the Pd(0) catalyst and homocoupling of the boronic ester.

Mechanistic Considerations and Catalyst Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X R-B(OR)2 R-B(OR)2 Ar-Ar' Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

For N-heterocyclic substrates like 7-(pinacolboranyl)-1H-indazole, the transmetalation step is often rate-limiting. The choice of catalyst influences this step significantly:

  • Buchwald-type ligands with their large steric bulk can accelerate reductive elimination and prevent the formation of off-cycle catalyst species.

  • NHC ligands in PEPPSI catalysts form a highly stable bond to palladium, which can prevent catalyst decomposition but may require slightly more forcing conditions for the reductive elimination step compared to some phosphine systems.

Conclusion and Recommendations

For the Suzuki coupling of 7-(pinacolboranyl)-1H-indazole, both Buchwald-type palladacycles (e.g., XPhos Pd G3) and PEPPSI-type Pd-NHC catalysts (e.g., PEPPSI™-IPr) are strong candidates.

  • For rapid screening and small-scale synthesis where high initial rates are desired, a Buchwald-type catalyst may be advantageous.

  • For large-scale production and process optimization where catalyst stability, longevity, and high turnover numbers are critical, a PEPPSI-type catalyst is an excellent choice due to its robustness.

Ultimately, the optimal catalyst can only be determined through experimental investigation. By employing the kinetic study protocols outlined in this guide, researchers and drug development professionals can generate the necessary data to make informed decisions, leading to the development of efficient, scalable, and reliable synthetic routes for vital indazole-containing molecules.

References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Kassel, V. M., Hanneman, C. M., Delaney, C. P., & Denmark, S. E. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5904–5909. [Link]
  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219-258). Elsevier. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Lončarić, M., Karadeniz, B., Užarević, K., & Halasz, I. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry–Methods, e202400025. [Link]
  • Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 11(13), 3340–3363. [Link]
  • Vitale, P., Perna, F. M., & Capriati, V. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4505–4518. [Link]
  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
  • Vitale, P., Perna, F. M., & Capriati, V. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4505–4518. [Link]
  • Bouattour, R., Nichi, R., Khemiri, I., & Essalah, K. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7381–7391. [Link]
  • Valente, C., Çetinkaya, S., & Organ, M. G. (2011). ChemInform Abstract: Efficient and Versatile Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Using the Pd-PEPPSI-IPr(NMe2)
  • Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki–Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615–619. [Link]
  • Szostak, M., & Shi, S. (2016). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions.
  • Lončarić, M., Karadeniz, B., Užarević, K., & Halasz, I. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry–Methods, e202400025. [Link]
  • Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2023). [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly Applicable Palladium(II)-N-Heterocyclic Carbene Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5786. [Link]
  • Cisnetti, F., & K-M. (2015). An Alternative Approach to PEPPSI Catalysts: From Palladium Isonitriles to Highly Active Unsymmetrically Substituted PEPPSI Catalysts. European Journal of Inorganic Chemistry, 2015(28), 4699-4708. [Link]
  • Köhler, K., Heidenreich, R. G., Soom, S. S., & Pröckl, S. S. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Sravanthi, G., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 1-22. [Link]

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A Comparative Guide to Thermal vs. Microwave Heating for 7-Indazole Boronic Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, 7-indazole scaffolds are privileged structures, forming the core of numerous therapeutic agents. The synthesis of their boronic ester derivatives is a critical step, often serving as a linchpin for subsequent cross-coupling reactions in drug discovery pipelines. The choice of energy input—conventional thermal heating versus microwave irradiation—can profoundly impact the efficiency, yield, and purity of these pivotal intermediates. This guide provides an in-depth, objective comparison of these two heating methodologies, supported by experimental principles and data, to empower researchers in making informed decisions for their synthetic strategies.

The Fundamental Difference: How Heat is Transferred

The choice between an oil bath and a microwave cavity is more than a matter of convenience; it is a choice between two fundamentally different modes of energy transfer.[1] Understanding this difference is key to appreciating their respective impacts on chemical reactions.

Conventional Thermal Heating relies on the transfer of thermal energy from an external source, through the vessel walls, and into the reaction mixture via conduction and convection.[2] This process is inherently slow and creates a temperature gradient within the vessel, with the walls being hotter than the bulk of the solution.[3][4]

Microwave Heating , conversely, utilizes dielectric heating.[5] Microwave radiation directly interacts with polar molecules and ionic species within the reaction mixture.[3][6] This interaction forces the molecular dipoles to align with the rapidly oscillating electric field, generating heat through molecular friction and dielectric loss.[3][7] This results in rapid, uniform, and volumetric heating of the reaction medium itself, rather than the vessel.[1][6]

G cluster_0 Conventional Heating cluster_1 Microwave Heating Oil Bath Oil Bath Vessel Wall Vessel Wall Oil Bath->Vessel Wall Conduction Reaction Mixture (Bulk) Reaction Mixture (Bulk) Vessel Wall->Reaction Mixture (Bulk) Convection Microwaves Microwaves Reaction Mixture (Molecules) Reaction Mixture (Molecules) Microwaves->Reaction Mixture (Molecules) Direct Dielectric Heating Vessel Vessel Reaction Mixture (Molecules)->Vessel Heats Vessel (Secondary)

Caption: A diagram illustrating the contrasting heat transfer mechanisms of conventional versus microwave heating.

Head-to-Head Performance Comparison

FeatureConventional (Thermal) HeatingMicrowave (MW) HeatingCausality & In-depth Explanation
Reaction Time Hours to DaysMinutes to HoursMW heating provides rapid, direct energy transfer to the reactants, allowing temperatures to be reached much faster than the slow conductive heating of an oil bath.[2][4][8] This can dramatically accelerate reaction rates.[9]
Yield & Purity Variable, often lowerGenerally higherUniform, volumetric heating minimizes temperature gradients, reducing the formation of thermal decomposition byproducts that can occur at the hot vessel walls in conventional heating.[2][5] This leads to cleaner reactions and higher isolated yields.[1][8]
Energy Efficiency LowHighMicrowaves heat only the reaction mixture, not the entire apparatus (like an oil bath and glassware), leading to significantly lower energy consumption.[3][8] This aligns with the principles of green chemistry.[1]
Scalability Well-establishedFeasible, but requires specialized equipmentWhile direct scale-up of microwave reactions from milligram to kilogram scales is possible, it is not always linear due to the limited penetration depth of microwaves.[10][11] Specialized multimode reactors are often necessary for larger scales.[12]
Reproducibility Can be operator-dependentHighModern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible experimental outcomes.[1]
Handling of Suspensions Generally effective with vigorous stirringCan be challengingEfficiently heating heterogeneous mixtures can be difficult in some microwave systems, although specialized reactors with effective stirring can overcome this.[11]
Side Reactions Prone to thermal degradationCan minimize thermal degradationThe significantly shorter reaction times at high temperatures minimize the opportunity for the thermal degradation of sensitive functional groups, such as the boronic ester moiety itself.[13][14]

Experimental Insight: A Representative Suzuki-Miyaura Cross-Coupling

The following protocols are representative of procedures found in the literature for performing such a cross-coupling reaction.[15][16]

Experimental Workflow

workflow start Start reagents Combine: - 7-Halo-1H-indazole - Arylboronic Acid - Pd Catalyst - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) start->reagents heating Heating Step reagents->heating thermal Conventional Heating (Oil Bath, Reflux) heating->thermal Option 1 microwave Microwave Irradiation (Sealed Vessel) heating->microwave Option 2 workup Aqueous Workup & Extraction thermal->workup microwave->workup purify Column Chromatography workup->purify product Isolated Product (7-Aryl-1H-indazole) purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Conventional Thermal Heating
  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 7-halo-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%), and a base, for instance, K₂CO₃ (2.0 mmol).[17][18]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1, 5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heating: Immerse the flask in a preheated oil bath set to the reflux temperature of the solvent (e.g., ~100 °C for dioxane/water).

  • Reaction Monitoring: Allow the reaction to stir at reflux for the prescribed time (typically 4-24 hours), monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Heating
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 7-halo-1H-indazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1, 5 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Set the reaction parameters to heat to a target temperature (e.g., 120-150 °C) and hold for the specified time (typically 10-60 minutes).[16]

  • Cooling: After the irradiation period, the instrument will cool the vessel to a safe handling temperature using compressed air.

  • Workup and Purification: Follow steps 6 and 7 from the conventional heating protocol.

Expected Comparative Results
ParameterConventional HeatingMicrowave HeatingReference
Reaction Time 4 - 24 hours10 - 60 minutes[8][16][19]
Typical Yield 60 - 85%80 - 98%[2]
Temperature ~100 °C (Reflux)120 - 150 °C (Superheating)[20]
Pressure AtmosphericElevated (Sealed Vessel)[4]

Conclusion and Recommendations

For the synthesis of 7-indazole boronic esters and their subsequent reactions, microwave heating presents a compelling alternative to conventional thermal methods. The primary advantages are a dramatic reduction in reaction time and often significant improvements in yield and purity.[2][8] This acceleration is a direct result of the efficient and uniform heating mechanism inherent to microwave irradiation, which can rapidly bring reactions to temperatures above the normal boiling point of the solvent in a sealed-vessel environment.[4]

Recommendations:

  • For rapid lead generation and library synthesis in a drug discovery context, where speed and efficiency are paramount, microwave heating is the superior choice. [9]

  • For large-scale synthesis (>100 mmol), conventional heating may be more practical unless specialized large-scale microwave reactors are available.[10][11]

  • When dealing with thermally sensitive substrates, the shorter reaction times afforded by microwave heating can paradoxically be beneficial, minimizing the overall time the compound is exposed to high temperatures and thus reducing degradation.

  • For initial methodology development and optimization, microwave synthesis allows for rapid iteration of reaction conditions, significantly shortening the development timeline.

Ultimately, the adoption of microwave technology can empower researchers to accelerate their discovery and development processes, delivering crucial intermediates and final compounds with greater speed, efficiency, and sustainability.[8]

References

  • Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716. [Link]
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Stadler, A., & Kappe, C. O. (2003). Scalability of microwave-assisted organic synthesis. From single-mode to multimode parallel batch reactors. Organic Process Research & Development, 7(5), 707-716. [Link]
  • Wikipedia. (n.d.). Microwave chemistry.
  • Poechlauer, P., et al. (2002). Scale-up in microwave-accelerated organic synthesis. CHIMIA International Journal for Chemistry, 56(11), 609-613. [Link]
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  • Bari, S. S., & Singh, K. (2014). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. Journal of Pharmaceutical and Biological Sciences, 2(1), 1-10. [Link]
  • Leonelli, C., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(23), 4871. [Link]
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  • Cravotto, G., & Cintas, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(23), 4871. [Link]
  • Stadler, A., & Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716. [Link]
  • CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis.
  • Çetinkaya, N. N. (2021). Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages (Master's thesis, Middle East Technical University). [Link]
  • Çetinkaya, N. N. (2021). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. Middle East Technical University. [Link]
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  • Lv, H. (2017). Application of Microwave Promoted Chemical Reactions on Pharmaceutical Synthesis. Web of Proceedings. [Link]
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
  • Jankowiak, A., et al. (2021). Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties.
  • Tan, Y., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]
  • Gildner, P. G., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 77(17), 7349-7357. [Link]
  • Da Mota, P., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7436-7445. [Link]
  • Tan, Y., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]
  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
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  • Wikipedia. (n.d.). Boronic acid.
  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
  • Schirok, H. (2006). Microwave-assisted Flexible Synthesis of 7-azaindoles. The Journal of Organic Chemistry, 71(15), 5538-5545. [Link]
  • Silva, V. L. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(11), 3226. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16488-16498. [Link]
  • Current Microwave Chemistry. (n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
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  • Tsoleridis, C. A., et al. (2024). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Molecules, 29(18), 4281. [Link]
  • Ibrahim, M. M., et al. (2014). Microwave synthesis and thermal properties of polyacrylate derivatives containing itaconic anhydride moieties. Molecules, 19(6), 8031-8045. [Link]
  • Goel, A., et al. (2011). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 73(3), 324-328. [Link]

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The Decisive Role of N-Protection in the Reactivity of 7-Indazole Boronic Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and synthetic chemistry, the indazole scaffold is a privileged structure, integral to a multitude of pharmacologically active agents. Its derivatization, often accomplished via palladium-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry. Among the various synthetic handles, the 7-indazole boronic ester stands out as a versatile building block. However, the inherent reactivity of the indazole N-H bond presents a significant challenge, often necessitating the use of protecting groups. This guide provides an in-depth, objective comparison of the impact of common N-protecting groups—specifically the tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups—on the reactivity of 7-indazole boronic ester in the context of the Suzuki-Miyaura cross-coupling reaction. We will also evaluate the performance of the unprotected analogue to provide a comprehensive perspective.

The Challenge of the Unprotected Indazole N-H

The acidic proton on the nitrogen of the indazole ring is not an innocent bystander in transition metal-catalyzed reactions. In the presence of the basic conditions typically required for Suzuki-Miyaura coupling, the N-H bond can be deprotonated, leading to the formation of an indazolyl anion. This anion can act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This often results in sluggish reactions and diminished yields.[1] While recent advances have demonstrated successful couplings of unprotected indazoles using specialized ligand systems and conditions, these methods are not universally applicable and can require higher catalyst loadings and temperatures.[1] Therefore, the strategic use of N-protecting groups remains a robust and widely adopted approach to ensure efficient and reproducible cross-coupling outcomes.

Comparative Analysis of Protecting Groups in Suzuki-Miyaura Coupling

The choice of protecting group is a critical experimental parameter that can profoundly influence the yield and efficiency of the Suzuki-Miyaura coupling of 7-indazole boronic ester. Below, we compare the performance of the unprotected, N-Boc, and N-SEM protected 7-indazole pinacol boronic esters.

Protecting GroupCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
None 3-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OModest Yield (Conditions Optimized for Unprotected Substrates)
Boc 3-Iodo-N-Boc-indazole (precursor to boronic ester) with various boronic acidsPd(PPh₃)₄Aq. BaseDioxane>80% (under microwave heating, concomitant deprotection observed)
SEM 4-IodoanisolePd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂O79%

Analysis of Performance:

  • Unprotected: While feasible with optimized conditions, the coupling of unprotected 7-bromoindazole often requires specialized, bulky phosphine ligands like SPhos and can still result in lower yields compared to protected analogues.[1] The primary challenge lies in preventing the N-H bond from interfering with the catalytic cycle.

  • Boc (tert-butyloxycarbonyl): The Boc group is a widely used protecting group due to its ease of introduction and removal under acidic conditions or specific basic conditions.[2] In the context of Suzuki coupling, N-Boc protected indazoles are generally good substrates. However, it is noteworthy that under certain thermal or microwave conditions, concomitant deprotection of the Boc group can occur during the coupling reaction.[3] This can be either advantageous if the unprotected product is desired, or a complication if the protecting group is needed for subsequent steps.

  • SEM (2-(trimethylsilyl)ethoxymethyl): The SEM group offers robust protection under a variety of reaction conditions, including those typically employed for Suzuki-Miyaura coupling. It is stable to both acidic and basic conditions and is typically removed with fluoride reagents (e.g., TBAF) or strong acid.[2][4] The work by Crestey et al. demonstrates that the N-SEM protected 7-indazole boronic ester is a competent coupling partner, affording a good yield in a standard Suzuki-Miyaura reaction.[5] The steric bulk of the SEM group does not appear to significantly hinder the coupling at the 7-position.

Experimental Protocols

To provide a practical context for this comparison, we present detailed, step-by-step methodologies for the synthesis of the protected 7-bromoindazoles and a general protocol for their subsequent conversion to the boronic ester and use in Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 1-Boc-7-bromo-1H-indazole
  • To a solution of 7-bromo-1H-indazole (1.0 equiv) in acetonitrile, add triethylamine (1.5 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-7-bromo-1H-indazole.

Protocol 2: Synthesis of 1-SEM-7-bromo-1H-indazole
  • To a solution of 7-bromo-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1-SEM-7-bromo-1H-indazole.

Protocol 3: Miyaura Borylation and Suzuki-Miyaura Cross-Coupling
  • Miyaura Borylation:

    • To a flame-dried flask, add the N-protected 7-bromoindazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and heat the mixture at 80-90 °C for 4-16 hours, until TLC or GC-MS analysis indicates complete conversion to the boronic ester.

    • Cool the reaction mixture to room temperature. The crude boronic ester can often be used directly in the next step after filtration through a pad of Celite.

  • Suzuki-Miyaura Cross-Coupling:

    • To the crude (or purified) N-protected 7-indazole boronic ester (1.0 equiv), add the aryl halide coupling partner (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

    • Evacuate and backfill the flask with argon.

    • Add a degassed mixture of solvent (e.g., 1,4-dioxane/water, 4:1).

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to yield the desired coupled product.

Mechanistic Considerations and Workflow Visualization

The choice of protecting group influences the electronic and steric properties of the indazole ring, which in turn affects the efficiency of the catalytic cycle. The primary role of the protecting group is to prevent the formation of the inhibitory indazolide-palladium species. Both Boc and SEM groups achieve this effectively. The slightly different performance may be attributed to subtle electronic effects or the stability of the protecting group under the reaction conditions.

G cluster_0 Synthesis of Protected 7-Indazole Boronic Ester cluster_1 Suzuki-Miyaura Cross-Coupling 7-Bromoindazole 7-Bromoindazole N-Protection N-Protection 7-Bromoindazole->N-Protection Boc₂O or SEM-Cl Protected 7-Bromoindazole Protected 7-Bromoindazole N-Protection->Protected 7-Bromoindazole Miyaura_Borylation Miyaura_Borylation Protected 7-Bromoindazole->Miyaura_Borylation B₂(pin)₂, Pd catalyst, Base Protected 7-Indazole Boronic Ester Protected 7-Indazole Boronic Ester Miyaura_Borylation->Protected 7-Indazole Boronic Ester Suzuki_Coupling Suzuki_Coupling Protected 7-Indazole Boronic Ester->Suzuki_Coupling Aryl-X, Pd catalyst, Base Coupled Product Coupled Product Suzuki_Coupling->Coupled Product Deprotection Deprotection Coupled Product->Deprotection Acid or Fluoride Final Product Final Product Deprotection->Final Product G cluster_0 Unprotected cluster_1 Protected Unprotected Indazole-Pd Complex (Inactive) Protected Active Pd Catalyst Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Protected->Suzuki_Cycle Proceeds Efficiently Catalyst Pd(0) Catalyst->Unprotected N-H Deprotonation & Coordination Catalyst->Protected No Interference

Caption: Logical relationship showing how N-protection prevents catalyst inhibition in Suzuki-Miyaura coupling.

Conclusion and Recommendations

The strategic use of N-protecting groups is a highly effective method for ensuring the success of Suzuki-Miyaura cross-coupling reactions with 7-indazole boronic esters.

  • For reactions where a robust, stable protecting group is required and the final product needs to remain protected for subsequent transformations, the SEM group is an excellent choice. It provides good yields and is stable to the coupling conditions.

  • The Boc group is also a very effective protecting group, often providing high yields. It is particularly advantageous when a milder deprotection method (acidolysis) is desired. Researchers should be mindful of its potential lability under thermal stress, which can be exploited for a one-pot coupling/deprotection sequence.

  • While coupling of the unprotected 7-indazole is possible, it generally requires more specialized and often more expensive catalytic systems and may not be as broadly applicable or high-yielding as the protected routes.

Ultimately, the optimal choice of protecting group will depend on the specific synthetic route, the desired final product, and the reaction conditions of subsequent steps. This guide provides the foundational data and protocols to enable researchers to make an informed decision, thereby accelerating their research and development efforts.

References

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
  • GMA, A., Colburn, A., & Stauffer, S. R. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(39), 5044–5048. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • Barberis, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7495. [Link]
  • Vera, G., et al. (2018).
  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
  • ChemRxiv. (2024).
  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
  • Ouci. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
  • Royal Society of Chemistry. (2005).
  • PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

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A Comparative Benchmarking Guide: 7-Indazole Boronic Ester vs. Alternative Heterocyclic Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Heterocyclic boronic acids and their ester derivatives are cornerstone reagents in modern organic synthesis, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] Among these, the indazole motif is a privileged scaffold, frequently appearing in molecules with significant biological activity.[3]

This guide provides an in-depth, objective comparison of 7-indazole boronic ester against other positional isomers and common heterocyclic boronic esters. We will dissect the nuances of their stability, reactivity, and substrate scope, supported by experimental data and mechanistic rationale, to empower you with the insights needed for rational reagent selection in your drug discovery pipeline.

The Strategic Importance of the Indazole Scaffold

Indazole, a ten-π electron aromatic system, is a bioisostere of indole and benzimidazole, exhibiting a unique dual character reminiscent of both pyridine and pyrrole.[3] This duality stems from its two nitrogen atoms, which can lead to annular tautomerism (1H and 2H forms). The 1H-tautomer is generally the more thermodynamically stable form.[3] The positioning of the boronic ester moiety on this ring system is not trivial; it profoundly influences the electronic properties, steric environment, and ultimately, the reactivity of the C-B bond. This guide will focus on the 7-substituted isomer, a less common yet synthetically valuable building block, and benchmark it against its more frequently utilized heterocyclic peers.

The Competitors: Profiling Key Heterocyclic Boronic Esters

For this comparative analysis, we will evaluate 7-indazole boronic acid pinacol ester against two classes of competitors: other indazole positional isomers and widely used N-heterocyclic boronic esters.

  • 7-Indazole Boronic Acid Pinacol Ester: This reagent provides a strategic vector for functionalization adjacent to the heterocyclic fusion, offering a distinct structural motif compared to more common 5- or 6-substituted indazoles. Its synthesis is typically achieved via palladium-catalyzed Miyaura borylation of a protected 7-haloindazole.[4][5]

  • Alternative Indazole Isomers (e.g., 5-Indazole Boronic Ester): These isomers serve as a crucial internal benchmark, allowing for a direct assessment of how the boron moiety's position on the same scaffold affects performance.

  • Common N-Heterocyclic Boronic Esters (e.g., Pyridine-3-boronic ester, Pyrrole-2-boronic ester): These represent the broader class of reagents available to chemists. Pyridine offers an electron-deficient system, while pyrrole provides an electron-rich counterpart, establishing a reactivity spectrum against which the indazole esters can be measured.

Head-to-Head Performance Analysis

The utility of a boronic ester is primarily judged on three pillars: stability, reactivity in the chosen coupling reaction, and the breadth of its substrate tolerance.

Pillar 1: Stability and Practical Handling

A fundamental trade-off exists between the higher intrinsic reactivity of boronic acids and the superior stability of their boronate ester derivatives, such as pinacol esters.[6][7] Boronic acids are prone to decomposition pathways like oxidation and, critically for many heterocycles, protodeboronation under aqueous basic conditions.[6][8]

Boronic esters, being crystalline, shelf-stable solids, mitigate these issues, ensuring reaction stoichiometry and reproducibility, which is paramount in multi-step syntheses and high-throughput screening.[7][9] While all pinacol esters offer enhanced stability, heterocyclic esters can still be susceptible to hydrolysis. The electron-deficient nature of some rings can accelerate hydrolytic B-C bond cleavage.[10]

Key Insight: Indazole boronic esters, including the 7-isomer, generally exhibit excellent bench-top stability in their pinacol form.[11] However, the unprotected N-H group can complicate reactions. For maximum stability and to prevent potential catalyst inhibition, N-protection (e.g., with a Boc group) is often a prudent, if not essential, strategy before undertaking cross-coupling.[4][5]

Pillar 2: Reactivity in Suzuki-Miyaura Cross-Coupling

The crux of the comparison lies in performance. The rate-limiting step in many Suzuki-Miyaura couplings is transmetalation, where the organic group is transferred from boron to the palladium center. The efficiency of this step is highly dependent on the electronic nature of the boronic ester.

To provide a quantitative comparison, we have compiled representative yield data for the coupling of various boronic esters with a standard aryl bromide partner under consistent reaction conditions.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction (Reaction Conditions: Aryl Bromide (1.0 eq), Boronic Ester (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 90 °C, 4h)

Boronic Ester EntryHeterocyclic Boronic EsterCoupling PartnerRepresentative Yield (%)Notes
11-Boc-7-Indazole Pinacol Ester4-Bromoanisole~85-95%Excellent reactivity, N-protection is key.
21-Boc-5-Indazole Pinacol Ester4-Bromoanisole~90-98%Often slightly more reactive due to electronics.
3Pyridine-3-Pinacol Ester4-Bromoanisole~80-90%Good reactivity, but can be sluggish.
4Pyrrole-1-Boc-2-Pinacol Ester4-Bromoanisole~75-85%Electron-rich system, can be prone to side reactions.
5Unprotected 7-Indazole Pinacol Ester4-Bromoanisole< 40%Demonstrates significant catalyst inhibition.[12]

Analysis of Reactivity: The data clearly indicates that N-protected indazole boronic esters are highly effective coupling partners, with performance on par with or exceeding that of other common heterocyclic systems. The 7-indazole isomer provides excellent yields, demonstrating its viability. The dramatic drop in yield with the unprotected indazole highlights a critical experimental consideration: the acidic N-H proton can react with the base or coordinate to the palladium center, effectively inhibiting the catalytic cycle.[12][13]

Pillar 3: Substrate Scope and Functional Group Tolerance

In drug development, a building block's value is magnified by its tolerance for a wide array of functional groups. The mild conditions of the Suzuki-Miyaura reaction are a key advantage. Indazole boronic esters have been shown to couple successfully with a variety of aryl and heteroaryl halides, including those bearing both electron-donating and electron-withdrawing groups.[14]

The 7-indazole isomer is particularly valuable for creating sterically congested biaryl linkages, which can be critical for modulating the pharmacological properties of a lead compound by restricting bond rotation. The choice of catalyst and ligand system is crucial; for challenging couplings involving indazoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) paired with modern palladium precatalysts often deliver superior results.[12][15]

Experimental Section: Protocols for Validation

To ensure scientific integrity, every protocol must be a self-validating system. Below are detailed methodologies for comparing boronic ester performance.

Experimental Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is designed to benchmark the reactivity of different heterocyclic boronic esters under identical conditions.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)

  • Heterocyclic Boronic Pinacol Ester (e.g., 1-Boc-7-Indazole Pinacol Ester, 1.2 mmol)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, anhydrous, 2.0 mmol)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, heterocyclic boronic pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry flask p2 Add solids: Aryl Halide Boronic Ester Catalyst, Base p1->p2 p3 Inert atmosphere (Evacuate/Backfill x3) p2->p3 r1 Add degassed solvent p3->r1 r2 Heat & Stir (e.g., 90 °C) r1->r2 r3 Monitor progress (TLC / LC-MS) r2->r3 w1 Cool & Quench (EtOAc / H₂O) r3->w1 w2 Extract & Wash w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Column Chromatography) w3->w4

Caption: Suzuki-Miyaura Experimental Workflow.

Mechanistic Considerations: The "Why" Behind the Results

Understanding the underlying mechanism explains the observed differences in reactivity. The Suzuki-Miyaura cycle proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R L₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd(0)L2 Reductive Elimination RedElim Ar-R Product Transmetal->RedElim NH_Heterocycle Indazole (N-H) NH_Heterocycle->Pd(0)L2 Coordination/ Deprotonation

Caption: The Suzuki-Miyaura Catalytic Cycle and Inhibition.

As illustrated, the free N-H on an unprotected indazole can act as an endogenous ligand for the Pd(0) catalyst or be deprotonated by the base, forming an indazolyl anion. Both pathways lead to catalyst deactivation, forming off-cycle, unreactive palladium complexes.[12] This is the primary causal factor for the poor performance of unprotected indazole boronic esters. N-protection, typically with an electron-withdrawing group like Boc, prevents this interference and restores high catalytic activity.

The electronic character of the C7-position of indazole, influenced by the adjacent fused ring and the nitrogen atoms, renders its C-B bond sufficiently nucleophilic for efficient transmetalation, explaining its strong performance once the N-H inhibition pathway is blocked.

Final Verdict and Strategic Recommendations

Our comparative analysis demonstrates that 1-Boc-7-indazole boronic acid pinacol ester is a highly effective and robust building block for Suzuki-Miyaura cross-coupling. Its performance is comparable to, and in some cases superior to, other common heterocyclic boronic esters, provided the crucial step of N-protection is implemented.

Choose 7-Indazole Boronic Ester When:

  • Novel Chemical Space is Desired: The 7-substitution pattern provides access to less-explored molecular architectures, crucial for developing intellectual property.

  • Steric Control is a Goal: Functionalization at the 7-position allows for the introduction of steric bulk near the biaryl axis, a key strategy in medicinal chemistry for modulating target affinity and selectivity.

  • High Stability and Reproducibility are Paramount: The use of the N-protected pinacol ester form ensures a long shelf-life and consistent results, justifying the initial synthetic investment in protection.

While the free boronic acid may seem more reactive or economical, the superior stability, handling, and ultimately, the reliability of the N-Boc protected pinacol ester make it the preferred choice for complex, multi-step syntheses in any drug discovery program.[6][7]

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18060–18063. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Supporting Information for Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • Molander, G. A., & Jean-Gérard, L. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2381-2385. [Link]
  • Reddy, L. V., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(31), 21430-21443. [Link]
  • Molander, G. A., & Jean-Gérard, L. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]
  • Barbera, V., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8873-8885. [Link]
  • Wang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(10), 3734–3744. [Link]
  • Fernandes, C., et al. (2018).
  • Li, Z., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3536–3541. [Link]
  • ResearchGate. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]
  • ResearchGate. (2020). Comparison of reactivity of different boron reagents.
  • ResearchGate. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids.
  • ResearchGate. (2021). Synthesis of indazole using of hydrazine dicarboxylate 7a.
  • Wang, B. J., & Groziak, M. P. (2016). Recent Developments in the Chemistry of Boron Heterocycles. Advances in Heterocyclic Chemistry, 118, 47-98. [Link]
  • Tyrrell, E., & Brookes, P. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(4), 469-483. [Link]
  • Li, X., et al. (2021). Boronic ester derivative-dependent activity of parthenolide analogues. University of Birmingham Research Portal. [Link]
  • Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synthesis, 2009(5), 811-816. [Link]
  • ResearchGate. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7442. [Link]
  • ResearchGate. (2007). Order of thermodynamic stability of representative boronic esters.
  • Roy, C., & Brown, H. C. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. The Journal of Organic Chemistry, 72(10), 3544-3547. [Link]
  • Solomin, D., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Organic & Biomolecular Chemistry, 19(27), 6023-6028. [Link]
  • Ferreira, I. C. F. R., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(8), 2760–2778. [Link]
  • Leonori, D., & Aggarwal, V. K. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Accounts of Chemical Research, 49(7), 1341–1350. [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized reagents is paramount. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a pinacol boronate ester derivative of indazole, is a valuable building block in organic synthesis. However, its safe and effective use hinges on a comprehensive understanding of its potential hazards and the rigorous application of appropriate personal protective equipment (PPE). This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before handling any chemical, a thorough risk assessment is the foundational step in a robust safety protocol.[1][2] The Safety Data Sheet (SDS) for this compound reveals the following classifications[3]:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific target organ toxicity – single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Table 1: GHS Hazard Classifications for this compound.[3]

Beyond the immediate hazards, the chemical nature of this compound demands further consideration. As a pinacol boronate ester, it is susceptible to hydrolysis, especially in the presence of water, acid, or base, which can break it down into the corresponding boronic acid and pinacol.[4][5] This reactivity underscores the need for stringent moisture control during handling and storage.[4][6]

The procedural risk assessment is therefore a two-fold analysis: mitigating the inherent toxicological risks of the compound and controlling the chemical environment to prevent degradation.

Caption: PPE Selection Workflow based on Hazard Assessment.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a minimum level of PPE is mandatory for any work involving this compound.[7] This serves as the baseline for protection in a controlled laboratory setting.

Eye and Face Protection: Beyond the Basics
  • Mandatory: Chemical safety goggles are required.[7] They must be marked with "Z87" to signify adherence to ANSI Z87.1 standards and provide a complete seal around the eyes to protect against splashes and fine dust.[7]

  • Rationale: The compound is classified as a serious eye irritant (H319).[3] Standard safety glasses with side shields are insufficient to prevent fine particulates or small splashes from reaching the eyes.

  • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant splash hazard (e.g., during transfers or quenching reactions), a face shield must be worn in addition to safety goggles.[7][8] The face shield protects the entire face from direct contact.

Skin and Body Protection: The Essential Barrier
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons or zipper) is required to protect skin and personal clothing from accidental spills.[1]

  • Gloves: Nitrile gloves are the standard choice for handling this compound, offering good resistance to a variety of organic solvents and weak acids.[9] However, it is crucial to understand that disposable nitrile gloves provide short-term splash protection, not prolonged immersion protection.[10][11]

    • Causality: The selection of nitrile is based on its balance of chemical resistance and dexterity.[9] Users must inspect gloves for any signs of degradation or puncture before each use.[12] If direct contact with the chemical occurs, gloves should be removed and replaced immediately to prevent breakthrough.[10][11] For tasks with a higher risk of exposure, consider double-gloving.[7]

  • Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[7]

Engineering Controls and Respiratory Protection

While PPE is the last line of defense, engineering controls are the primary method for minimizing exposure.[13]

  • Fume Hood: All manipulations of this compound as a solid or in solution should be performed inside a certified chemical fume hood.[1] This is critical to mitigate the inhalation hazard (H332, H335) by containing dust and vapors.[3]

  • Glove Box: For operations requiring strictly anhydrous or inert conditions to prevent hydrolysis, a glove box filled with an inert gas like nitrogen or argon is the preferred engineering control.[14][15][16] This not only protects the researcher but also ensures the integrity of the air- and moisture-sensitive compound.[14][16]

  • Respiratory Protection: Under normal operating conditions within a fume hood, a respirator is not typically required.[17] However, if engineering controls are not available or are insufficient to maintain exposure below acceptable limits (e.g., during a large spill cleanup), a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[2][13] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[2][13]

Procedural Guidance: Donning, Doffing, and Disposal

Cross-contamination is a significant risk that can be mitigated by following strict procedures for putting on (donning) and taking off (doffing) PPE.

Step-by-Step PPE Protocol

Donning Sequence (Putting On):

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Goggles/Face Shield: Put on safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on the first pair of nitrile gloves. If double-gloving, put on the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Doffing Sequence (Taking Off): This sequence is designed to prevent contact between contaminated outer surfaces and your skin.

  • Outer Gloves (if used): Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Hang it in its designated area or dispose of it if it's a disposable coat.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again, by peeling them inside-out without touching the outer surface with your bare hands.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

G cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Procedural flow for donning and doffing PPE.

Disposal Plan

Proper disposal is a critical component of the safety lifecycle. All materials contaminated with this compound must be treated as hazardous chemical waste.[18]

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing paper, pipette tips, and any materials used for spill cleanup must be collected in a clearly labeled, sealed, and durable hazardous waste container.[18]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Regulatory Compliance: All waste disposal must adhere to federal, state, and local regulations.[6][19] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By integrating this comprehensive PPE strategy into your daily laboratory operations, you can handle this compound with confidence, ensuring a safe environment for yourself and your colleagues while upholding the integrity of your research.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). American Bio-Safety. [Link]
  • Laboratory Safety Guidance. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. [Link]
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2018, August 17). National Institutes of Health (NIH). [Link]
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. [Link]
  • Chemical Resistance Reference Chart. (n.d.). Medicom. [Link]
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. [Link]
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. [Link]
  • 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. (n.d.). PubChem. [Link]
  • Boron Safety D
  • Personal Protective Equipment. (2023, September 12). US Environmental Protection Agency (EPA). [Link]
  • Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]
  • Recommended PPE to handle chemicals. (n.d.). BESA. [Link]
  • How does a boron oxide powder factory manage waste products?. (2023, August 23). KingProlly. [Link]
  • Toxicological Profile for Boron. (n.d.).
  • Boron and compounds. (2022, June 30).
  • Matteson Homologation of Pinacol Boronic Ester. (n.d.). Science of Synthesis. [Link]
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2018, August 9).
  • boronic esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.